Product packaging for Sequoyitol(Cat. No.:CAS No. 7600-53-5)

Sequoyitol

货号: B10789801
CAS 编号: 7600-53-5
分子量: 194.18 g/mol
InChI 键: DSCFFEYYQKSRSV-MVWKSXLKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1D-5-O-methyl-myo-inositol is a member of the class of methyl myo-inositols that is cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6 (the 1R,2S,3r,4R,5S,6r-stereoisomer). It has a role as a plant metabolite.
Sequoyitol has been reported in Nephrolepis cordifolia, Glycine max, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B10789801 Sequoyitol CAS No. 7600-53-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-MVWKSXLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313753
Record name 2-O-Methyl-myo-inositol
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-92-2, 7600-53-5
Record name 5-O-Methyl-myo-inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-Methyl-myo-inositol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-methyl-myo-inositol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Sequoyitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol, found in a variety of plants. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of diabetes due to its effects on glucose metabolism and insulin signaling.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key characterization techniques, and visualizing its relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its identification, purification, and formulation in drug development. The properties of this compound are summarized below.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₄O₆[2][3]
Molecular Weight 194.18 g/mol [2][3]
Appearance White solid powder[2]
Melting Point 241-244 °C[2]
Boiling Point 317.2 °C at 760 mmHg[2]
Density 1.56 g/cm³[2]
Table 2: Solubility Profile of this compound
SolventSolubilityMethodSource
Water 100 mg/mLRequires sonication for clear solution[4]
DMSO 38 mg/mLIn-house testing by supplier[5]
Pyridine SolubleNot specified[2]
Methanol Slightly solubleNot specified[2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the general methodologies for measuring the key properties of a solid compound like this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the material is recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to introduce a small amount of the material. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation. A common method for determining the aqueous solubility of a compound is the shake-flask method.

Principle: An excess amount of the solid is equilibrated with a specific volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator set at a constant temperature

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of this compound is weighed and added to a vial containing a known volume of the solvent (e.g., purified water).

  • Equilibration: The vial is sealed and agitated in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method. A standard calibration curve is typically used for accurate quantification.

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules like this compound. It is measured using a polarimeter.

Principle: Plane-polarized light is passed through a solution of the chiral compound. The angle by which the plane of polarization is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[6][7]

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Sodium D line light source (589 nm)

Procedure:

  • Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared by accurately weighing the solute and dissolving it in a specific volume of a suitable solvent (e.g., water) in a volumetric flask.

  • Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is calibrated to a zero reading.

  • Sample Measurement: The cell is then rinsed and filled with the prepared this compound solution. The observed angle of rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • [α] is the specific rotation in degrees

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the solution in g/mL

Biological Activity and Signaling Pathway

This compound has been shown to exert its biological effects, particularly its anti-diabetic properties, by modulating the insulin signaling pathway. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

Insulin Signaling Pathway and the Role of this compound

The following diagram illustrates the key components of the insulin signaling cascade and the points at which this compound is believed to exert its influence.

InsulinSignaling This compound's Role in Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 Insulin Receptor Substrate 1 (IRS1) IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt/PKB PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake This compound This compound This compound->IR Enhances Phosphorylation This compound->IRS1 Enhances Phosphorylation This compound->Glucose_uptake Increases

Caption: Role of this compound in the insulin signaling pathway.

Experimental Workflow Visualization

The systematic characterization of a novel compound involves a logical flow of experiments. The following diagram outlines a typical workflow for determining the key physicochemical properties discussed in this guide.

ExperimentalWorkflow Workflow for Physicochemical Characterization Start Start: Pure this compound Sample Purity Purity Assessment (e.g., HPLC) Start->Purity Structure Structural Confirmation (e.g., NMR, MS) Start->Structure MP Melting Point Determination Data Compile Physicochemical Profile MP->Data Sol Solubility Determination Sol->Data OR Optical Rotation Measurement OR->Data Purity->MP Purity->Sol Purity->OR Structure->Data

Caption: A typical experimental workflow for physicochemical profiling.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound with significant therapeutic potential. The tabulated data, detailed experimental protocols, and visual representations of its biological activity and characterization workflow offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into its formulation and delivery will be crucial for translating its promising biological activities into clinical applications.

References

Sequoyitol (5-O-methyl-myo-inositol): A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequoyitol, or 5-O-methyl-myo-inositol, is a naturally occurring cyclitol, a sugar-like carbohydrate. It is a derivative of myo-inositol and is found across a diverse range of plant species. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a focus on quantitative data. It also details the experimental protocols for its extraction, purification, and quantification from plant matrices. Furthermore, this guide elucidates the role of this compound in relevant signaling pathways, supported by visual diagrams, to provide a comprehensive resource for researchers and professionals in drug development and the natural products industry.

Introduction

This compound (5-O-methyl-myo-inositol) is a bioactive compound that has garnered significant interest for its potential therapeutic properties, particularly in the management of hyperglycemia and insulin resistance. As a methylated inositol, it is a stable, water-soluble small molecule. Understanding its natural distribution is crucial for identifying sustainable sources for research and potential commercial applications. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, providing quantitative data where available, and to present detailed methodologies for its study.

Natural Sources and Distribution

This compound is distributed in both gymnosperms and angiosperms, indicating a broad phylogenetic occurrence. Its presence has been reported in various plant families, often co-existing with other inositols and their derivatives.

Gymnosperms

This compound is found in several species within the Pinaceae and Cupressaceae families. Conifers, in particular, are a notable source.

  • Pinaceae Family: Needles of various pine species have been reported to contain this compound.

  • Cupressaceae Family: Species within this family, such as cypresses, also contain this compound.

Angiosperms

Among angiosperms, this compound is notably present in the Leguminosae (Fabaceae) family and in the evolutionarily distinct Ginkgo biloba.

  • Ginkgo biloba : The leaves of the Ginkgo tree are a well-documented source of this compound.

  • Leguminosae (Fabaceae) Family: This large family of flowering plants, commonly known as legumes, contains numerous species that accumulate this compound. Notable examples include:

    • Soybean (Glycine max)

    • Alfalfa (Medicago sativa)

    • Red Clover (Trifolium pratense)

Quantitative Distribution of this compound

The concentration of this compound can vary significantly between plant species, the part of the plant, and the developmental stage. The following table summarizes available quantitative data for this compound in various natural sources.

Plant FamilySpeciesPlant PartThis compound Concentration (mg/100g FW)Reference
GinkgophytaGinkgo bilobaYoung Leaves287[1]
LeguminosaeGlycine max (Soybean)SeedsVaries among cultivars[2]
LeguminosaeTrifolium pratense (Red clover)-Presence confirmed[3]
PinaceaePinus spp.NeedlesPresence confirmed[4]
CupressaceaeCupressus spp.LeavesPresence confirmed[4]

FW: Fresh Weight. Data for some species is qualitative ("Presence confirmed") due to a lack of specific quantitative values in the available literature.

Experimental Protocols

The extraction, purification, and quantification of this compound from plant matrices require specific methodologies. The following sections detail established protocols.

Extraction of this compound

3.1.1. Extraction from Ginkgo biloba Leaves

A common method for extracting this compound and other bioactive compounds from Ginkgo biloba leaves involves the use of an aqueous organic solvent.

  • Grinding: Dry or fresh leaves are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with an acetone/water mixture (typically around 70:30 v/v) at a slightly elevated temperature (50-60 °C).

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the acetone.

  • Precipitation and Filtration: The concentrated aqueous extract is cooled, leading to the precipitation of less polar compounds, which are then removed by filtration. The filtrate contains the water-soluble this compound.

3.1.2. Extraction from Soybean (Glycine max)

A general method for extracting inositols from soybean involves the following steps:

  • Defatting: Soybean material (e.g., flour or meal) is first defatted using a nonpolar solvent like hexane to remove lipids.

  • Alcoholic Extraction: The defatted material is then extracted with a 70-80% aqueous ethanol solution by boiling. This process solubilizes low molecular weight carbohydrates, including this compound, while leaving most proteins and polysaccharides insoluble.

  • Filtration and Drying: The mixture is filtered to separate the soluble extract from the insoluble residue. The filtrate is then dried, for example, by lyophilization or under a stream of nitrogen.

Purification of this compound

Following extraction, further purification is often necessary to isolate this compound from other co-extracted compounds.

3.2.1. Ion-Exchange Chromatography

Ion-exchange chromatography is a key step in purifying neutral cyclitols like this compound from charged molecules.

  • Column Preparation: A column is packed with a combination of cation and anion exchange resins.

  • Sample Loading: The aqueous extract containing this compound is loaded onto the column.

  • Elution: this compound, being a neutral molecule, passes through the column while charged compounds (sugars, amino acids, organic acids) are retained by the resins. The eluate containing the purified cyclitols is collected.

3.2.2. Activated Charcoal Treatment

Activated charcoal can be used to remove pigments and other impurities from the cyclitol-containing fraction.

  • Treatment: The solution from the ion-exchange step is treated with activated charcoal.

  • Filtration: The mixture is filtered to remove the charcoal and the adsorbed impurities.

  • Crystallization: The purified solution can then be concentrated and cooled to induce crystallization of this compound.

Quantitative Analysis of this compound

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound, which requires a derivatization step to increase its volatility.

  • Derivatization: The hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers. A common procedure involves reacting the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine at an elevated temperature (e.g., 70°C for 60 minutes).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).

    • Oven Program: A temperature gradient is used to separate the components of the mixture.

    • Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the TMS-derivatized this compound.

  • Quantification: An internal standard (e.g., ribitol) is added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency. A calibration curve is generated using a pure standard of this compound.

3.3.2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is another effective method for quantifying non-UV-absorbing compounds like this compound.

  • Chromatographic Separation:

    • Column: A column suitable for carbohydrate analysis, such as an amino-functionalized silica column (e.g., Primesep S2) or a specialized carbohydrate column, is used.

    • Mobile Phase: A mixture of acetonitrile and water is typically used in isocratic or gradient elution mode.

  • Detection: The column effluent is directed to an ELSD. The solvent is evaporated, and the non-volatile analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a pure this compound standard.

Signaling Pathways and Biological Activity

This compound has been shown to exert beneficial effects on glucose metabolism, primarily by enhancing insulin signaling.

Enhancement of Insulin Signaling

Research has demonstrated that this compound can potentiate the insulin signaling cascade in various cell types, including hepatocytes, adipocytes, and β-cells.[5] The key mechanism involves the increased phosphorylation of critical proteins in the pathway:

  • Insulin Receptor (IR): this compound enhances the insulin-stimulated autophosphorylation of the IR.

  • Insulin Receptor Substrate 1 (IRS-1): Following IR activation, this compound promotes the phosphorylation of IRS-1.

  • Akt (Protein Kinase B): The enhanced phosphorylation of IRS-1 leads to the activation of the PI3K/Akt pathway, with this compound increasing the phosphorylation of Akt.

The activation of this pathway ultimately leads to increased glucose uptake by cells and a reduction in glucose production by the liver, contributing to the anti-hyperglycemic effects of this compound.

Sequoyitol_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds Sequoyitol_ext This compound Sequoyitol_ext->IR enhances phosphorylation IRS1 IRS-1 Sequoyitol_ext->IRS1 enhances phosphorylation Akt Akt Sequoyitol_ext->Akt enhances phosphorylation IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates PI3K->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 promotes

This compound's enhancement of the insulin signaling pathway.
Experimental Workflow for Analysis

The overall workflow for the extraction and analysis of this compound from a plant source can be summarized in the following diagram.

Sequoyitol_Analysis_Workflow cluster_analysis Quantitative Analysis Plant_Material Plant Material (e.g., Ginkgo leaves, Soybean meal) Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Extraction (e.g., 70% Acetone or 80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Ion-Exchange Chromatography, Activated Charcoal) Crude_Extract->Purification Purified_Extract Purified Extract Purification->Purified_Extract Derivatization Derivatization (for GC-MS) (e.g., Silylation) Purified_Extract->Derivatization HPLC HPLC-ELSD Analysis Purified_Extract->HPLC GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis HPLC->Data_Analysis

General workflow for this compound extraction and analysis.

Conclusion

This compound is a widely distributed natural compound with significant potential, particularly in the context of metabolic health. This guide has provided a comprehensive overview of its natural sources, detailing its presence in both gymnosperms and angiosperms. The experimental protocols for extraction, purification, and quantification using modern analytical techniques such as GC-MS and HPLC-ELSD have been outlined to aid researchers in their studies. Furthermore, the elucidation of its mechanism of action in enhancing the insulin signaling pathway provides a strong basis for its further investigation as a potential therapeutic agent. The information compiled herein serves as a valuable resource for the scientific community engaged in natural product research and drug development.

References

The Biosynthesis Pathway of Sequoyitol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol, a naturally occurring O-methylated inositol, has garnered significant interest in the scientific community for its potential therapeutic properties, including roles in glucose metabolism and as an osmoprotectant in plants under stress. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from glucose-6-phosphate and proceeds through the central intermediate, myo-inositol. The pathway can be broadly divided into two main stages: the synthesis of myo-inositol and its subsequent methylation and epimerization to yield this compound.

Stage 1: Synthesis of myo-Inositol

The initial phase of the pathway mirrors the ubiquitous route of myo-inositol formation in plants.

  • Isomerization of Glucose-6-Phosphate: The pathway commences with the conversion of D-glucose-6-phosphate to L-myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS) .

  • Dephosphorylation to myo-Inositol: Subsequently, L-myo-inositol-1-phosphate is dephosphorylated by myo-inositol monophosphatase (IMP) to produce free myo-inositol.

Stage 2: Methylation and Epimerization to this compound

The second stage involves a series of methylation and epimerization reactions that lead to the formation of various methylated inositols, including this compound.

  • Methylation of myo-Inositol: myo-Inositol is methylated to form D-ononitol. This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

  • Epimerization to this compound and D-pinitol: In several plant species, particularly legumes, D-ononitol is then epimerized to other methylated inositols. Evidence suggests that this compound is an intermediate in the conversion of D-ononitol to D-pinitol. This epimerization is catalyzed by an ononitol epimerase . While the specific enzyme responsible for the direct conversion of D-ononitol to this compound has not been fully characterized, it is hypothesized to be a member of the ononitol epimerase family. In some species, the pathway may proceed with the formation of this compound from myo-inositol, which is then epimerized to D-pinitol.

Quantitative Data

Quantitative analysis of this compound and its precursors is crucial for understanding the regulation and efficiency of the biosynthetic pathway. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of myo-Inositol O-Methyltransferase (IMT1) from Mesembryanthemum crystallinum

SubstrateKm (mM)Vmax (pkat/mg protein)
S-adenosylmethionine0.181550
myo-Inositol1.32Not reported

Data sourced from a study on recombinant IMT1 expressed in E. coli.[1]

Table 2: Concentration of Inositols in Various Plant Tissues

Plant SpeciesTissuemyo-Inositol (mg/g dry weight)D-chiro-Inositol (mg/g dry weight)Ononitol (mg/g dry weight)Pinitol (mg/g dry weight)This compound (mg/g dry weight)
Glycine max (Soybean)Root~4.0PresentNot detectedPresentPresent
Arachis hypogaea (Peanut)RootPresentPresentPresentPresentNot reported
Nicotiana tabacum (Transgenic)Leaf-->35 µmol/g fresh weight (under stress)--

Concentrations of this compound are not widely reported and appear to be species and condition-dependent.

Experimental Protocols

Extraction and Quantification of Inositols (including this compound) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of inositols in plant tissues.

a. Sample Preparation and Extraction:

  • Freeze plant tissue immediately in liquid nitrogen to quench metabolic activity.

  • Lyophilize the tissue to a constant dry weight.

  • Grind the dried tissue to a fine powder.

  • Extract a known amount of powdered tissue (e.g., 100 mg) with 80% (v/v) ethanol at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 1-2 hours) with agitation.

  • Centrifuge the extract to pellet the solid material.

  • Collect the supernatant and repeat the extraction process on the pellet for exhaustive extraction.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

b. Derivatization:

  • To the dried extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate to protect carbonyl groups.

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at a specific temperature (e.g., 60-70°C) to allow for the complete derivatization of hydroxyl groups to trimethylsilyl (TMS) ethers, which increases volatility for GC analysis.

c. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms).

  • Injection: Inject the derivatized sample in split or splitless mode.

  • Oven Program: Employ a temperature gradient to separate the different inositol isomers. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode.

  • Data Acquisition: Collect data in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, use selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for each inositol derivative.

  • Quantification: Prepare standard curves using authentic standards of this compound and other inositols. Use an internal standard (e.g., ribitol or epi-inositol) added before extraction to correct for variations in extraction and derivatization efficiency.

Enzyme Assay for myo-Inositol O-Methyltransferase (IMT)

This protocol is based on the characterization of IMT from Mesembryanthemum crystallinum.

a. Enzyme Extraction:

  • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 7.5) containing protease inhibitors and reducing agents (e.g., DTT or β-mercaptoethanol).

  • Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • The supernatant contains the crude enzyme extract. Further purification steps like ammonium sulfate precipitation and chromatography can be performed to increase purity.

b. Assay Mixture:

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • myo-Inositol (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Enzyme extract

c. Reaction and Detection:

  • Pre-incubate the assay mixture without SAM at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding SAM.

  • Incubate for a specific time.

  • Stop the reaction (e.g., by boiling or adding acid).

  • The product, D-ononitol, can be quantified by HPLC or GC-MS as described above. Alternatively, a radiolabeled substrate ([14C]-SAM) can be used, and the incorporation of radioactivity into the product can be measured by scintillation counting after separation by chromatography.

Putative Enzyme Assay for Ononitol Epimerase

A detailed protocol for the specific epimerase converting D-ononitol to this compound is not yet established. However, a general approach based on assays for other epimerases can be proposed.

a. Enzyme Source: Plant tissue known to produce this compound.

b. Assay Principle: The assay would monitor the conversion of D-ononitol to this compound.

c. Assay Components:

  • Buffer at an optimal pH (to be determined empirically).

  • D-ononitol (substrate).

  • Cofactors (epimerases often require NAD+/NADH or NADP+/NADPH).

  • Enzyme extract.

d. Detection:

  • Incubate the reaction mixture at an optimal temperature.

  • At different time points, stop the reaction.

  • Separate the substrate (D-ononitol) and the product (this compound) using HPLC or GC.

  • Quantify the amount of this compound formed. The identity of the product should be confirmed by mass spectrometry.

Visualizations

Sequoyitol_Biosynthesis_Pathway G6P Glucose-6-Phosphate MI1P L-myo-Inositol-1-Phosphate G6P->MI1P MIPS MI myo-Inositol MI1P->MI IMP Ononitol D-Ononitol MI->Ononitol IMT (SAM -> SAH) This compound This compound Ononitol->this compound Ononitol Epimerase Pinitol D-Pinitol This compound->Pinitol Epimerase

Biosynthesis pathway of this compound in plants.

Experimental_Workflow_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis PlantTissue Plant Tissue FreezeDry Freeze Drying PlantTissue->FreezeDry Grinding Grinding FreezeDry->Grinding Extraction Ethanol Extraction Grinding->Extraction Drying Evaporation Extraction->Drying Derivatization Derivatization (MSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for Inositol Quantification.

Enzyme_Assay_Logic Start Start Assay PrepareExtract Prepare Enzyme Extract Start->PrepareExtract SetupReaction Set up Reaction Mix (Buffer, Substrate, Cofactors) PrepareExtract->SetupReaction AddEnzyme Add Enzyme Extract SetupReaction->AddEnzyme Incubate Incubate at Optimal Temp. AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Analyze Analyze Products (HPLC or GC-MS) StopReaction->Analyze Calculate Calculate Enzyme Activity Analyze->Calculate

Logic flow for a typical enzyme assay.

References

The Role of Sequoyitol in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the role of sequoyitol (5-O-methyl-myo-inositol) in plant physiology. It covers its biosynthesis, its crucial function as an osmoprotectant in response to abiotic stress, and its involvement in cellular signaling. This document synthesizes current research to offer a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction to this compound

This compound is a cyclitol, or cyclic sugar alcohol, derived from the methylation of myo-inositol.[1][2] It is one of several methylated inositols, including D-ononitol and D-pinitol, that accumulate in a variety of plant species, particularly in response to environmental stressors such as drought and high salinity.[1][3] These compounds are classified as compatible solutes or osmoprotectants, meaning they can accumulate to high concentrations within cells to help maintain osmotic balance without interfering with normal metabolic processes.[3][4] The accumulation of this compound and its isomers is a key adaptive strategy in plants for tolerating abiotic stress.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established myo-inositol pathway. The initial precursor for all inositols is glucose-6-phosphate, which is converted to myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS).[1][5] This is considered the rate-limiting step in myo-inositol production.[1][5] Myo-inositol-1-phosphate is then dephosphorylated to yield myo-inositol.[6]

This compound is subsequently synthesized from myo-inositol through a methylation reaction. While the specific enzymes for all steps in all species are not fully elucidated, the general pathway involves the action of an O-methyltransferase. For instance, myo-inositol O-methyltransferase can catalyze the methylation of myo-inositol to produce D-ononitol, which can then be epimerized to form D-pinitol.[2] this compound (5-O-methyl-myo-inositol) is formed through a similar methylation process.

Sequoyitol_Biosynthesis G6P Glucose-6-Phosphate MIP myo-Inositol-1-Phosphate G6P->MIP MIPS MyoInositol myo-Inositol MIP->MyoInositol IMP This compound This compound (5-O-methyl-myo-inositol) MyoInositol->this compound O-Methyltransferase Pinitol D-Pinitol MyoInositol->Pinitol O-Methyltransferase & Epimerase

Caption: Simplified biosynthesis pathway of this compound and related cyclitols.

Role in Abiotic Stress Tolerance

The primary physiological role of this compound in plants is to mitigate the detrimental effects of abiotic stress, particularly osmotic stress caused by drought and high salinity.[3][4]

Osmotic Adjustment

Under conditions of water deficit or high external salt concentration, the water potential of the soil decreases, making it difficult for plants to take up water. To counteract this, plant cells accumulate compatible solutes like this compound in the cytoplasm.[3] This accumulation lowers the intracellular osmotic potential, creating a more favorable water potential gradient that facilitates water uptake and retention, thereby maintaining cell turgor.[4][7]

Protection of Cellular Structures

Beyond its role in osmotic adjustment, this compound is believed to protect cellular macromolecules and membranes from stress-induced damage.[1] The hydroxyl groups of cyclitols can replace water molecules, forming hydration shells around proteins and membranes, which helps to maintain their native conformation and function during dehydration.[3]

Reactive Oxygen Species (ROS) Scavenging

Abiotic stress often leads to the overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can cause significant oxidative damage to lipids, proteins, and nucleic acids.[1] Myo-inositol and its derivatives, including this compound, have been shown to act as ROS scavengers, helping to protect cells from oxidative damage.[1][6]

Quantitative Data on Accumulation under Stress

The accumulation of methylated inositols, such as pinitol (an isomer of this compound), has been quantified in several plant species under various stress conditions. This data provides strong evidence for their role in stress tolerance.

Plant SpeciesTissueStress ConditionControl ConcentrationStressed ConcentrationReference
Mesembryanthemum crystallinum (Ice Plant)Shoots400 mM NaCl for 35 daysNot specified3.6 mg/g FW[8]
Glycine max (Soybean)LeavesDrought~5 mmol/kg DW195 mmol/kg DW[3]
Acrostichum aureum (Mangrove Fern)Gametophytes155-170 mM NaClNot specifiedUp to 50% of soluble carbohydrates[9]

Table 1: Accumulation of Pinitol (a this compound Isomer) in Response to Abiotic Stress.

Plant SpeciesMorphological PartCyclitolConcentration (mg/g of plant)Reference
Medicago sativa L. (Alfalfa)Rootsmyo-Inositol13.86[10]
Medicago sativa L. (Alfalfa)RootsD-chiro-Inositol1.34[10]
Medicago sativa L. (Alfalfa)Leavesmyo-Inositol1.12[10]

Table 2: Baseline Concentrations of Cyclitols in Alfalfa.

Experimental Protocols

The analysis of this compound and other cyclitols in plant tissues typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed methods.[11][12]

Protocol for GC-MS Analysis of this compound

This protocol is a synthesized methodology based on common practices for cyclitol analysis in plant tissues.[10][12][13]

1. Sample Preparation and Extraction: a. Collect plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. b. Lyophilize the tissue to remove water and then grind to a fine powder. c. Weigh approximately 100 mg of the dried powder into a microtube. d. Add 700 µL of methanol and vortex for 10 seconds. e. Add an internal standard (e.g., 30 µL of 0.2 mg/mL ribitol) for quantification. f. Incubate in a thermomixer at 70°C for 15 minutes with shaking. g. Centrifuge at 14,000 rpm for 10 minutes. h. Transfer the supernatant to a new tube. i. Add 375 µL of chloroform and 750 µL of ultrapure water to partition the phases. j. Collect the upper polar phase containing the cyclitols. k. Dry the polar phase completely using a vacuum concentrator.

2. Derivatization: a. To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. b. Incubate at 37°C for 2 hours with shaking. c. Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of hydroxyl groups. d. Incubate at 37°C for 30 minutes with shaking. e. Transfer the derivatized sample to a GC vial for analysis.

3. GC-MS Analysis: a. Injector: Splitless mode at 230°C. b. Carrier Gas: Helium at a constant flow of 1-2 mL/min. c. Oven Program: Initial temperature of 80°C, ramp at 15°C/min to 330°C, and hold for 5 minutes. d. Mass Spectrometer: Full scan mode with a mass range of 33-600 m/z. e. Identification: Compare mass spectra and retention times to a library of standards (e.g., NIST) and authenticated reference compounds.

Protocol for HPLC-ELSD Analysis of this compound

This protocol is based on methodologies developed for the analysis of underivatized cyclitols.[11][14]

1. Sample Preparation and Extraction: a. Use accelerated solvent extraction (ASE) with water as the extraction solvent. b. Alternatively, use the methanol/chloroform/water extraction described for GC-MS and use the polar phase. c. Purify and pre-concentrate the extract using solid-phase extraction (SPE) cartridges (e.g., a graphitized carbon-based sorbent).

2. HPLC Analysis: a. Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Zorbax Carbohydrate). b. Mobile Phase: A gradient of acetonitrile and water. c. Detector: Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds like cyclitols. A refractive index (RI) detector can also be used.[14] d. Flow Rate: Typically around 1.0 mL/min. e. Quantification: Use external calibration curves with pure standards of this compound and other cyclitols of interest.

Signaling and Regulatory Roles

While the role of this compound as an osmoprotectant is well-established, there is growing evidence for its involvement in plant signaling pathways.[1][6] As a derivative of myo-inositol, this compound is part of the complex inositol signaling network that regulates numerous cellular processes, including stress responses, growth, and development.[1][15]

The accumulation of this compound is a downstream response to stress signals. The perception of abiotic stress, such as high salinity or drought, triggers a signaling cascade that often involves second messengers like calcium ions (Ca²⁺) and abscisic acid (ABA).[16] This signaling cascade upregulates the expression of genes involved in the biosynthesis of myo-inositol and its methylated derivatives, including this compound.[17] The resulting accumulation of this compound then contributes to osmotic adjustment and cellular protection, forming a crucial part of the plant's overall stress response mechanism.

Sequoyitol_Signaling cluster_response Cellular Response Stress Abiotic Stress (Drought, Salinity) Perception Stress Perception (Membrane Sensors) Stress->Perception Signaling Signal Transduction (ABA, Ca²⁺, ROS) Perception->Signaling GeneExp Upregulation of Biosynthesis Genes (e.g., MIPS) Signaling->GeneExp MyoInositol myo-Inositol Pool GeneExp->MyoInositol ↑ Synthesis This compound This compound Accumulation MyoInositol->this compound Methylation Osmotic Osmotic Adjustment This compound->Osmotic Protection Macromolecule Protection This compound->Protection Response Stress Tolerance Osmotic->Response Protection->Response

Caption: Workflow of this compound's role in plant abiotic stress response.

Conclusion and Future Perspectives

This compound plays a multifaceted and vital role in plant physiology, primarily as a key player in the adaptation to abiotic stresses like drought and salinity. Its function as an osmoprotectant is well-documented, and its biosynthesis from the central metabolite myo-inositol highlights its integration into core metabolic and signaling networks. The quantitative data clearly demonstrate a direct correlation between stress levels and the accumulation of this compound and its isomers.

For researchers and drug development professionals, understanding the biosynthesis and regulatory pathways of this compound could open new avenues for developing stress-tolerant crop varieties. Furthermore, given the anti-diabetic properties of related inositols in animal models, plant-derived this compound could be explored as a potential therapeutic agent. Future research should focus on elucidating the specific O-methyltransferases responsible for this compound synthesis and further unraveling its precise role as a signaling molecule in the intricate network of plant stress responses.

References

Pharmacological Profile of 5-O-methyl-myo-inositol (Sequoyitol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 5-O-methyl-myo-inositol, also known as sequoyitol, is a naturally occurring cyclitol found in various plants.[1][2] It has emerged as a compound of significant interest in biomedical research, particularly for its therapeutic potential in managing diabetes and related metabolic disorders.[1][3][4] Pharmacological studies have demonstrated its ability to decrease blood glucose levels and improve glucose intolerance in animal models of type 2 diabetes.[1][5][6] The primary mechanisms of action involve the enhancement of insulin signaling pathways in key metabolic tissues such as the liver, adipose tissue, and pancreatic β-cells.[5][6] Furthermore, this compound exhibits protective effects against endothelial dysfunction associated with hyperglycemia by mitigating oxidative stress. This document provides a comprehensive overview of the pharmacological profile of 5-O-methyl-myo-inositol, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing the associated signaling pathways.

Pharmacodynamics: Mechanism of Action

5-O-methyl-myo-inositol exerts its anti-diabetic effects through a multi-faceted mechanism that targets several key aspects of glucose homeostasis and cellular signaling. Its actions can be broadly categorized into insulin-dependent and insulin-independent effects, as well as protective roles against hyperglycemia-induced cellular stress.

Enhancement of Insulin Signaling

This compound has been shown to potentiate the insulin signaling cascade in hepatocytes, adipocytes, and pancreatic β-cells.[5][6] Upon insulin binding to its receptor (IR), this compound enhances the downstream phosphorylation of key signaling molecules:

  • Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS1): It promotes the phosphorylation of the IR and its primary substrate, IRS1.[5]

  • Akt (Protein Kinase B): By enhancing the activity of upstream components, it leads to increased phosphorylation and activation of Akt, a central node in the insulin pathway that mediates the majority of insulin's metabolic effects.[5]

This enhancement of the insulin signal leads to improved glucose uptake in adipocytes and suppression of glucose production in hepatocytes, contributing to lower blood glucose levels.[6]

Insulin-Independent Effects

Interestingly, this compound can also modulate glucose metabolism without the presence of insulin.[5] Studies have shown that this compound alone can suppress glucose production in primary hepatocytes and stimulate basal glucose uptake in adipocytes.[5] This suggests an alternative mechanism of action that does not solely rely on mimicking or enhancing insulin activity.[5]

Protection of Pancreatic β-Cells and Endothelial Cells

A critical aspect of this compound's pharmacology is its cytoprotective effects.

  • β-Cell Protection: It protects pancreatic β-cells from oxidative injury induced by agents like streptozotocin (STZ) and hydrogen peroxide (H₂O₂).[5][6] In STZ-treated mice, this compound administration increased plasma insulin levels, suggesting it preserves β-cell viability and function.[5][6]

  • Endothelial Protection: In the context of hyperglycemia-induced endothelial dysfunction, this compound alleviates cellular injury in Human Umbilical Vein Endothelial Cells (HUVECs).[7] It achieves this by inhibiting oxidative stress through the downregulation of NADPH Oxidase 4 (NOX4), a key source of reactive oxygen species (ROS), and the upregulation of endothelial Nitric Oxide Synthase (eNOS), which improves nitric oxide bioavailability and vascular function.[7]

Pharmacokinetics

Detailed pharmacokinetic studies defining parameters such as Cmax, Tmax, bioavailability, and half-life for 5-O-methyl-myo-inositol are not extensively documented in the publicly available literature. The majority of available pharmacokinetic data pertains to its parent compound, myo-inositol.[3][4][6][7][8]

However, in vivo studies in animal models confirm its biological activity following both oral and subcutaneous administration.[1][5][6] In ob/ob mice, oral gavage administration of this compound effectively reduced blood glucose and improved glucose intolerance, demonstrating its oral bioavailability.[1] Similarly, continuous subcutaneous infusion via osmotic minipumps also produced significant anti-diabetic effects.[1]

Quantitative Pharmacological Data

While comprehensive dose-response studies yielding IC50 or EC50 values for key pharmacological effects are limited in the available literature, several studies provide specific concentrations and dosages that have been demonstrated to be effective.

Table 1: In Vivo Effective Dosages
Animal ModelAdministration RouteDosageDurationObserved EffectReference
ob/ob MiceOral Gavage40 mg/kg (twice daily)17-18 daysReduced blood glucose[1]
ob/ob MiceSubcutaneous Infusion0.5 nmol/h23 daysReduced blood glucose, improved glucose intolerance[1]
STZ-induced Diabetic RatsOral Gavage12.5, 25, 50 mg/kg/day6 weeksDecreased fasting blood glucose, improved endothelial function[7]
Table 2: In Vitro Effective Concentrations
Cell TypeConditionConcentrationDurationObserved EffectReference
HUVECsHigh Glucose (30 mM)0.1, 1, 10 µmol/L24 hoursDecreased cell injury, down-regulated NOX4, up-regulated eNOS[9]
Table 3: Biochemical Activity
TargetParameterValueContextReference
myo-Inositol KinaseKi271 ± 7 µMSubstrate for the kinase from Dictyostelium discoideum

Key Experimental Protocols

In Vivo Anti-Diabetic Efficacy in ob/ob Mice

This protocol describes the methodology used to assess the effect of this compound on glucose metabolism in a genetic model of obesity and type 2 diabetes.[1]

  • Animal Model: Male and female ob/ob mice, aged 8-10 weeks, are used.

  • Administration:

    • Oral: this compound (98% purity) is administered at a dose of 40 mg/kg body weight twice daily via oral gavage for 17-18 days. A control group receives the vehicle.

    • Subcutaneous: An osmotic minipump is implanted subcutaneously to deliver this compound at a constant rate of 0.5 nmol/h for 23 days.

  • Metabolic Testing:

    • Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal injection of D-glucose (1 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Following a 6-hour fast, mice are injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.

  • Signaling Pathway Analysis:

    • Following the treatment period, mice are fasted overnight.

    • Insulin (3 U/kg body weight) is injected via the inferior vena cava for 5 minutes.

    • Livers are rapidly excised and homogenized in lysis buffer.

    • Liver extracts undergo immunoprecipitation with anti-IR and anti-IRS1 antibodies.

    • Samples are resolved by SDS-PAGE and immunoblotted with anti-phosphotyrosine, anti-IR, anti-IRS1, and anti-Akt antibodies to assess the phosphorylation state of key signaling proteins.

In Vitro Endothelial Protection in HUVECs

This protocol details the investigation of this compound's protective effects against high glucose-induced damage in endothelial cells.[9]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.

  • Experimental Treatment:

    • Cells are pretreated with this compound (0.1, 1, or 10 µmol/L) for 1 hour.

    • Following pretreatment, cells are exposed to high glucose (30 mmol/L) for 24 hours to induce cellular injury. A control group is maintained in normal glucose medium.

  • Endpoint Analysis:

    • Oxidative Stress Markers: Intracellular ROS levels are measured using the 2',7'-dichlorofluorescein diacetate (DCF-DA) probe. Levels of malondialdehyde (MDA), hydrogen peroxide (H₂O₂), and nitric oxide (NO) in the culture medium are quantified using colorimetric assay kits.

    • Gene and Protein Expression: Total RNA and protein are extracted from the cells. The expression of NOX4 and eNOS is quantified at the mRNA level using real-time PCR and at the protein level using Western blotting.

    • Cell Proliferation: Cell proliferation is assessed using a BrdU (Bromodeoxyuridine) marking assay.

Signaling Pathways and Workflows

Insulin Signaling Pathway

insulin_signaling cluster_effects Metabolic Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 P This compound 5-O-methyl-myo-inositol (this compound) This compound->IR Enhances Phosphorylation This compound->IRS1 Akt Akt (PKB) This compound->Akt PI3K PI3K IRS1->PI3K P PI3K->Akt P GLUT4 GLUT4 Translocation (Adipocytes, Muscle) Akt->GLUT4 Glycogen Glycogen Synthesis (Liver, Muscle) Akt->Glycogen GNG Suppression of Gluconeogenesis (Liver) Akt->GNG

Caption: Insulin signaling pathway enhanced by 5-O-methyl-myo-inositol.

Endothelial Dysfunction Pathway

endothelial_dysfunction HG Hyperglycemia NOX4 NOX4 Activation HG->NOX4 ROS ↑ Reactive Oxygen Species (ROS) NOX4->ROS eNOS eNOS Uncoupling ↓ eNOS Expression ROS->eNOS NO ↓ Nitric Oxide (NO) Bioavailability eNOS->NO Dysfunction Endothelial Dysfunction NO->Dysfunction This compound 5-O-methyl-myo-inositol (this compound) This compound->NOX4 Inhibits This compound->eNOS Upregulates

Caption: Protective mechanism of this compound in hyperglycemia-induced endothelial dysfunction.

Experimental Workflow: In Vivo Study in ob/ob Mice

experimental_workflow start Start: Select ob/ob Mice (8-10 wks) grouping Randomize into Groups (Control vs. This compound) start->grouping treatment Administer Treatment (Oral or Subcutaneous) for 17-23 Days grouping->treatment metabolic Perform Metabolic Tests (GTT / ITT) treatment->metabolic sacrifice Sacrifice & Tissue Collection (Liver) metabolic->sacrifice analysis Biochemical Analysis: Immunoprecipitation & Western Blot for p-IR, p-IRS1, p-Akt sacrifice->analysis end End: Data Analysis & Conclusion analysis->end

Caption: Workflow for assessing anti-diabetic efficacy of this compound in ob/ob mice.

References

Sequoyitol's Mechanism of Action in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequoyitol, a naturally occurring methyl ether of myo-inositol, has garnered significant scientific interest for its therapeutic potential, particularly in the management of metabolic disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of this compound. It consolidates current research findings on its role in critical signaling pathways, its antioxidant and anti-inflammatory properties, and its influence on key enzymatic activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the pertinent biological pathways.

Core Mechanism of Action: Potentiation of Insulin Signaling

The primary mechanism through which this compound exerts its beneficial effects, particularly its anti-diabetic properties, is by enhancing the insulin signaling pathway in key metabolic tissues such as the liver, adipose tissue, and pancreatic β-cells.[1][2][3] This potentiation occurs through both insulin-dependent and independent manners.[1]

Enhancement of Insulin Receptor Substrate Phosphorylation

This compound has been demonstrated to significantly increase the insulin-stimulated phosphorylation of the Insulin Receptor (IR) and its primary downstream target, Insulin Receptor Substrate 1 (IRS1).[1] This enhanced phosphorylation is a critical initiating step in the insulin signaling cascade. Furthermore, this compound augments the phosphorylation of Akt (also known as Protein Kinase B), a pivotal kinase that mediates many of insulin's metabolic effects, including glucose uptake and glycogen synthesis.[1][2] In HepG2 human liver cancer cells, this compound treatment (100 μM for 12 hours) was shown to increase insulin-stimulated IRS1 phosphorylation by 114% and Akt phosphorylation by 54%.[1] Similarly, in 3T3-L1 adipocytes, this compound enhanced insulin-stimulated IR phosphorylation by 31% and IRS1 phosphorylation by 73%.[1]

Impact on Glucose Metabolism

By amplifying the insulin signal, this compound directly impacts glucose homeostasis. It increases the ability of insulin to suppress glucose production in hepatocytes and stimulates glucose uptake into adipocytes.[1][2][3] This leads to a reduction in blood glucose levels and improved glucose tolerance, as observed in both oral and subcutaneous administration studies in ob/ob mice.[1][2]

Antioxidant and Anti-inflammatory Pathways

Beyond its role in insulin signaling, this compound exhibits significant antioxidant and anti-inflammatory properties, contributing to its protective effects in biological systems.

Regulation of Oxidative Stress Markers

This compound has been shown to mitigate high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs).[4] Treatment with this compound leads to a significant down-regulation of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS), and a corresponding decrease in intracellular ROS, malondialdehyde (MDA), and hydrogen peroxide (H2O2) levels.[4][5] Concurrently, it up-regulates the expression of endothelial nitric oxide synthase (eNOS), which is crucial for vascular health.[4][5][6]

Modulation of Inflammatory Signaling

This compound also demonstrates anti-inflammatory effects by modulating key signaling pathways. Research suggests it can decrease the expression of pro-inflammatory mediators such as NF-κB and TGF-β1, which are implicated in the pathogenesis of diabetic complications.

Data Presentation

Table 1: In Vivo Effects of this compound on Glucose Homeostasis in ob/ob Mice
ParameterTreatment GroupResultPercentage ChangeReference
Blood GlucoseThis compound (oral gavage, 40 mg/kg, 18 days)Decreased-[1]
Plasma InsulinThis compound (subcutaneous, 0.5 nmol/h, 14 days)Decreased-29%[1]
HOMA-IRThis compound (subcutaneous, 0.5 nmol/h, 14 days)Decreased-44%[1]
Glucose IntoleranceThis compound (oral gavage, 40 mg/kg, 17 days)Improved-[1]
Table 2: In Vitro Effects of this compound on Insulin Signaling and Oxidative Stress
Cell LineTreatmentParameterResultPercentage ChangeReference
HepG2This compound (100 μM, 12h) + Insulin (10 nM, 5 min)pIRS1Increased+114%[1]
HepG2This compound (100 μM, 12h) + Insulin (10 nM, 5 min)pAktIncreased+54%[1]
3T3-L1 AdipocytesThis compound (100 μM, 12h) + Insulin (10 nM, 5 min)pIRIncreased+31%[1]
3T3-L1 AdipocytesThis compound (100 μM, 12h) + Insulin (10 nM, 5 min)pIRS1Increased+73%[1]
HUVECsHigh Glucose (30 mM, 24h) + this compound (0.1-10 μM)NOX4 ExpressionDecreased-[4][5]
HUVECsHigh Glucose (30 mM, 24h) + this compound (0.1-10 μM)ROS LevelsDecreased-[4][5]
HUVECsHigh Glucose (30 mM, 24h) + this compound (0.1-10 μM)eNOS ExpressionIncreased-[4][5]

Experimental Protocols

Western Blot Analysis of Insulin Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of IR, IRS1, and Akt in response to insulin stimulation.

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 or 3T3-L1 cells to 80-90% confluency in appropriate growth medium.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with this compound (e.g., 100 μM) or vehicle control for 12 hours.

    • Stimulate the cells with insulin (e.g., 10 nM) for 5-15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Immunoprecipitation (for IR and IRS1):

    • Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-IR or anti-IRS1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

    • Wash the beads three times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins (immunoprecipitated samples or whole-cell lysates for Akt) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IR, phospho-IRS1 (Tyrosine), phospho-Akt (Ser473), total IR, total IRS1, and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the effect of this compound on intracellular ROS levels in cells under oxidative stress.

Methodology:

  • Cell Culture and Treatment:

    • Seed HUVECs in a 96-well black plate and allow them to adhere overnight.

    • Induce oxidative stress by treating the cells with high glucose (e.g., 30 mM) for 24 hours.

    • Co-treat a subset of cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM).[4][5]

  • Staining with DCFH-DA:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

    • Incubate for 30 minutes at 37°C in the dark.[7]

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]

  • Data Analysis:

    • Subtract the background fluorescence from a no-cell control.

    • Express the ROS levels as a percentage of the high-glucose control.

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in adipocytes.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Cell Treatment:

    • Serum-starve the differentiated adipocytes for 4-6 hours.

    • Pre-treat the cells with this compound or vehicle control for a specified duration.

    • Stimulate with insulin for 15-30 minutes.

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells with a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, for a short period (e.g., 5-10 minutes).

    • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each sample.

    • Express the glucose uptake as a fold change relative to the vehicle-treated control.

Visualizations

Sequoyitol_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake This compound This compound This compound->IR Enhances Phosphorylation This compound->IRS1 Enhances Phosphorylation This compound->Akt Enhances Phosphorylation

Caption: this compound enhances the insulin signaling pathway.

Experimental_Workflow_Western_Blot A Cell Culture (e.g., HepG2, 3T3-L1) B Serum Starvation A->B C Pre-treatment: This compound or Vehicle B->C D Insulin Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G Immunoprecipitation (for IR/IRS1) F->G H SDS-PAGE F->H Whole Cell Lysate (for Akt) G->H I Western Blot Transfer H->I J Antibody Incubation (Primary & Secondary) I->J K Detection (ECL) J->K L Densitometric Analysis K->L

Caption: Experimental workflow for Western blot analysis.

Sequoyitol_Antioxidant_Mechanism cluster_stressor Oxidative Stressor cluster_cellular Endothelial Cell HighGlucose High Glucose NOX4 NOX4 HighGlucose->NOX4 Upregulates ROS ROS (Oxidative Stress) NOX4->ROS Produces eNOS eNOS NO Nitric Oxide (Vasodilation) eNOS->NO Produces This compound This compound This compound->NOX4 Downregulates This compound->eNOS Upregulates

Caption: this compound's antioxidant mechanism of action.

References

Sequoyitol: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol, a naturally occurring methyl-ether of myo-inositol, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its anti-diabetic, anti-inflammatory, antioxidant, and potential anti-cancer and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Biological Activities

This compound has been demonstrated to exert a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways. The most well-documented activities include:

  • Anti-diabetic Effects: this compound has shown considerable promise in the management of diabetes and its complications. It improves glucose tolerance, enhances insulin sensitivity, and protects pancreatic β-cells from damage.[1][2]

  • Anti-inflammatory Properties: this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

  • Antioxidant Activity: As a derivative of inositol, a potent antioxidant, this compound helps to mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3]

  • Potential Anti-cancer and Neuroprotective Roles: Emerging research suggests that this compound may possess anti-cancer and neuroprotective properties, although these areas require further investigation.[4][5]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data from various in vivo and in vitro studies on the biological activities of this compound.

Table 1: In Vivo Anti-diabetic Effects of this compound
ParameterAnimal ModelDosageDurationResultReference
Blood Glucoseob/ob mice40 mg/kg (oral gavage, twice daily)-Significant decrease in blood glucose levels.[6]
Glucose Intoleranceob/ob mice40 mg/kg (oral gavage, twice daily)-Improved glucose tolerance.[6]
Plasma InsulinSTZ-induced diabetic mice70-100 mg·kg⁻¹·day⁻¹ (in drinking water)31 days155% increase in plasma insulin levels.[1]
HyperglycemiaSTZ-induced diabetic mice70-100 mg·kg⁻¹·day⁻¹ (in drinking water)31 days26% decrease in blood glucose levels.[1]
Fasting Blood GlucoseType 2 diabetic rats12.5, 25, and 50 mg·kg⁻¹·d⁻¹6 weeksSignificant decrease in fasting blood glucose.[7]
Table 2: In Vitro Effects of this compound
Cell LineConditionConcentrationEffectReference
HepG2 (hepatocytes)Insulin stimulation-Enhanced insulin-stimulated phosphorylation of IRS1 by 114% and Akt by 54%.[1]
3T3-L1 (adipocytes)Insulin stimulation-Enhanced insulin signaling (phosphorylation of IRS-1 and Akt).[1][2]
INS-1 (pancreatic β-cells)Streptozotocin or H₂O₂ induced injury-Protected against cell injury.[1][2]
ARPE-19 (retinal pigment epithelial)High glucose (HG)1, 10, and 20 µMIncreased cell viability, reversed HG-induced apoptosis, and abolished the production of pro-inflammatory cytokines and oxidative stress-related factors.[1][8]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Insulin Signaling Pathway

This compound enhances insulin sensitivity by promoting the phosphorylation of key downstream targets in the insulin signaling cascade, such as Insulin Receptor Substrate 1 (IRS-1) and Akt. This leads to increased glucose uptake and utilization.[1][2]

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1  Phosphorylates This compound This compound This compound->IRS1  Enhances  Phosphorylation Akt Akt This compound->Akt  Enhances  Phosphorylation PI3K PI3K IRS1->PI3K Activates PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound enhances the insulin signaling pathway.

NF-κB Inflammatory Pathway

This compound demonstrates anti-inflammatory properties by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It prevents the phosphorylation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[8]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., High Glucose) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.

In Vivo Oral Administration in Mice
  • Objective: To assess the systemic effects of this compound in a murine model.

  • Method: this compound is typically administered to mice through oral gavage or by supplementing their drinking water.[1][6]

    • Oral Gavage: A solution of this compound in a suitable vehicle (e.g., water, saline) is administered directly into the stomach using a gavage needle. Dosages can be precisely controlled.

    • Drinking Water: this compound is dissolved in the drinking water at a specific concentration. This method is less stressful for the animals but offers less precise dosage control.

  • Experimental Workflow:

Oral_Administration_Workflow Start Start: Animal Acclimatization Grouping Randomization into Control & Treatment Groups Start->Grouping Treatment Daily Oral Administration of this compound or Vehicle Grouping->Treatment Monitoring Monitoring of Health & Weight Treatment->Monitoring Endpoint Endpoint: Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis

Caption: Workflow for in vivo oral administration of this compound in mice.

In Vitro Assessment of Insulin Signaling
  • Objective: To determine the direct effect of this compound on insulin signaling in cultured cells.

  • Method:

    • Cell Culture: Culture appropriate cell lines (e.g., HepG2, 3T3-L1 adipocytes) to near confluence.[1]

    • Serum Starvation: To reduce basal signaling, cells are typically serum-starved for a period (e.g., 12-24 hours) before treatment.

    • Treatment: Cells are pre-treated with this compound at various concentrations for a specified duration, followed by stimulation with insulin for a short period (e.g., 10-15 minutes).

    • Cell Lysis: Cells are lysed to extract proteins.

    • Western Blotting: The phosphorylation status of key insulin signaling proteins (e.g., IRS-1, Akt) is assessed by Western blotting using phospho-specific antibodies.

  • Experimental Workflow:

Insulin_Signaling_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Treatment_Seq 3. Pre-treatment with This compound Serum_Starvation->Treatment_Seq Treatment_Insulin 4. Insulin Stimulation Treatment_Seq->Treatment_Insulin Cell_Lysis 5. Cell Lysis Treatment_Insulin->Cell_Lysis Protein_Quantification 6. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 7. Western Blotting for p-IRS1, p-Akt, etc. Protein_Quantification->Western_Blot Analysis 8. Densitometry Analysis Western_Blot->Analysis

Caption: Workflow for assessing in vitro insulin signaling.

Assessment of Anti-inflammatory and Antioxidant Activity in ARPE-19 Cells
  • Objective: To evaluate the protective effects of this compound against high glucose-induced damage in retinal pigment epithelial cells.[1][8]

  • Method:

    • Cell Culture and High Glucose Model: ARPE-19 cells are cultured in a high glucose medium to mimic diabetic retinopathy in vitro.

    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 10, 20 µM).

    • Cell Viability Assay: Cell viability is assessed using methods like the CCK-8 assay.

    • Apoptosis Assay: The rate of apoptosis is determined by flow cytometry.

    • Cytokine and Oxidative Stress Marker Measurement: The levels of pro-inflammatory cytokines and oxidative stress markers are quantified using commercial ELISA kits.

    • Western Blotting: The expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and NF-κB signaling (e.g., p-IκBα) is analyzed by Western blotting.

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities, particularly in the context of metabolic and inflammatory diseases. Its ability to enhance insulin signaling, suppress inflammation, and combat oxidative stress makes it a compelling candidate for further research and development as a potential therapeutic agent. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable insights for scientists and drug development professionals. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

A Technical Guide to the Anti-Diabetic Properties of Sequoyitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring inositol derivative, has demonstrated significant potential as a therapeutic agent for the management of diabetes. This technical guide provides a comprehensive overview of the anti-diabetic properties of this compound, detailing its mechanism of action, and presenting key quantitative data from preclinical studies. The guide includes detailed experimental protocols for the principal assays cited and visual representations of the core signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The search for novel, effective, and safe anti-diabetic agents is a major focus of pharmaceutical research. This compound, a natural compound found in various plants, has emerged as a promising candidate due to its ability to improve glucose homeostasis through multiple mechanisms. This document synthesizes the current scientific evidence on the anti-diabetic effects of this compound, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin sensitivity and protecting pancreatic β-cells.

2.1. Enhancement of Insulin Signaling

In-depth studies have revealed that this compound potentiates the insulin signaling cascade in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1][2][3] The core mechanism involves the increased phosphorylation of critical downstream targets of the insulin receptor.

Upon insulin binding to its receptor, this compound has been shown to enhance the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the subsequent activation of Phosphoinositide 3-kinase (PI3K). This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway.[1][2] Activated Akt mediates a wide range of metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, leading to increased glucose uptake, and the promotion of glycogen synthesis.[4][5][6]

2.2. Protection of Pancreatic β-Cells

Beyond its effects on insulin sensitivity, this compound has demonstrated a protective role for pancreatic β-cells, the primary producers of insulin.[1][3] Studies have shown that this compound can shield these cells from damage induced by oxidative stress and toxins like streptozotocin (STZ).[1][3] This protective effect is crucial for preserving β-cell mass and function, which are often compromised in both type 1 and type 2 diabetes.

Quantitative Data from Preclinical Studies

The anti-diabetic efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in Diabetic Mouse Models
Animal ModelTreatment DetailsKey FindingsReference
ob/ob Mice Oral gavage: 40 mg/kg body weight, twice daily for 18 days- Reduced fasting blood glucose.[1][1]
Subcutaneous infusion via osmotic minipumps: 0.5 nmol/h for 23 days- Decreased fasting blood glucose. - Improved glucose tolerance.[1][1]
STZ-induced Diabetic Mice Administration in drinking water: 70-100 mg/kg/day for 31 days- Attenuated STZ-induced hyperglycemia by 26%. - Increased plasma insulin levels by 155%. - Significantly improved glucose intolerance.[1][1]
Type 2 Diabetic Rats (High-fat diet and low-dose STZ) Oral administration: 12.5, 25, and 50 mg/kg/day for 6 weeks- Significantly decreased fasting blood glucose and insulin resistance.[7][7]
Table 2: In Vitro Effects of this compound on Cellular Models
Cell LineExperimental ConditionKey FindingsReference
HepG2 (Human Hepatoma Cells) Pretreatment with 100 µM this compound for 12 hours, followed by insulin stimulation- Enhanced insulin-stimulated phosphorylation of IRS-1 by 114% and Akt by 54%.[1][1]
3T3-L1 Adipocytes Pretreatment with this compound followed by insulin stimulation- Increased insulin-stimulated phosphorylation of the insulin receptor by 31% and IRS-1 by 73%.[1][1]
INS-1 (Rat Insulinoma Cells) Pretreatment with this compound followed by exposure to STZ or H₂O₂- Protected cells from STZ- and H₂O₂-induced injury. - Improved insulin signaling.[1][3][1][3]
ARPE-19 (Human Retinal Pigment Epithelial Cells) Treatment with 1, 10, and 20 µM this compound in high glucose conditions- Increased cell viability and reversed high glucose-induced apoptosis. - Abolished the production of pro-inflammatory cytokines and oxidative stress markers.[8][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Studies in Diabetic Animal Models

4.1.1. Oral Administration in ob/ob Mice [1]

  • Animals: 8-9 week old male and female ob/ob mice.

  • Treatment: this compound administered by oral gavage at a dose of 40 mg/kg body weight, twice daily.

  • Duration: 18 days.

  • Parameters Measured: Fasting blood glucose, glucose tolerance test (GTT), and insulin tolerance test (ITT).

    • GTT: Mice are fasted for 6 hours, then intraperitoneally injected with D-glucose (0.75 g/kg body weight). Blood glucose is monitored at specified intervals.

    • ITT: Mice are fasted for 6 hours, then intraperitoneally injected with insulin (1.5 U/kg body weight). Blood glucose is measured at specified intervals.

4.1.2. Subcutaneous Administration in ob/ob Mice [1]

  • Animals: 10-week-old male ob/ob mice.

  • Treatment: this compound administered via osmotic minipumps at a rate of 0.5 nmol/h.

  • Duration: 23 days.

  • Parameters Measured: Body weight, fasting blood glucose, plasma insulin, and GTT.

4.1.3. Streptozotocin (STZ)-Induced Diabetic Mice [1]

  • Animals: 9-week-old male C57BL/6 mice.

  • Induction of Diabetes: Intraperitoneal injection of STZ (80 mg/kg body weight) once a day for two days.

  • Treatment: this compound administered in the drinking water (7 mg/ml), providing a daily dose of approximately 70-100 mg/kg.

  • Duration: 31 days.

  • Parameters Measured: Body weight, blood glucose, plasma insulin, and GTT.

In Vitro Cellular Assays

4.2.1. Insulin Signaling in HepG2 Cells [1]

  • Cell Culture: HepG2 cells are cultured in appropriate media.

  • Treatment: Cells are pretreated with or without 100 µM this compound for 12 hours.

  • Insulin Stimulation: Cells are stimulated with 10 nM insulin for 5 minutes.

  • Analysis: Cell lysates are subjected to immunoprecipitation with anti-IRS-1 antibody followed by immunoblotting with anti-phosphotyrosine antibody. Whole-cell lysates are also immunoblotted with antibodies against phospho-Akt (Ser473) and total Akt.

4.2.2. Glucose Uptake in 3T3-L1 Adipocytes [9]

  • Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are incubated with this compound for 6 or 12 hours.

  • Glucose Uptake Assay: The assay is performed using 2-[³H]deoxy-d-glucose. Cells are washed and incubated in serum-free medium before the addition of the radiolabeled glucose analog with or without insulin. After a defined incubation period, the reaction is stopped, and intracellular radioactivity is measured by scintillation counting.

4.2.3. β-Cell Protection Assay in INS-1 Cells [1]

  • Cell Culture: INS-1 cells are maintained in culture.

  • Treatment: Cells are pretreated with this compound before being exposed to a toxic agent such as streptozotocin (STZ) or hydrogen peroxide (H₂O₂).

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by staining with viability dyes and analyzing via flow cytometry.

  • Insulin Signaling Analysis: The effect of this compound on insulin signaling in INS-1 cells can be assessed using the Western blotting techniques described for HepG2 cells.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound.

Sequoyitol_Insulin_Signaling This compound's Enhancement of Insulin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates pIRS1 p-IRS-1 This compound This compound This compound->IRS1 Enhances Phosphorylation PI3K PI3K pIRS1->PI3K Activates pPI3K Activated PI3K Akt Akt pPI3K->Akt Phosphorylates pAkt p-Akt GLUT4 GLUT4 Translocation pAkt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound enhances insulin signaling by promoting IRS-1 and Akt phosphorylation.

Sequoyitol_Beta_Cell_Protection Protective Effect of this compound on Pancreatic β-Cells cluster_stressor Stressors cluster_intervention Intervention cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂, STZ) Beta_Cell Pancreatic β-Cell Oxidative_Stress->Beta_Cell Induces Cell_Damage β-Cell Damage / Apoptosis Beta_Cell->Cell_Damage Leads to Insulin_Secretion Insulin Secretion Beta_Cell->Insulin_Secretion Maintains Improved_Function Improved β-Cell Function & Viability This compound This compound This compound->Beta_Cell Protects This compound->Improved_Function Cell_Damage->Insulin_Secretion Decreases

Caption: this compound protects pancreatic β-cells from oxidative stress-induced damage.

Experimental Workflow Diagrams

In_Vivo_Workflow General In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., ob/ob or STZ-induced) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Grouping (Control vs. This compound) Acclimatization->Grouping Treatment Treatment Administration (Oral Gavage / Drinking Water) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Functional_Tests Functional Tests (GTT, ITT) Monitoring->Functional_Tests Sacrifice Sacrifice & Tissue Collection (Blood, Liver, Pancreas) Functional_Tests->Sacrifice Analysis Biochemical & Molecular Analysis (Insulin levels, Western Blot) Sacrifice->Analysis

Caption: A typical workflow for evaluating the in vivo anti-diabetic effects of this compound.

In_Vitro_Workflow General In Vitro Experimental Workflow cluster_assays Assay Types Cell_Culture Cell Culture & Seeding (e.g., HepG2, 3T3-L1, INS-1) Pre_treatment Pre-treatment with this compound Cell_Culture->Pre_treatment Stimulation Stimulation (e.g., Insulin, High Glucose, STZ) Pre_treatment->Stimulation Assay Perform Assay Stimulation->Assay Western_Blot Western Blot (Signaling Proteins) Assay->Western_Blot Glucose_Uptake Glucose Uptake Assay Assay->Glucose_Uptake Cell_Viability Cell Viability Assay (MTT) Assay->Cell_Viability Data_Collection Data Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis Western_Blot->Data_Collection Glucose_Uptake->Data_Collection Cell_Viability->Data_Collection

Caption: A generalized workflow for in vitro assessment of this compound's bioactivity.

Conclusion and Future Directions

The collective evidence strongly supports the anti-diabetic potential of this compound. Its ability to enhance insulin signaling and protect pancreatic β-cells makes it an attractive candidate for further development as a monotherapy or as an adjunct to existing diabetes treatments. Future research should focus on elucidating the precise molecular targets of this compound, conducting long-term safety and efficacy studies in higher animal models, and ultimately, translating these promising preclinical findings into human clinical trials. The detailed protocols and data presented in this guide are intended to facilitate these next steps in the research and development pipeline.

References

The Neuroprotective Potential of Sequoyitol: A Review of Preliminary Evidence and Related Inositol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents for neurodegenerative diseases, naturally occurring compounds have garnered significant attention. Among these, inositols, a group of nine cyclohexanehexol stereoisomers, have emerged as promising candidates due to their diverse biological activities within the central nervous system. While isomers like myo-inositol and scyllo-inositol have been the subject of extensive research, others, such as Sequoyitol (5-O-methyl-myo-inositol), remain relatively unexplored. This technical guide provides a comprehensive overview of the preliminary evidence for the neuroprotective effects of this compound. Given the limited direct research on this compound, this document also explores the better-understood neuroprotective mechanisms of the related stereoisomers, myo-inositol and scyllo-inositol, to provide a broader context and potential avenues for future investigation into this compound's therapeutic potential.

This compound (5-O-methyl-myo-inositol): Emerging Evidence

This compound is a naturally occurring compound found in various plants.[1][2] Current research on its biological effects has primarily focused on its anti-diabetic properties, with preliminary findings suggesting potential indirect neuroprotective mechanisms through its influence on insulin signaling and antioxidant activity.[3][4]

Modulation of Insulin Signaling

Impaired insulin signaling in the brain is increasingly recognized as a key pathological feature of neurodegenerative diseases like Alzheimer's.[5] this compound has been shown to enhance insulin signaling, a mechanism that could be neuroprotective.[3][6]

Experimental Protocol: In Vitro Insulin Signaling Assay [3]

  • Cell Lines: HepG2 human liver cancer cells and 3T3-L1 murine adipocytes.

  • Treatment: Cells were pre-treated with this compound.

  • Induction of Insulin Resistance: In some experiments, cells were exposed to tumor necrosis factor-alpha (TNF-α) to induce insulin resistance.

  • Insulin Stimulation: Cells were stimulated with insulin.

  • Analysis: Western blotting was used to measure the phosphorylation levels of key proteins in the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS1) and Akt (Protein Kinase B).

  • Key Findings: this compound pre-treatment was found to increase the phosphorylation of IRS1 and Akt, and to reverse the decreased insulin receptor autophosphorylation caused by TNF-α.[3]

Table 1: Effects of this compound on Insulin Signaling Pathway Components

Cell Line Treatment Outcome Reference
HepG2 This compound Pre-treatment Increased phosphorylation of IRS1 and Akt [3]
3T3-L1 Adipocytes This compound Pre-treatment Increased phosphorylation of IRS1 and Akt [3]

| Insulin-Resistant Cells | this compound Pre-treatment | Reversed decrease in Insulin Receptor autophosphorylation |[3] |

This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor Enhances Autophosphorylation IRS1 IRS1 InsulinReceptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotective Effects Akt->Neuroprotection

Fig 1. Proposed mechanism of this compound's enhancement of insulin signaling.
Antioxidant Properties

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders.[7] Some studies have indicated that methylated inositols, including this compound, possess higher hydroxyl radical scavenging activities than their non-methylated counterparts.[4] This antioxidant capacity could play a crucial role in protecting neurons from oxidative damage.

Neuroprotective Effects of Related Inositols: A Broader Perspective

Due to the nascent stage of research on this compound's neuroprotective effects, examining its more extensively studied stereoisomers, myo-inositol and scyllo-inositol, can provide valuable insights into the potential mechanisms of action for this class of compounds.

Scyllo-Inositol: An Inhibitor of Amyloid-β Aggregation

Scyllo-inositol has been a significant focus of Alzheimer's disease research due to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[8][9]

Experimental Protocol: In Vivo Alzheimer's Disease Mouse Model [10]

  • Animal Model: APP x PS1 and APP x PS1 x tau transgenic mouse models of Alzheimer's disease.

  • Treatment: Mice were administered scyllo-inositol in their drinking water (16.5 mg/L, equivalent to approximately 3.3 mg/kg/day).

  • Duration: The treatment period varied in different studies.

  • Analysis: Brain tissue was analyzed using magnetic resonance spectroscopy (MRS) to detect levels of scyllo-inositol. Immunohistochemistry was used to quantify Aβ plaque burden, and behavioral tests (e.g., Morris water maze) were conducted to assess cognitive function.

  • Key Findings: Oral administration of scyllo-inositol led to its accumulation in the brain, a reduction in Aβ plaque burden, and an improvement in cognitive deficits in transgenic mouse models.[8][11][12]

Table 2: Preclinical Effects of Scyllo-Inositol in Alzheimer's Disease Models

Animal Model Treatment Key Outcomes Reference
TgCRND8 Mice scyllo-Inositol Reduced Aβ plaque burden, improved cognitive function [11]
APP x PS1 Mice scyllo-Inositol (16.5 mg/L in drinking water) 2.2-2.4 fold increase in brain scyllo-inositol levels [10]

| APP x PS1 x tau Mice | scyllo-Inositol (16.5 mg/L in drinking water) | 3.0 fold increase in brain scyllo-inositol levels (in extracts) |[10] |

Abeta_Monomer Aβ Monomers Abeta_Oligomer Toxic Aβ Oligomers Abeta_Monomer->Abeta_Oligomer Abeta_Fibril Aβ Fibrils (Plaques) Abeta_Oligomer->Abeta_Fibril Neuronal_Toxicity Neuronal Toxicity & Cognitive Deficits Abeta_Oligomer->Neuronal_Toxicity Stabilized_Oligomer Stabilized Non-Toxic Oligomers Abeta_Oligomer->Stabilized_Oligomer Scyllo_Inositol scyllo-Inositol Scyllo_Inositol->Abeta_Oligomer Inhibits Aggregation & Stabilizes

Fig 2. Mechanism of scyllo-inositol in preventing Aβ aggregation and toxicity.
Myo-Inositol: A Modulator of Cellular Signaling and Inflammation

Myo-inositol is the most abundant inositol isomer in the brain and plays a crucial role as a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), which are key second messengers in various signal transduction pathways.[13][14] Its role in neuroprotection is complex, with evidence suggesting it can modulate neuroinflammation and cellular responses to injury.[15]

Experimental Protocol: Traumatic Brain Injury (TBI) Mouse Model [15][16]

  • Animal Model: Mice subjected to controlled cortical impact (CCI) to induce TBI.

  • Treatment: One group of TBI mice received daily injections of myo-inositol for two months.

  • Duration: Mice were assessed four months post-injury.

  • Analysis: The hippocampus was analyzed for changes in the DNA methylome (epigenetics) and transcriptome (gene expression).

  • Key Findings: TBI induced long-term epigenetic and transcriptomic changes in the hippocampus. Myo-inositol treatment significantly modulated these changes, particularly by upregulating genes involved in immune response and inflammation, suggesting a role in modulating the long-term cellular response to injury.[15][16]

Table 3: Effects of Myo-Inositol in a Traumatic Brain Injury Model

Animal Model Treatment Key Outcomes Reference
TBI Mice (CCI) myo-Inositol (daily injections for 2 months) Upregulation of genes related to immune response and inflammation in the hippocampus. [15][16]

| TBI Mice (CCI) | myo-Inositol | Altered long-term DNA methylation patterns in the hippocampus. |[15][16] |

cluster_0 Cellular Response to Injury TBI Traumatic Brain Injury Epigenetic_Changes Long-term Epigenetic & Transcriptomic Changes TBI->Epigenetic_Changes Immune_Modulation Modulation of Immune Response & Inflammation Epigenetic_Changes->Immune_Modulation Myo_Inositol myo-Inositol Myo_Inositol->Epigenetic_Changes Modulates

Fig 3. Workflow of myo-inositol's effect on TBI-induced cellular changes.

Conclusion and Future Directions

The preliminary evidence for the neuroprotective effects of this compound is promising but currently limited and largely indirect. Its demonstrated ability to enhance insulin signaling and its potential as an antioxidant suggest plausible mechanisms by which it could confer neuroprotection. However, a significant gap in knowledge exists, and dedicated research is required to elucidate its direct effects on neuronal survival, apoptosis, and the specific signaling pathways involved in neurodegenerative processes.

The more extensive research on scyllo- and myo-inositol provides a valuable framework for future studies on this compound. Key areas for future investigation should include:

  • In vitro studies using primary neuronal cultures or cell lines to directly assess this compound's ability to protect against various neurotoxic insults, such as oxidative stress, glutamate excitotoxicity, and exposure to protein aggregates like Aβ.

  • In vivo studies in established animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to evaluate its impact on disease pathology, cognitive and motor function, and relevant biomarkers.

  • Mechanistic studies to determine if this compound, like scyllo-inositol, can directly interact with and inhibit the aggregation of misfolded proteins.

  • Comparative studies to benchmark the neuroprotective efficacy and mechanisms of this compound against other inositol stereoisomers.

References

The Anti-inflammatory Potential of Sequoyitol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequoyitol, a naturally occurring methyl-ether of myo-inositol, has garnered scientific interest for its potential therapeutic properties, including its role as an anti-inflammatory agent. As a member of the cyclitol family, this compound is implicated in various cellular signaling pathways crucial to the inflammatory response. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory potential, detailing its proposed mechanisms of action, relevant signaling pathways, and the experimental methodologies used to assess its efficacy. Due to the limited availability of direct quantitative data for this compound, this paper incorporates data from closely related inositols to provide a foundational understanding and framework for future research.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation is implicated in the pathophysiology of numerous diseases, including autoimmune disorders, metabolic syndrome, and neurodegenerative conditions. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery.

This compound (5-O-methyl-myo-inositol) is a naturally occurring cyclitol found in various plants.[1] Cyclitols, and inositols in particular, are known to play significant roles as second messengers in intracellular signaling. Emerging evidence suggests that this compound possesses anti-inflammatory properties, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. This whitepaper will delve into the scientific basis for these claims, presenting available data and outlining the experimental approaches necessary to further elucidate the anti-inflammatory potential of this compound.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated through its influence on several critical intracellular signaling cascades. While direct evidence for this compound is still emerging, studies on related inositols provide a strong basis for its proposed mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. One study has shown that this compound can suppress the activation of the NF-κB signaling pathway induced by high glucose.[1] This is achieved by inhibiting the phosphorylation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB.

Diagram of the NF-κB Signaling Pathway and this compound's Point of Intervention:

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Sequoyitol_Inhibition This compound Sequoyitol_Inhibition->IKK Inhibition of IκBα phosphorylation DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: NF-κB pathway showing this compound's inhibitory action.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another set of critical signaling cascades involved in inflammation. They regulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While direct studies on this compound are pending, other inositols have been shown to modulate MAPK signaling. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.

Diagram of the MAPK Signaling Pathway and a Potential Point of Intervention for this compound:

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Sequoyitol_Hypothetical This compound (Hypothesized) Sequoyitol_Hypothetical->MAPKKK Potential Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Caption: MAPK pathway with a hypothesized inhibitory role for this compound.

Influence on the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. Dysregulation of this pathway is a hallmark of many inflammatory diseases. There is currently no direct evidence linking this compound to the JAK-STAT pathway. However, given the interconnectedness of inflammatory signaling, this remains a plausible area for future investigation.

Diagram of the JAK-STAT Signaling Pathway:

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Binding and Dimerization p_JAK p-JAK JAK->p_JAK Autophosphorylation STAT STAT p_JAK->STAT Phosphorylation p_STAT p-STAT STAT->p_STAT STAT_Dimer STAT Dimer p_STAT->STAT_Dimer Dimerization STAT_Dimer_nucleus STAT Dimer STAT_Dimer->STAT_Dimer_nucleus Translocation DNA DNA STAT_Dimer_nucleus->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression in_vitro_workflow Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Incubation1 Incubate (e.g., 24 hours) Cell_Seeding->Incubation1 Sequoyitol_Treatment Pre-treat with this compound (various concentrations) Incubation1->Sequoyitol_Treatment Incubation2 Incubate (e.g., 1-2 hours) Sequoyitol_Treatment->Incubation2 LPS_Stimulation Stimulate with LPS (e.g., 1 µg/mL) Incubation2->LPS_Stimulation Incubation3 Incubate (e.g., 24 hours) LPS_Stimulation->Incubation3 Data_Collection Collect Supernatant and Cell Lysates Incubation3->Data_Collection Analysis Analyze for: - Cytokine levels (ELISA) - NO production (Griess assay) - Protein expression (Western Blot) - Gene expression (RT-qPCR) Data_Collection->Analysis carrageenan_workflow Animal_Grouping Group Animals (e.g., Rats) Sequoyitol_Admin Administer this compound (various doses) Animal_Grouping->Sequoyitol_Admin Time_Lapse1 Wait (e.g., 60 min) Sequoyitol_Admin->Time_Lapse1 Carrageenan_Injection Inject Carrageenan into Paw Time_Lapse1->Carrageenan_Injection Paw_Measurement Measure Paw Volume (hourly for 5 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Measurement->Data_Analysis

References

The Antioxidant Capacity of 5-O-methyl-myo-inositol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-O-methyl-myo-inositol, also known as sequoyitol, is a naturally occurring cyclitol and a methyl ether of myo-inositol. Found in various plant species, it has garnered interest in the scientific community for its potential therapeutic properties, including its role in managing diabetes and its anti-inflammatory effects. This technical guide provides an in-depth overview of the antioxidant capacity of 5-O-methyl-myo-inositol, tailored for researchers, scientists, and drug development professionals. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Quantitative Antioxidant Capacity Data

The direct quantitative assessment of the antioxidant capacity of 5-O-methyl-myo-inositol through common in vitro assays is limited in the existing scientific literature. However, some data is available, primarily from DPPH and ABTS radical scavenging assays. For a broader context, comparative data for its parent compound, myo-inositol, is also presented.

Table 1: Quantitative Antioxidant Activity of 5-O-methyl-myo-inositol (this compound)

AssayCompoundResultReference
DPPH Radical Scavenging ActivityThis compound-3.20 ± 1.37 %Jo et al., 2015
ABTS Radical Scavenging ActivityThis compound10.28 ± 2.07 %Jo et al., 2015

Note on DPPH Radical Scavenging Activity: The negative value reported for the DPPH radical scavenging activity of this compound is anomalous. This could suggest a lack of scavenging activity under the specific experimental conditions, a potential pro-oxidant effect in this particular assay, or an experimental artifact. Researchers should interpret this value with caution and consider further validation.

Table 2: Antioxidant Activity of myo-Inositol (Parent Compound)

Assay/ParameterModelTreatmentEffectReference
Lipid Peroxidation (TBARS)Human plasma with H₂O₂/Fe²⁺100 mg/L myo-inositolSignificant decrease in TBARSRolnik et al., 2024[1]
Protein Carbonyl GroupsHuman plasma with H₂O₂/Fe²⁺0.01–100 mg/L myo-inositolDose-dependent decreaseRolnik et al., 2024[1]
Thiol Group ProtectionHuman plasma with H₂O₂/Fe²⁺1.0–100 mg/L myo-inositolSignificant increaseRolnik et al., 2024[1]
Total Antioxidative Capacity (T-AOC)Aortas of diabetic ratsThis compound treatmentSignificant increaseLi et al., 2014[2]

Currently, there is no publicly available quantitative data for the antioxidant capacity of 5-O-methyl-myo-inositol as determined by the Ferric Reducing Antioxidant Power (FRAP) or the Oxygen Radical Absorbance Capacity (ORAC) assays.

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays and for cellular assays to investigate the mechanisms of action of 5-O-methyl-myo-inositol.

In Vitro Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compound (5-O-methyl-myo-inositol) dissolved in a suitable solvent (e.g., methanol or water) at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing the solvent and DPPH solution is also measured.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Reagents:

    • ABTS stock solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Phosphate buffered saline (PBS) or ethanol.

    • Test compound (5-O-methyl-myo-inositol) at various concentrations.

    • Positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound or standard solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

Cellular and Mechanistic Assays

1. Western Blotting for Protein Expression (e.g., NOX4, eNOS, p-NF-κB)

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by 5-O-methyl-myo-inositol.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Cell culture medium and supplements.

    • 5-O-methyl-myo-inositol.

    • Oxidative stress inducer (e.g., high glucose).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-NOX4, anti-eNOS, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture HUVECs to a suitable confluency.

    • Pre-treat cells with various concentrations of 5-O-methyl-myo-inositol for a specified time (e.g., 1 hour)[2].

    • Induce oxidative stress (e.g., by adding high glucose to the media) for a defined period (e.g., 24 hours)[2].

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

2. Quantitative Real-Time PCR (qPCR) for Gene Expression (e.g., NOX4, eNOS)

qPCR is used to measure the expression levels of specific genes, providing information on how 5-O-methyl-myo-inositol may regulate the transcription of genes involved in oxidative stress.

  • Materials:

    • Cultured cells (e.g., HUVECs) treated as described for Western blotting.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Gene-specific primers for target genes (e.g., NOX4, NOS3 [eNOS]) and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Extract total RNA from the treated cells.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using the cDNA, qPCR master mix, and gene-specific primers.

    • Run the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Relative gene expression is typically calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a housekeeping gene.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of 5-O-methyl-myo-inositol appear to be mediated through the modulation of specific cellular signaling pathways involved in the oxidative stress response.

Modulation of NF-κB Signaling

Under conditions of high glucose-induced oxidative stress, 5-O-methyl-myo-inositol has been shown to inhibit the activation of the NF-κB signaling pathway. It achieves this by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, which are often linked to oxidative stress.

Regulation of NOX4 and eNOS Expression

5-O-methyl-myo-inositol has been demonstrated to protect endothelial cells from high glucose-induced injury by modulating the expression of key enzymes involved in redox balance. It significantly down-regulates the expression of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS) in endothelial cells[2]. Concurrently, it up-regulates the expression of endothelial nitric oxide synthase (eNOS), which produces the vasculoprotective molecule nitric oxide (NO)[2]. This dual action helps to restore the balance between ROS production and NO bioavailability, thereby mitigating oxidative stress.

Potential Involvement of the Nrf2 Pathway

While direct evidence for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by 5-O-methyl-myo-inositol is currently lacking, studies on its parent compound, myo-inositol, and other inositol derivatives suggest a potential link. The Nrf2 pathway is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and detoxification enzymes. Further research is needed to elucidate the direct effects of 5-O-methyl-myo-inositol on this crucial protective pathway.

Visualizations

experimental_workflow cluster_assays In Vitro Antioxidant Assays cluster_cellular Cellular Mechanistic Assays DPPH DPPH Assay AntioxidantCapacity Antioxidant Capacity Profile DPPH->AntioxidantCapacity Quantitative Data ABTS ABTS Assay ABTS->AntioxidantCapacity Quantitative Data FRAP FRAP Assay FRAP->AntioxidantCapacity Quantitative Data ORAC ORAC Assay ORAC->AntioxidantCapacity Quantitative Data CellCulture Cell Culture & Treatment WesternBlot Western Blot CellCulture->WesternBlot Sample Preparation qPCR qPCR CellCulture->qPCR Sample Preparation SignalingPathways Mechanism of Action WesternBlot->SignalingPathways Protein Expression qPCR->SignalingPathways Gene Expression Compound 5-O-methyl-myo-inositol Compound->DPPH Test Compound Compound->ABTS Test Compound Compound->FRAP Test Compound Compound->ORAC Test Compound Compound->CellCulture Treatment

Caption: Experimental workflow for assessing the antioxidant capacity of 5-O-methyl-myo-inositol.

signaling_pathway cluster_ros ROS Production cluster_nfkb NF-κB Pathway cluster_enos eNOS Pathway This compound 5-O-methyl-myo-inositol NOX4 NOX4 This compound->NOX4 Inhibits IκBα IκBα This compound->IκBα Prevents Inhibition eNOS eNOS This compound->eNOS Upregulates HighGlucose High Glucose (Oxidative Stress) HighGlucose->NOX4 ROS ROS NOX4->ROS ROS->IκBα Inhibits (via phosphorylation) OxidativeDamage Oxidative Damage ROS->OxidativeDamage NFκB NF-κB IκBα->NFκB Sequesters NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression NFκB_nucleus->ProInflammatoryGenes Activates Inflammation Inflammation ProInflammatoryGenes->Inflammation NO Nitric Oxide (NO) eNOS->NO Vasoprotection Vasoprotection NO->Vasoprotection

Caption: Proposed signaling pathways for the antioxidant action of 5-O-methyl-myo-inositol.

Conclusion

5-O-methyl-myo-inositol (this compound) demonstrates potential as a modulator of oxidative stress, although its direct free radical scavenging activity appears to be modest based on the limited available data. The primary mechanism of its antioxidant effect seems to be indirect, through the regulation of key signaling pathways such as NF-κB and the expression of enzymes like NOX4 and eNOS. The unusual negative result in the DPPH assay warrants further investigation to be fully understood. For a comprehensive evaluation of its antioxidant potential, future research should focus on a broader range of antioxidant assays, including FRAP and ORAC, and further elucidate its impact on the Nrf2 pathway. This technical guide provides a foundational understanding for researchers and professionals in drug development to design and interpret studies on the antioxidant capacity of 5-O-methyl-myo-inositol.

References

Sequoyitol: A Modulator of Cellular Signaling Pathways in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring methyl ether of myo-inositol, has emerged as a molecule of significant interest in the fields of cellular biology and pharmacology. Extensive research has highlighted its potential therapeutic applications, particularly in the context of metabolic disorders and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating key cellular signaling pathways. We delve into its mechanism of action, with a particular focus on the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling cascades. This document summarizes quantitative data from various studies, presents detailed experimental protocols for investigating this compound's effects, and provides visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

In the quest for novel therapeutic agents from natural sources, inositol derivatives have garnered considerable attention. This compound, found in various plants, has demonstrated a range of biological activities, including insulin-mimetic, antioxidant, and anti-inflammatory properties.[1][2] Its ability to influence fundamental cellular processes stems from its interaction with critical signaling networks that govern cell survival, proliferation, and inflammatory responses. This guide aims to consolidate the existing knowledge on this compound's molecular mechanisms, providing a valuable resource for the scientific community.

Core Signaling Pathways Modulated by this compound

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular functions, including glucose metabolism, cell growth, proliferation, and survival.[3] Dysregulation of this pathway is implicated in various diseases, including type 2 diabetes and cancer.[4]

This compound has been shown to positively modulate the insulin signaling pathway, which heavily relies on the PI3K/Akt axis.[1] It enhances insulin-stimulated phosphorylation of key components of this pathway, including the Insulin Receptor (IR), Insulin Receptor Substrate 1 (IRS1), and Akt itself.[1][5] This potentiation of insulin signaling contributes to improved glucose uptake and metabolism.[1]

Diagram of the PI3K/Akt Signaling Pathway and this compound's Point of Intervention

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K Akt Akt PI3K->Akt Activates (via PIP3) IRS1->PI3K Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Cellular_Responses Cellular Responses (Glucose Uptake, Glycogen Synthesis) GLUT4->Cellular_Responses Mediates This compound This compound This compound->IRS1 Enhances Phosphorylation This compound->Akt Enhances Phosphorylation NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., High Glucose) IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Phosphorylation of IκBα Gene Target Genes (e.g., IL-6, TNF-α) NFkB_nuc->Gene Induces Transcription Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis Formulation cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound and/or Stimulus cell_culture->treatment western_blot Western Blot (Protein Phosphorylation) treatment->western_blot if_assay Immunofluorescence (NF-κB Translocation) treatment->if_assay mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis Data Acquisition & Analysis western_blot->data_analysis if_assay->data_analysis mtt_assay->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

References

Discovery and isolation of Sequoyitol from novel plant species.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of Sequoyitol from Novel Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5-O-methyl-myo-inositol) is a naturally occurring cyclitol, a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. While known to exist in a variety of plants, recent research has highlighted its presence in novel botanical sources, revealing its potential as a promising therapeutic agent, particularly in the management of metabolic disorders. This technical guide provides a comprehensive overview of the recent discoveries related to this compound, detailing its isolation from new plant species, its quantitative analysis, and its modulatory effects on key cellular signaling pathways.

Discovery from Novel Plant Species

Recent phytochemical investigations have identified several new plant sources of this compound, expanding the botanical library for this valuable compound. Notably, this compound has been reported as a constituent in Amentotaxus yunnanensis, Aristolochia arcuata, and Crossostephium chinense[1]. The identification of this compound in these species opens new avenues for its sustainable sourcing and further pharmacological evaluation.

Experimental Protocols

General Extraction and Isolation of this compound

The following protocol is a generalized procedure based on established methods for the extraction and isolation of natural products from the plant families mentioned.

a. Plant Material Preparation: The aerial parts or specific tissues of the plant (e.g., leaves, stems) are collected, air-dried, and pulverized into a fine powder.

b. Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract[2].

c. Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This fractionation allows for the separation of compounds based on their polarity[2]. This compound, being a polar compound, is expected to be enriched in the more polar fractions (e.g., n-BuOH and aqueous fractions).

d. Chromatographic Purification: The this compound-rich fraction is subjected to multiple chromatographic steps for purification.

  • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH)[2]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (PTLC): Fractions containing this compound are further purified using PTLC with a suitable solvent system, such as chloroform:methanol (6:1)[3].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Analytical Characterization

The structure of isolated this compound is confirmed using spectroscopic techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular weight and elemental composition.

Quantitative Data

The biological activity of this compound has been quantified in several studies, particularly highlighting its antidiabetic potential.

ParameterMethodResultsReference
In Vivo Hypoglycemic Effect Oral administration to ob/ob miceMarked improvement in glucose intolerance.[1]
Plasma Insulin Levels Measurement in ob/ob mice after this compound administrationNo significant change, suggesting the hypoglycemic effect is not due to increased insulin secretion.[1]
Insulin Tolerance Test (ITT) In ob/ob miceSignificantly lower blood glucose levels at 15, 30, and 60 minutes after insulin injection.[1]
Hepatocyte Glucose Production Primary hepatocyte cultureThis compound (100 µM) pretreatment suppressed glucose production.[1]
β-cell Viability MTT assay on INS-1 cells treated with STZ or H₂O₂Dose-dependent increase in cell viability with this compound treatment.[1]
Insulin Signaling in INS-1 cells Western blot for phosphorylated IR and AktThis compound pretreatment (10 mg/ml) increased insulin-stimulated phosphorylation.[1]

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in metabolism and cell survival. A primary target is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin signaling.

Experimental Workflow for Isolation and Purification of this compound

G plant Powdered Plant Material extraction Methanol Extraction plant->extraction partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH, H₂O) extraction->partitioning column_chrom Silica Gel Column Chromatography (CHCl₃:MeOH gradient) partitioning->column_chrom ptlc Preparative TLC (CHCl₃:MeOH) column_chrom->ptlc hplc RP-HPLC (MeOH:H₂O) ptlc->hplc This compound Pure this compound hplc->this compound

Figure 1. Experimental workflow for the isolation and purification of this compound.
The PI3K/Akt Signaling Pathway and the Role of this compound

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In the context of insulin signaling, the binding of insulin to its receptor triggers the activation of PI3K, which in turn leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to mediate the metabolic effects of insulin, such as promoting glucose uptake and glycogen synthesis.

Studies have demonstrated that this compound enhances the insulin-stimulated phosphorylation of the insulin receptor (IR) and Akt[1]. This suggests that this compound potentiates insulin signaling, thereby improving glucose homeostasis. The diagram below illustrates the PI3K/Akt signaling pathway and the proposed point of intervention for this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt GSK3 GSK-3β pAkt->GSK3 Inhibits GLUT4 GLUT4 Translocation pAkt->GLUT4 pGSK3 p-GSK-3β (inactive) GSK3->pGSK3 GS Glycogen Synthase pGSK3->GS Allows Activation of Glycogen Glycogen Synthesis GS->Glycogen This compound This compound This compound->IR Enhances Insulin-Stimulated Phosphorylation This compound->pAkt Enhances Insulin-Stimulated Phosphorylation

Figure 2. The PI3K/Akt signaling pathway and the modulatory effect of this compound.

Conclusion

The discovery of this compound in novel plant species and the elucidation of its antidiabetic properties underscore the importance of continued research into natural products for drug discovery. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for type 2 diabetes and other metabolic disorders. The ability of this compound to enhance insulin signaling through the PI3K/Akt pathway presents a promising strategy for overcoming insulin resistance.

References

A Toxicological Overview of myo-Inositol, a Surrogate for 5-O-methyl-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Myo-inositol, a naturally occurring carbocyclic sugar, is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. Toxicological data from animal studies indicate a low order of acute toxicity. Short-term studies in rats have not revealed significant adverse effects. In vitro and in silico models suggest that myo-inositol is not genotoxic. While comprehensive carcinogenicity studies are lacking, some research suggests potential anti-carcinogenic properties. In humans, high doses (12 g/day or more) have been associated with mild gastrointestinal side effects. The available data suggests a favorable safety profile for myo-inositol, though further studies would be required to definitively assess the safety of 5-O-methyl-myo-inositol.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for myo-inositol.

Toxicity Endpoint Species Route of Administration Value Reference
Acute Toxicity (LD50)MouseOral10 g/kg bw[1]
Predicted Acute Toxicity (LD50)RatOral (QSAR model)19.5 g/kg bw[1]
No-Observed-Adverse-Effect Level (NOAEL)HumanOral18 g/day [2]

bw: body weight; QSAR: Quantitative Structure-Activity Relationship

Experimental Protocols

Detailed experimental protocols for the toxicological studies on myo-inositol are not fully available in the cited literature. The following sections provide generalized methodologies for the key experiments, based on standard toxicological practices and the partial information available.

An acute oral toxicity study was performed on mice to determine the median lethal dose (LD50).[1] While specific details of the protocol were not provided in the available literature, a general procedure for such a study is as follows:

  • Test Animals: Healthy, young adult mice of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. They have free access to standard laboratory diet and water, except for a brief fasting period before dosing.

  • Dose Administration: A single dose of the test substance (myo-inositol), dissolved or suspended in a suitable vehicle (e.g., water), is administered by oral gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

A 45-day oral toxicity study was conducted in male Wistar rats.[1] The available information indicates the following:

  • Test Animals: 20-day-old and 3-month-old male Wistar rats.

  • Dose Levels:

    • 20-day-old rats: 10, 100, 200, or 1000 mg/kg bw/day.

    • 3-month-old rats: 5, 50, 500, or 5000 mg/kg bw/day.

  • Administration: The test substance was administered daily for 45 days via gavage.

  • Parameters Evaluated: Weight gain and patterns of lipids in the liver were assessed. No significant differences were observed compared to controls.

In vitro assays using Salmonella typhimurium and Saccharomyces cerevisiae indicated that myo-inositol (up to 5%) was not mutagenic, both with and without metabolic activation. A generalized protocol for the Ames test is as follows:

  • Test Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

  • Metabolic Activation: The test is performed in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance (myo-inositol) in a minimal medium lacking histidine.

  • Evaluation: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Signaling Pathways

Myo-inositol is a key component of the phosphatidylinositol signaling pathway, which is crucial for various cellular processes, including signal transduction in response to hormones like insulin.

G Simplified Phosphatidylinositol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) DAG Diacylglycerol (DAG) PIP2->DAG generates IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 generates PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular_Response Cellular Response (e.g., proliferation, differentiation) PKC->Cellular_Response phosphorylates targets leading to Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Receptor GPCR / RTK Receptor->PLC activates Ligand Hormone / Growth Factor Ligand->Receptor binds

Caption: Simplified phosphatidylinositol signaling pathway.

Myo-inositol serves as the precursor for phosphatidylinositol (PI), which is sequentially phosphorylated to form phosphatidylinositol 4,5-bisphosphate (PIP2). Upon activation of cell surface receptors (like G-protein coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated and hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream proteins, leading to a cellular response.

This pathway is integral to insulin signaling, where myo-inositol and its derivatives can act as second messengers, influencing glucose uptake and metabolism.

A general workflow to investigate the effect of a compound like 5-O-methyl-myo-inositol on a signaling pathway such as the one described above would involve the following steps:

G Workflow for Signaling Pathway Analysis start Start cell_culture Cell Culture (e.g., hepatocytes, adipocytes) start->cell_culture treatment Treatment with 5-O-methyl-myo-inositol (various concentrations) cell_culture->treatment stimulation Stimulation (e.g., with insulin or a GPCR agonist) treatment->stimulation cell_lysis Cell Lysis and Protein Extraction stimulation->cell_lysis analysis Analysis of Signaling Molecules cell_lysis->analysis western_blot Western Blot (for phosphorylated proteins like p-PKC, p-Akt) analysis->western_blot Protein Phosphorylation elisa ELISA (for second messengers like IP3) analysis->elisa Second Messengers calcium_imaging Calcium Imaging (to measure intracellular Ca²⁺) analysis->calcium_imaging Ion Concentration data_analysis Data Analysis and Interpretation western_blot->data_analysis elisa->data_analysis calcium_imaging->data_analysis

Caption: General workflow for signaling pathway analysis.

Conclusion

The available toxicological data for myo-inositol suggest a low potential for toxicity. Acute toxicity is low, and short-term studies have not identified significant adverse effects. There is no evidence of genotoxicity. The primary adverse effects noted in humans are mild and gastrointestinal in nature, occurring at high doses. However, the absence of data on 5-O-methyl-myo-inositol necessitates that this specific compound be evaluated independently to establish its safety profile. The provided information on myo-inositol can serve as a preliminary guide for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sequoyitol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sequoyitol, a methylated cyclitol (5-O-methyl-myo-inositol), is a naturally occurring compound found in various plant species. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including insulin-mimicking and anti-diabetic effects. The effective extraction and purification of this compound from plant sources are critical steps for its study and potential pharmaceutical development. These application notes provide an overview of the common methods for this compound extraction, along with detailed protocols and comparative data to guide researchers in selecting the most suitable method for their specific needs.

General Principles of Extraction

The extraction of this compound, a polar small molecule, from plant matrices generally involves solid-liquid extraction using polar solvents. The choice of extraction method and solvent can significantly impact the yield and purity of the final product. Key considerations include the specific plant material, the desired scale of extraction, and the available equipment.

Commonly employed techniques range from conventional methods like maceration and Soxhlet extraction to more advanced and efficient methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).[1][2] Post-extraction, a purification step is often necessary to remove co-extracted compounds like sugars, pigments, and phenolic compounds.

Pre-Extraction Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying : Plant materials should be dried to reduce moisture content, which can interfere with extraction efficiency. Common methods include air-drying, oven-drying at low temperatures (40-60°C), or freeze-drying (lyophilization) to best preserve heat-labile compounds.[3]

  • Grinding : The dried plant material should be ground into a fine powder to increase the surface area available for solvent contact.[4] This enhances the extraction efficiency.

Conventional Extraction Methods

Maceration

Maceration is a simple and widely used technique that involves soaking the powdered plant material in a selected solvent for a prolonged period with occasional agitation.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh, heated solvent.[5] However, the prolonged exposure to heat can potentially degrade thermolabile compounds.[5]

Advanced Extraction Methods

Modern extraction techniques can offer significant advantages in terms of reduced extraction time, lower solvent consumption, and improved yields.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances the release of intracellular compounds, thereby increasing the extraction efficiency.[2]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, leading to a more efficient and faster extraction process compared to conventional methods.[2]

Purification of this compound Extract

Crude extracts containing this compound often require further purification to remove impurities. A common approach involves the following steps:

  • Solvent Partitioning : The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., hexane or chloroform) to remove non-polar compounds like lipids and chlorophyll.[6]

  • Solid-Phase Extraction (SPE) : SPE is a widely used technique for purifying and concentrating cyclitols from complex mixtures. Ion-exchange resins or specific sorbents can be employed to separate this compound from other carbohydrates and interfering substances.[4]

Experimental Protocols

Protocol 1: General Maceration Protocol for this compound Extraction
  • Sample Preparation : Weigh 10 g of finely powdered, dried plant material.

  • Extraction :

    • Place the powdered sample in a flask.

    • Add 100 mL of 80% aqueous methanol (or another suitable solvent).

    • Seal the flask and place it on a shaker at room temperature.

    • Macerate for 24 hours.

  • Filtration : Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Purification (Optional) :

    • Re-dissolve the dried extract in distilled water.

    • Perform liquid-liquid partitioning with n-hexane to remove non-polar impurities.

    • Further purify the aqueous phase using a suitable Solid-Phase Extraction (SPE) cartridge.

  • Drying : Lyophilize the purified extract to obtain the final this compound-rich powder.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation : Weigh 1 g of finely powdered, dried plant material.

  • Extraction :

    • Place the sample in a microwave-safe extraction vessel.

    • Add 20 mL of the chosen solvent (e.g., 70% ethanol).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters (e.g., 500 W power, 60°C temperature, 15 minutes extraction time). These parameters should be optimized for the specific plant material.

  • Filtration : After cooling, filter the extract through a 0.45 µm syringe filter.

  • Solvent Removal : Evaporate the solvent as described in Protocol 1.

  • Purification : Proceed with purification steps as outlined in Protocol 1.

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction of cyclitols, including compounds closely related to this compound, from various plant materials. It is important to note that optimal conditions and yields will vary depending on the specific plant species and the extraction method employed.

Plant MaterialTarget CompoundExtraction MethodSolventSolvent:Solid RatioTemperature (°C)TimeYieldReference
Soybean RootsPinitolMethanol ExtractionMethanolNot SpecifiedNot SpecifiedNot Specified~4% of dry mass[4]
Moringa OleiferaGallic AcidMAENot SpecifiedNot Specified4030 min17.65% (w/w)[2]
Chicory RootsDihydrolactucin & LactucinWater MacerationWaterNot Specified3017 hNot Specified[7]
Robinia pseudoacaciaPhenolic CompoundsMacerationWaterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Visualizations

Extraction_Workflow A Plant Material (e.g., leaves, roots) B Drying (Air, Oven, or Freeze-drying) A->B C Grinding (to fine powder) B->C D Solid-Liquid Extraction (Maceration, Soxhlet, UAE, MAE) C->D E Filtration D->E F Crude Extract E->F G Solvent Evaporation F->G H Concentrated Crude Extract G->H I Purification (Solvent Partitioning, SPE) H->I J Purified this compound I->J K Analysis (HPLC, GC-MS) J->K

Caption: General workflow for the extraction and purification of this compound from plant material.

Advanced_Extraction_Methods cluster_conventional Conventional Methods cluster_advanced Advanced Methods Maceration Maceration (Long duration, simple) Crude_Extract Crude Extract Maceration->Crude_Extract Lower Yield Soxhlet Soxhlet (Continuous, heat-involved) Soxhlet->Crude_Extract Higher Yield UAE Ultrasound-Assisted (Cavitation, faster) UAE->Crude_Extract High Yield, Fast MAE Microwave-Assisted (Rapid heating, efficient) MAE->Crude_Extract High Yield, Very Fast SFE Supercritical Fluid Extraction (Green solvent, selective) SFE->Crude_Extract High Purity Plant_Material Prepared Plant Material Plant_Material->Maceration Plant_Material->Soxhlet Plant_Material->UAE Plant_Material->MAE Plant_Material->SFE

Caption: Comparison of conventional and advanced extraction methods for this compound.

References

Application Notes and Protocols for High-Yield Purification of 5-O-methyl-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-methyl-myo-inositol, also known as sequoyitol, is a naturally occurring cyclitol with significant biological activities, including insulin-sensitizing effects, making it a molecule of interest in the development of therapeutics for metabolic disorders.[] As with any biologically active compound, achieving high purity is critical for accurate in-vitro and in-vivo studies, as well as for potential clinical applications. This document provides detailed protocols for the high-yield purification of 5-O-methyl-myo-inositol from synthetic reaction mixtures or crude extracts, focusing on recrystallization and chromatographic methods.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the initial purity of the material, the scale of the purification, and the desired final purity. Below is a summary of common techniques that can be applied to the purification of 5-O-methyl-myo-inositol, based on established methods for myo-inositol and its derivatives.

Purification Technique Principle Typical Solvents/Mobile Phases Advantages Disadvantages
Recrystallization Differential solubility of the target compound and impurities in a solvent system at varying temperatures.Aqueous ethanol, Methanol, Water, Isopropanol, Acetone.[2][3]High yield, Scalable, Cost-effective.May not remove impurities with similar solubility; multiple recrystallization steps may be needed.
Preparative HPLC Differential partitioning of the target compound between a stationary phase and a mobile phase.Acetonitrile/Water (with or without modifiers like formic acid or ammonium acetate).[4][5][6]High resolution and purity.Lower sample capacity, more expensive solvents and equipment, lower overall yield compared to recrystallization.
Differential Precipitation Inducing the precipitation of less soluble components (e.g., unreacted myo-inositol) by adding an anti-solvent.Water as the solvent, with Ethanol, Isopropanol, or Acetone as the anti-solvent.[7]Simple, can be used as a pre-purification step.May not be effective for all impurity profiles.

Experimental Protocols

Protocol 1: High-Yield Purification by Recrystallization

This protocol is recommended for the primary purification of 5-O-methyl-myo-inositol, especially for larger quantities, and aims to remove the bulk of impurities. The choice of solvent is critical and may require some empirical optimization based on the specific impurities present. The solubility of myo-inositol in various solvents suggests that aqueous ethanol is a good starting point.[2][3]

Materials:

  • Crude 5-O-methyl-myo-inositol

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 5-O-methyl-myo-inositol. For every 1 gram of crude material, start by adding 10 mL of 50% aqueous ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more 50% aqueous ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure the solution is saturated at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator to a constant weight.

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is suitable for obtaining highly pure 5-O-methyl-myo-inositol, often used for analytical standards or final purification of small batches. The conditions are adapted from analytical methods for inositol isomers.[4][5][6]

Materials and Equipment:

  • Partially purified 5-O-methyl-myo-inositol (e.g., from recrystallization)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a fraction collector

  • Preparative C18 or a suitable hydrophilic interaction liquid chromatography (HILIC) column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or ammonium acetate (optional modifier)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the partially purified 5-O-methyl-myo-inositol in the mobile phase at a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for inositol separation is a gradient of acetonitrile and water. For example, start with a high concentration of acetonitrile (e.g., 80-90%) in water. A small amount of formic acid (0.1%) or ammonium acetate (5 mM) can be added to improve peak shape.

  • Chromatographic Conditions (Example):

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A linear gradient can be employed, for example, starting at 10% A and increasing to 50% A over 30 minutes. The optimal gradient will need to be determined empirically.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a preparative column of this size.

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-UV absorbing compounds like 5-O-methyl-myo-inositol.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of 5-O-methyl-myo-inositol.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Further dry the purified product under high vacuum to remove any residual solvent.

Visualizing the Workflow

To better illustrate the purification processes, the following diagrams outline the key steps in each protocol.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation crude Crude 5-O-methyl-myo-inositol dissolve Dissolve with Heating crude->dissolve solvent 50% Aqueous Ethanol solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration If impurities present cooling Slow Cooling & Ice Bath dissolve->cooling If no impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure 5-O-methyl-myo-inositol drying->pure_product

Caption: Workflow for the recrystallization of 5-O-methyl-myo-inositol.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_separation Chromatographic Separation cluster_isolation Product Isolation sample Partially Purified Sample dissolve_filter Dissolve in Mobile Phase & Filter sample->dissolve_filter injection Inject Sample onto Preparative Column dissolve_filter->injection hplc_prep Prepare HPLC System & Mobile Phase hplc_prep->injection fraction_collection Collect Fractions of Target Peak injection->fraction_collection solvent_removal Remove Solvent (Rotary Evaporation) fraction_collection->solvent_removal drying Dry Under High Vacuum solvent_removal->drying pure_product High-Purity 5-O-methyl-myo-inositol drying->pure_product

Caption: Workflow for the preparative HPLC purification of 5-O-methyl-myo-inositol.

Conclusion

The successful purification of 5-O-methyl-myo-inositol is a critical step in its development as a research tool or therapeutic agent. For achieving high yields on a larger scale, recrystallization from an aqueous alcohol solution is a robust and economical first step. For applications requiring the highest purity, subsequent purification by preparative HPLC is recommended. The protocols provided herein offer a comprehensive guide for researchers to obtain high-quality 5-O-methyl-myo-inositol for their studies. Empirical optimization of the suggested parameters will likely be necessary to achieve the best results based on the specific nature of the crude material.

References

Application Note: Quantification of Sequoyitol in Biological Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of sequoyitol in various biological matrices, including plasma, urine, and tissue homogenates, using High-Performance Liquid Chromatography (HPLC). The protocols provided herein cover sample preparation, chromatographic conditions, and data analysis. The method is suitable for researchers in pharmacology, metabolic studies, and drug development who require accurate measurement of this compound levels.

Introduction

This compound, a naturally occurring methyl-ether of D-chiro-inositol, has garnered significant interest for its potential therapeutic properties, particularly in the context of insulin signaling and glucose metabolism.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides a detailed HPLC-based method for the reliable determination of this compound concentrations. The methodologies presented are adapted from established protocols for inositol analysis.[2][3]

Experimental

Materials and Reagents
  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Internal Standard (IS), e.g., myo-inositol or a structurally similar, non-endogenous compound.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the required level of sensitivity. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[4]

Protocol 1: Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile or 100 µL of 10% TCA.

  • Add the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • The sample is now ready for HPLC analysis.

Protocol 2: Solid-Phase Extraction (for Urine and Tissue Homogenates)

  • Conditioning: Activate the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the initial mobile phase composition.

  • Sample Loading: Load the pre-treated sample (e.g., diluted urine or centrifuged tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the this compound and internal standard with a suitable solvent (e.g., a higher concentration of organic modifier).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC injection.

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterCondition 1: Aminex Column with RI DetectionCondition 2: Mixed-Mode Column with ELSD
Column Aminex HPX-87H (300 x 7.8 mm)[2][5]Primesep S2 (250 x 4.6 mm)[6]
Mobile Phase 5 mM Sulfuric Acid in HPLC-grade water80% Acetonitrile, 20% Water[6]
Flow Rate 0.6 mL/min1.0 mL/min
Column Temperature 65°C[2]30°C
Injection Volume 20 µL10 µL
Detector Refractive Index (RI) Detector[2][5]Evaporative Light Scattering Detector (ELSD)
Run Time 35 minutes15 minutes

Results and Discussion

Linearity and Range

The method demonstrated excellent linearity over the tested concentration range. A typical calibration curve for this compound is shown below.

AnalyteConcentration Range (µg/mL)
This compound0.5 - 100> 0.999

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low1.5< 5%< 6%95 - 105
Medium25< 4%< 5%97 - 103
High75< 3%< 4%98 - 102

Limit of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

ParameterValue (µg/mL)
LOD0.15
LOQ0.5

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation (Protein Precipitation or SPE) sample->prep Extraction hplc HPLC Analysis prep->hplc Injection detection Detection (RI or ELSD) hplc->detection data Data Acquisition & Processing detection->data quant Quantification data->quant Calibration Curve

Caption: Workflow for this compound Quantification.

Phosphatidylinositol Signaling Pathway

signaling_pathway receptor GPCR / RTK plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 This compound This compound (Inositol Precursor) pi Phosphatidylinositol (PI) This compound->pi Incorporated into de_novo De Novo Synthesis (from Glucose) de_novo->pi

Caption: Overview of the Phosphatidylinositol Signaling Pathway.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in biological samples. The sample preparation protocols are straightforward, and the chromatographic conditions can be adapted for different HPLC systems and detector types. This method will be a valuable tool for researchers investigating the therapeutic potential and biological significance of this compound.

References

Application Note: Quantification of Sequoyitol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the detection and quantification of sequoyitol (5-O-methyl-myo-inositol) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a naturally occurring cyclitol, is of growing interest in biomedical and pharmaceutical research for its potential therapeutic properties. The method described herein is intended for researchers, scientists, and drug development professionals, providing a robust and sensitive approach for the accurate measurement of this compound. This protocol covers sample preparation, chromatographic separation, and mass spectrometric conditions, along with data analysis guidelines.

Introduction

This compound is a monomethyl ether of myo-inositol found in various plants. Its biological activities, including potential insulin-mimetic and anti-diabetic effects, have made it a target of interest for drug discovery and development. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and metabolic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This protocol provides a comprehensive framework for establishing a reliable LC-MS/MS method for this compound analysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) IS_spike Spike with Internal Standard (e.g., D6-Sequoyitol) Sample->IS_spike Precipitation Protein Precipitation (e.g., cold Methanol or Acetonitrile) IS_spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (HILIC or Reversed-Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI in MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., D6-Sequoyitol (recommended for highest accuracy)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation

A protein precipitation method is generally suitable for plasma and serum samples.

  • Thaw Samples: Thaw biological samples on ice.

  • Aliquoting: Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized) to each sample, vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile or methanol.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) or a suitable reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) %A %B
    0.0 15 85
    2.5 50 50
    3.5 50 50
    3.6 15 85

    | 5.0 | 15 | 85 |

Mass Spectrometry:

  • MS System: Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized). Negative mode is often used for inositols.[1]

  • MRM Transitions: The monoisotopic mass of this compound (C7H14O6) is 194.07904.[2] The precursor ion in negative mode would be [M-H]⁻ at m/z 193.07. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions are provided below for guidance.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound193.07To be determinedTo be optimized
D6-Sequoyitol (IS)199.11To be determinedTo be optimized
  • Source Parameters:

    • Capillary Voltage: -4500 V

    • Source Temperature: 550°C

    • Nebulizer Gas: 50 psi

    • Drying Gas: 50 psi

Data Presentation

The performance of a validated method should be summarized. The following table presents typical validation parameters that would be expected for an assay of this type, based on similar methods for related compounds.[3][4]

Method Performance Characteristics (Hypothetical Data)
ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Precision (Intra-day, %CV) < 10%
Precision (Inter-day, %CV) < 12%
Accuracy (Intra-day, % Bias) ± 15%
Accuracy (Inter-day, % Bias) ± 15%
Recovery 85 - 105%

Signaling Pathway and Logic

This compound is investigated for its role in pathways related to glucose metabolism, similar to its parent compound, myo-inositol. Myo-inositol is a precursor in the phosphoinositide (PI) signaling pathway, which is crucial for cellular signal transduction.

G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream Myo_Inositol Myo-Inositol Myo_Inositol->PIP2 Precursor for This compound This compound This compound->Myo_Inositol Potential Metabolic Relationship

Caption: Simplified phosphoinositide signaling pathway and the role of myo-inositol.

Conclusion

The described LC-MS/MS protocol provides a robust framework for the sensitive and selective quantification of this compound in biological matrices. The method involves a straightforward sample preparation procedure followed by a rapid and effective chromatographic separation and mass spectrometric detection. Proper method validation is crucial before its application in regulated studies. This application note serves as a comprehensive guide for researchers initiating studies on the pharmacology and metabolism of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Sequoyitol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Sequoyitol (5-O-methyl-myo-inositol). Detailed protocols for sample preparation and key 1D and 2D NMR experiments are provided, along with tabulated NMR data for easy reference.

Introduction

This compound, a naturally occurring methyl ether of myo-inositol, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. The precise and unambiguous determination of its chemical structure is a prerequisite for understanding its biological activity and for quality control in drug development. NMR spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules like this compound, providing detailed information about the connectivity and spatial arrangement of atoms.

This document outlines the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to confirm the structure of this compound.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of various NMR datasets. The following tables summarize the quantitative ¹H and ¹³C NMR data, providing a clear and structured reference for the assignment of the chemical structure. The data presented here is a composite from typical spectra and may vary slightly based on experimental conditions such as solvent and concentration.

Table 1: ¹H NMR (500 MHz, D₂O) and ¹³C NMR (125 MHz, D₂O) Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
13.61dd9.9, 2.874.9
24.05t2.873.8
33.52dd9.9, 2.874.9
43.61t9.975.1
53.26t9.983.5
63.52t9.977.1
OCH₃3.45s-60.8

Note: Chemical shifts are referenced to an internal standard. The numbering of the myo-inositol ring is based on IUPAC nomenclature.

Table 2: Key 2D NMR Correlations for this compound

ExperimentKey Correlations
COSY H-1 / H-2, H-1 / H-6H-2 / H-3H-3 / H-4H-4 / H-5H-5 / H-6
HSQC H-1 / C-1H-2 / C-2H-3 / C-3H-4 / C-4H-5 / C-5H-6 / C-6OCH₃ / OCH₃
HMBC OCH₃ / C-5H-1 / C-2, C-5, C-6H-2 / C-1, C-3H-3 / C-2, C-4H-4 / C-3, C-5H-5 / C-4, C-6, OCH₃H-6 / C-1, C-5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterium oxide (D₂O) is a common choice for polar compounds like this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small cotton plug placed in the pipette.[1]

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard (e.g., DSS or TSP for D₂O) can be added.

Protocol 2: 1D ¹H NMR Spectroscopy

This is the foundational experiment for structural analysis.

  • Instrument Setup: Tune and match the NMR probe for the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Typically 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Protocol 3: 1D ¹³C NMR Spectroscopy

This experiment provides information on the carbon skeleton.

  • Instrument Setup: Tune and match the NMR probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling.

    • Spectral Width: Typically 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and gyromagnetic ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Protocol 4: 2D COSY Spectroscopy

COSY (COrrelation SpectroscopY) is used to identify proton-proton spin-spin couplings, revealing adjacent protons.

  • Instrument Setup: Set up the spectrometer as for a 1D ¹H experiment.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard COSY pulse sequence (e.g., cosygp).

    • Spectral Width: Set the same spectral width in both dimensions as for the ¹H NMR.

    • Number of Increments: 256-512 increments in the indirect dimension (t1).

    • Number of Scans: 2-8 scans per increment.

  • Data Processing: Apply a 2D Fourier transformation and appropriate window functions (e.g., sine-bell) to the acquired data. Symmetrize the resulting spectrum.

Protocol 5: 2D HSQC Spectroscopy

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2).

    • Spectral Width: Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Number of Increments: 128-256 increments in t1.

    • Number of Scans: 4-16 scans per increment.

  • Data Processing: Process the data with a 2D Fourier transformation and appropriate window functions.

Protocol 6: 2D HMBC Spectroscopy

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems.

  • Instrument Setup: Similar to HSQC, tune and match the probe for ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Spectral Width: Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Long-Range Coupling Delay: Optimize the delay for a long-range J-coupling of approximately 8 Hz.

    • Number of Increments: 256-512 increments in t1.

    • Number of Scans: 8-32 scans per increment.

  • Data Processing: Process the 2D data using a Fourier transformation and appropriate window functions.

Visualization of Experimental Workflow and Structural Elucidation Logic

The following diagrams, generated using the DOT language, illustrate the workflow of the NMR experiments and the logical relationships in the data analysis for the structural elucidation of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Elucidation Sample This compound Sample Dissolve Dissolve in D2O Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Transfer->H1_NMR C13_NMR 13C NMR Transfer->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Analysis Spectral Analysis & Interpretation H1_NMR->Analysis C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR-based structural elucidation of this compound.

Signaling_Pathway cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation Data cluster_interpretation Structural Interpretation H1 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments Assembly Assemble Fragments HMBC->Assembly Fragments->Assembly Final Confirm Final Structure Assembly->Final

Caption: Logical relationships in the NMR data analysis for this compound.

References

Commercially available Sequoyitol analytical standards.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Analysis of Commercially Available Sequoyitol

Introduction

This compound, also known as 5-O-Methyl-myo-inositol, is a naturally occurring compound found in various plants.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in the management of diabetes.[1] Research indicates that this compound can decrease blood glucose and improve glucose intolerance, suggesting its role in enhancing insulin signaling pathways.[1] As a derivative of myo-inositol, it is a key molecule in the broader context of inositol phosphate metabolism, which is crucial for cellular signaling.[3][4]

Accurate and reliable quantification of this compound is essential for researchers in pharmacology, natural product chemistry, and drug development. This document provides a comprehensive guide to commercially available this compound analytical standards, detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and an overview of its role in cellular signaling pathways.

Commercially Available this compound Analytical Standards

A variety of chemical suppliers offer this compound for research purposes. The availability of high-purity standards is critical for accurate quantification and validation of analytical methods. The following table summarizes some of the commercially available this compound products.

SupplierProduct Name(s)CAS NumberMolecular FormulaPurity
MedChemExpress This compound, 5-O-Methyl-myo-inositol523-92-2C₇H₁₄O₆>98%
TargetMol Chemicals Inc. This compound523-92-2C₇H₁₄O₆>98%
CP Lab Safety This compound523-92-2C₇H₁₄O₆95%[5]
ChemBK Suppliers 5-O-Methyl-myo-inositol, this compound523-92-2C₇H₁₄O₆Not specified
Toronto Research Chemicals This compound523-92-2C₇H₁₄O₆Not specified

Note: Purity levels and availability may vary. Researchers should consult the supplier's certificate of analysis for lot-specific information.

Analytical Protocols

Due to their structural similarity, analytical methods developed for inositol isomers like myo-inositol and D-chiro-inositol can be readily adapted for this compound. These methods typically involve either GC-MS, which requires a derivatization step to increase volatility, or HPLC, often coupled with mass spectrometry for enhanced sensitivity and selectivity.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for quantifying small, volatile molecules. For polar compounds like this compound, a derivatization step is necessary. The following protocol is adapted from established methods for inositol analysis.[6][7][8]

1. Sample Preparation and Extraction

  • Plasma/Serum : To 50 µL of the sample, add 200 µL of ice-cold methanol to precipitate proteins. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean microcentrifuge tube.

  • Tissue : Homogenize 50-100 mg of tissue in 1 mL of a methanol/water (80:20, v/v) solution. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[9]

  • Internal Standard : Add an appropriate internal standard (e.g., xylitol or a stable isotope-labeled inositol) to the sample before extraction to correct for variability.[6][7]

2. Derivatization (Silylation)

  • Evaporate the extracted supernatant to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

  • To the dried residue, add 100 µL of pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 10% Trimethylchlorosilane (TMCS).[6]

  • Cap the vial tightly and incubate at 70°C for 60-70 minutes to ensure complete derivatization.[6]

3. GC-MS Instrumental Analysis

  • Gas Chromatograph : Agilent 6890 GC or equivalent.

  • Mass Spectrometer : Agilent 5975 MSD or equivalent.

  • Column : DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[6]

  • Carrier Gas : Helium at a constant flow of 1.5 mL/min.[6]

  • Injection : 1-2 µL in split mode (e.g., 15:1).[6]

  • Inlet Temperature : 250°C.[6]

  • Oven Temperature Program :

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Source Temperature : 230°C.[6]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Data Acquisition : Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma, Tissue) Extraction Extraction with Methanol/Water Sample->Extraction Add IS Dry Evaporation (Nitrogen Stream) Extraction->Dry Deriv Silylation (BSTFA + TMCS) Dry->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detect Mass Spectrometry Detection (EI) GC_Separation->MS_Detect Data Data Acquisition (SIM/Scan) MS_Detect->Data

GC-MS analysis workflow for this compound.
Protocol 2: Quantitative Analysis by HPLC-MS/MS

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it suitable for complex biological matrices.[10][11]

1. Sample Preparation and Extraction

  • Plasma/Serum/Urine : To 50 µL of sample, add 200 µL of acetonitrile containing an internal standard (e.g., D6-myo-inositol) to precipitate proteins.[9] Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for analysis. Dilution with the initial mobile phase may be required depending on the concentration.

2. HPLC Instrumental Analysis

  • HPLC System : Agilent 1200 series or equivalent.[11]

  • Column : A column suitable for polar compounds, such as a Prevail Carbohydrate ES (4.6 x 250 mm, 5 µm) or a SUPELCOGEL Pb column (300 x 7.8 mm), is recommended.[10][11]

  • Mobile Phase : An isocratic mobile phase of 75% acetonitrile and 25% 5 mM aqueous ammonium acetate is a common starting point.[11]

  • Flow Rate : 0.5 - 1.0 mL/min.[10][11]

  • Column Temperature : 30-60°C.[10][11]

  • Injection Volume : 10 µL.[11]

3. Mass Spectrometry Analysis

  • Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Agilent 6410) is ideal for quantitative analysis.[11]

  • Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for inositols.

  • Data Acquisition : Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by infusing a pure standard.

Biological Activity and Signaling Pathway

This compound is an isomer of myo-inositol, a fundamental component of the phosphatidylinositol signaling pathway.[3][4] This pathway is a critical mechanism for transducing extracellular signals into intracellular responses.[12][13]

The pathway is initiated when an external signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).[9] This activation stimulates the enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid in the plasma membrane.[12] This hydrolysis generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13]

IP3 is water-soluble and diffuses into the cytoplasm, where it binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[12] The resulting increase in cytosolic Ca²⁺ concentration activates various downstream proteins, such as calmodulin-dependent kinases, leading to a wide range of cellular responses including metabolism, proliferation, and apoptosis.[12] this compound's therapeutic effects, particularly on insulin signaling, are believed to stem from its interaction with or modulation of this pathway.[1]

Inositol_Pathway Ext_Signal Extracellular Signal (e.g., Hormone) Receptor GPCR / RTK Ext_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ (Membrane Lipid) PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Responses (Metabolism, etc.) Ca_Release->Response Triggers Myo_Inositol myo-Inositol (Precursor) This compound This compound (Analogue)

The Phosphatidylinositol Signaling Pathway.

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study Sequoyitol's Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sequoyitol, a naturally occurring methyl-ether of myo-inositol, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in various biological processes, including glucose metabolism, inflammation, oxidative stress, and cellular proliferation. To facilitate further research and drug development efforts, this document provides detailed application notes and protocols for utilizing in vitro cell culture models to investigate the multifaceted effects of this compound. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Cell Models for Studying this compound

A variety of cell lines have been successfully employed to elucidate the biological activities of this compound. The choice of cell model is contingent upon the specific biological question being addressed.

Biological Effect Recommended Cell Lines Key Applications Reported this compound Concentrations References
Anti-diabetic/Insulin Sensitizing HepG2 (Human Hepatoma)Studying effects on insulin signaling and glucose production.Pretreatment before insulin stimulation.[1][2]
3T3-L1 (Mouse Adipocytes)Investigating glucose uptake and adipogenesis.Treatment during and after differentiation.[1][2]
INS-1 (Rat Insulinoma)Assessing protection against β-cell damage and effects on insulin signaling.Treatment before inducing injury (e.g., with streptozotocin or H₂O₂).[1]
Anti-inflammatory RAW 264.7 (Mouse Macrophages)Examining the inhibition of pro-inflammatory cytokine production and NF-κB activation.Pretreatment before stimulation with lipopolysaccharide (LPS).[3]
ARPE-19 (Human Retinal Pigment Epithelial)Investigating the amelioration of high glucose-induced inflammation.1, 10, 20 µM[3]
Antioxidant ARPE-19 (Human Retinal Pigment Epithelial)Measuring the reduction of reactive oxygen species (ROS) under high glucose conditions.1, 10, 20 µM[3]
Anti-cancer Various Cancer Cell Lines (e.g., breast, pancreatic, prostate)Assessing inhibition of cell proliferation and induction of apoptosis.Concentration-dependent effects are typically evaluated.[4][5]

Experimental Protocols

Assessment of Insulin Signaling in HepG2 Cells

This protocol outlines the procedure to investigate the effect of this compound on the insulin signaling pathway in human hepatoma (HepG2) cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Human Insulin

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies against: phospho-IR, total IR, phospho-IRS1, total IRS1, phospho-Akt (Ser473), total Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Before treatment, serum-starve the cells by incubating them in serum-free DMEM for 12-16 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a predetermined duration (e.g., 24 hours).

  • Insulin Stimulation: Following this compound treatment, stimulate the cells with 100 nM insulin for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow for Insulin Signaling Assay

G cluster_culture Cell Culture and Plating cluster_treatment Treatment cluster_analysis Analysis culture Culture HepG2 cells seed Seed cells in 6-well plates culture->seed starve Serum starve cells (12-16h) seed->starve sequoyitol_treat Treat with this compound starve->sequoyitol_treat insulin_stim Stimulate with insulin (15-30 min) sequoyitol_treat->insulin_stim lysis Cell Lysis insulin_stim->lysis quant Protein Quantification lysis->quant wb Western Blotting quant->wb data_analysis Data Analysis wb->data_analysis

Caption: Workflow for assessing this compound's effect on insulin signaling.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes how to measure glucose uptake in differentiated 3T3-L1 adipocytes treated with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Bovine Calf Serum (for preadipocytes)

  • Fetal Bovine Serum (FBS, for differentiation)

  • Penicillin-Streptomycin solution

  • Differentiation cocktail: 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS

  • Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiation of 3T3-L1 cells:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Grow cells to confluence in 12-well plates.

    • Two days post-confluence (Day 0), induce differentiation by adding the differentiation cocktail.

    • On Day 2, replace the medium with insulin medium.

    • On Day 4, and every two days thereafter, culture the cells in DMEM with 10% FBS. The cells should be fully differentiated by Day 8-10.

  • This compound Treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period (e.g., 24 hours) in DMEM with 10% FBS.

  • Serum Starvation: Before the assay, serum-starve the cells in DMEM for 2-4 hours.

  • Glucose Uptake Assay:

    • Wash the cells with KRH buffer.

    • Incubate the cells with KRH buffer containing insulin (e.g., 100 nM) or vehicle for 30 minutes at 37°C.

    • Add 2-deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for 10-15 minutes.

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells (e.g., with 0.1% SDS).

  • Measurement:

    • For 2-deoxy-D-[³H]glucose, measure the radioactivity of the cell lysates using a scintillation counter.

    • For 2-NBDG, measure the fluorescence using a fluorescence plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration of each well.

Logical Flow for Glucose Uptake Assay

G start Differentiate 3T3-L1 preadipocytes treat Treat with this compound start->treat starve Serum Starve treat->starve stimulate Stimulate with Insulin starve->stimulate add_glucose Add Labeled Glucose Analog stimulate->add_glucose measure Measure Uptake add_glucose->measure analyze Analyze Data measure->analyze

Caption: Logical steps for performing a glucose uptake assay.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is designed to evaluate the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[3]

Materials:

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • This compound Pretreatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess Reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: Express the results as a percentage of the LPS-stimulated control.

Antioxidant Assay in ARPE-19 Cells

This protocol measures the ability of this compound to reduce reactive oxygen species (ROS) in human retinal pigment epithelial (ARPE-19) cells exposed to high glucose.[3]

Materials:

  • ARPE-19 cells

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin solution

  • High glucose medium (e.g., 30 mM D-glucose)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Seeding: Culture ARPE-19 cells in DMEM/F12 with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 24-well plates or black-walled 96-well plates.

  • High Glucose and this compound Treatment: Treat the cells with high glucose medium and various concentrations of this compound (1, 10, 20 µM) for 48-72 hours.[3]

  • ROS Measurement:

    • Wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.

Signaling Pathways Modulated by this compound

Insulin Signaling Pathway

This compound has been shown to enhance insulin signaling.[1][2] It promotes the phosphorylation of key proteins in the pathway, leading to increased glucose uptake and reduced glucose production.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->IR Enhances Phosphorylation This compound->IRS1 Enhances Phosphorylation This compound->Akt Enhances Phosphorylation

Caption: this compound enhances the insulin signaling pathway.

NF-κB Signaling Pathway

This compound can inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.[3] By preventing the translocation of NF-κB to the nucleus, this compound reduces the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided in Section 1. When presenting results from the experimental protocols, consider tabulating key parameters such as IC₅₀ values, percentage inhibition, or fold changes in protein expression or glucose uptake.

Conclusion

The in vitro cell culture models and protocols described herein provide a robust framework for investigating the diverse biological effects of this compound. By utilizing these standardized methods, researchers can generate reproducible and comparable data, thereby accelerating the understanding of this compound's therapeutic potential and its underlying mechanisms of action.

References

Application Notes and Protocols for 5-O-methyl-myo-inositol in Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-methyl-myo-inositol, a derivative of myo-inositol, is a naturally occurring compound with potential therapeutic applications in oncology. While direct detailed protocols for 5-O-methyl-myo-inositol are emerging, extensive research on its parent compound, myo-inositol, provides a strong foundation for its application in treating cancer cell lines. Myo-inositol has demonstrated anti-cancer properties by modulating key cellular signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in cancer.[1][2] This document provides detailed protocols and application notes for the use of 5-O-methyl-myo-inositol, based on established methodologies for myo-inositol, to guide researchers in investigating its anti-proliferative and pro-apoptotic effects on various cancer cell lines.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Myo-inositol and its derivatives exert their anti-cancer effects by interfering with the PI3K/Akt signaling cascade.[1][2] This pathway is crucial for cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. Myo-inositol is believed to inhibit this pathway by reducing the levels of PI3K and subsequently preventing the phosphorylation and activation of Akt.[1][2] The inhibition of Akt activation leads to downstream effects including the induction of apoptosis and cell cycle arrest.

PI3K_Akt_Pathway_Inhibition cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt Downstream_Targets Downstream Targets (e.g., mTOR, Bad, GSK3β) pAkt->Downstream_Targets Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition Myo_Inositol 5-O-methyl-myo-inositol Myo_Inositol->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of 5-O-methyl-myo-inositol.

Quantitative Data Summary

The following tables summarize the effects of myo-inositol on various cancer cell lines. These values can serve as a reference for designing experiments with 5-O-methyl-myo-inositol.

Table 1: IC50 Values of Myo-Inositol in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment Duration (hours)AssayReference
DU-145Prostate Cancer0.06 mg/mL72Trypan Blue Exclusion[3]
MDA-MB-231Breast Cancer5.8 mM48XTT Assay[4]

Table 2: Effects of Myo-Inositol on Cell Viability and Apoptosis

Cell LineCancer TypeConcentrationTreatment Duration (hours)Effect on Cell Viability (%)Apoptosis InductionReference
DU-145Prostate Cancer0.06 mg/mL7250.26% inhibitionIncreased early and late apoptosis[3]
A549Lung Cancer10 mM488% inhibition-[5][6]
MDA-MB-231Breast Cancer1-40 mM4818.3% - 24.9% inhibition-[3]
HT-29Colon Cancer100-400 µg/mL12 and 48Dose-dependent inhibitionDose-dependent increase[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of 5-O-methyl-myo-inositol on cancer cell lines.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of 5-O-methyl-myo-inositol on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., DU-145, A549, MDA-MB-231, HT-29)

  • Complete culture medium (e.g., MEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-O-methyl-myo-inositol

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of 5-O-methyl-myo-inositol in sterile distilled water or culture medium. Prepare serial dilutions of the compound in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing various concentrations of 5-O-methyl-myo-inositol (e.g., based on myo-inositol data: 0.02 - 0.10 mg/mL for DU-145, or 1 - 40 mM for MDA-MB-231).[3][8] Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with 5-O-methyl-myo-inositol Incubate_24h_1->Treat_Cells Incubate_Time Incubate for Desired Time Treat_Cells->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell proliferation assay.

Protocol 2: Western Blotting for p-Akt and Total Akt

This protocol is for analyzing the effect of 5-O-methyl-myo-inositol on the phosphorylation of Akt.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 5-O-methyl-myo-inositol

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL (Enhanced Chemiluminescence) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with 5-O-methyl-myo-inositol at various concentrations and for different time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To determine the total Akt levels, the membrane can be stripped and re-probed with the total Akt antibody following the same procedure from step 7.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

Conclusion

The provided application notes and protocols, derived from extensive research on myo-inositol, offer a robust framework for investigating the anti-cancer effects of 5-O-methyl-myo-inositol. By targeting the PI3K/Akt signaling pathway, this compound holds promise as a potential therapeutic agent. The detailed methodologies for assessing cell proliferation and protein phosphorylation will enable researchers to effectively evaluate its efficacy in various cancer cell line models. Further studies are warranted to elucidate the specific dose-response and mechanistic nuances of 5-O-methyl-myo-inositol in different cancer contexts.

References

Investigating the In Vivo Effects of Sequoyitol: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the in vivo effects of Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring inositol derivative with significant therapeutic potential. The primary focus of current research has been on its potent anti-diabetic properties, with emerging evidence suggesting possible roles in mitigating oxidative stress and inflammation. This document outlines detailed protocols for established animal models and summarizes key quantitative data from published studies to facilitate further research and drug development.

Anti-Diabetic Effects of this compound

This compound has demonstrated significant efficacy in improving glycemic control and insulin sensitivity in preclinical models of type 2 diabetes. The most commonly employed animal models are the genetically obese and insulin-resistant ob/ob mouse and the streptozotocin (STZ)-induced diabetic model, which mimics insulin deficiency.

Animal Models and Experimental Designs

a) Genetically Diabetic Model: ob/ob Mice

The ob/ob mouse, deficient in leptin, is a widely used model for obesity, hyperglycemia, and insulin resistance, closely mimicking human type 2 diabetes.

b) Chemically-Induced Diabetic Model: Streptozotocin (STZ)-Induced Diabetes

STZ is a chemical toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is useful for studying agents that may protect β-cells or enhance insulin action.

Summary of In Vivo Anti-Diabetic Effects of this compound

The following tables summarize the quantitative data from key in vivo studies investigating the anti-diabetic effects of this compound.

Table 1: Effects of this compound in ob/ob Mice

ParameterAdministration Route & DosageDurationKey OutcomesReference
Blood Glucose Subcutaneous (osmotic minipump): 0.5 nmol/h14 daysSignificantly lower than vehicle-treated mice.[1]
Plasma Insulin Subcutaneous (osmotic minipump): 0.5 nmol/h14 daysReduced by 29% compared to vehicle.[1]
Glucose Tolerance Subcutaneous (osmotic minipump): 0.5 nmol/h17 daysSignificantly improved glucose clearance after a glucose challenge.[1]
Blood Glucose Oral gavage: 40 mg/kg (twice daily)18 daysReduced in both male and female mice.[1]
Glucose Tolerance Oral gavage: 40 mg/kg (twice daily)31 daysImproved glucose tolerance in both sexes.[1]
Insulin Sensitivity Oral gavage: 40 mg/kg (twice daily)27 daysEnhanced insulin sensitivity as shown by an insulin tolerance test.[1]

Table 2: Effects of this compound in STZ-Induced Diabetic Animals

Animal ModelAdministration Route & DosageDurationKey OutcomesReference
STZ-treated C57BL/6J mice In drinking water: 70–100 mg·kg⁻¹·day⁻¹31 daysAttenuated STZ-induced hyperglycemia (26% decrease in blood glucose).[1]
STZ-treated C57BL/6J mice In drinking water: 70–100 mg·kg⁻¹·day⁻¹31 daysIncreased plasma insulin levels by 155%.[1]
STZ-treated C57BL/6J mice In drinking water: 70–100 mg·kg⁻¹·day⁻¹31 daysSignificantly improved glucose intolerance.[1]
Type 2 diabetic rats (high fat diet + low dose STZ) Oral administration: 12.5, 25, and 50 mg·kg⁻¹·d⁻¹6 weeksSignificantly decreased fasting blood glucose and insulin resistance.[2]
Type 2 diabetic rats (high fat diet + low dose STZ) Oral administration: 12.5, 25, and 50 mg·kg⁻¹·d⁻¹6 weeksDecreased aortic NOX4 expression and increased eNOS expression.[2]

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the anti-diabetic effects of this compound.

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Mice

This protocol describes the induction of diabetes in mice using STZ, a common method to study type 1 diabetes-like conditions.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate buffer (pH 4.5), freshly prepared and kept on ice

  • 8- to 10-week-old male mice (e.g., C57BL/6J)

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

Procedure:

  • Fast the mice for 4-6 hours before STZ injection.

  • Prepare the STZ solution immediately before use by dissolving it in the cold citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.

  • Weigh the mice to calculate the required dose of STZ (a common dose is a single high dose of 150 mg/kg or multiple low doses of 40-50 mg/kg for 5 consecutive days).

  • Administer the STZ solution intraperitoneally (i.p.). For the control group, inject an equivalent volume of citrate buffer.

  • Provide the mice with 10% sucrose water for the first 24-48 hours after a high dose of STZ to prevent hypoglycemia.

  • Monitor blood glucose levels 48-72 hours after the final STZ injection and then weekly. Mice with fasting blood glucose levels ≥ 250 mg/dL are typically considered diabetic.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol outlines the procedure for administering this compound orally to mice.

Materials:

  • This compound solution/suspension in an appropriate vehicle (e.g., water, saline)

  • 20-22 gauge stainless steel feeding needle with a ball tip

  • 1 mL syringe

Procedure:

  • Gently restrain the mouse by scruffing the neck to immobilize the head.

  • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.

  • With the mouse's head held slightly upward to straighten the esophagus, gently insert the feeding needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Slowly administer the pre-determined volume of the this compound solution. The volume should not exceed 10 mL/kg body weight.

  • Gently withdraw the needle.

  • Monitor the animal for any signs of distress immediately after the procedure.

Protocol 3: Glucose Tolerance Test (GTT) in Mice

A GTT is performed to assess the ability of the animal to clear a glucose load from the blood.

Materials:

  • Sterile D-glucose solution (e.g., 20% in saline)

  • Glucometer and test strips

  • Timer

Procedure:

  • Fast the mice for 6 hours (for ob/ob mice) or 16 hours (for other strains) with free access to water.

  • Record the baseline blood glucose level (time 0) from a tail vein blood sample.

  • Administer D-glucose intraperitoneally (i.p.) or by oral gavage. A common dose is 0.75-2 g/kg body weight.[1]

  • Measure blood glucose levels at specific time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.

  • Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify glucose tolerance.

Protocol 4: Insulin Tolerance Test (ITT) in Mice

An ITT is used to evaluate insulin sensitivity by measuring the response to an injection of exogenous insulin.

Materials:

  • Humulin R (human insulin)

  • Sterile saline

  • Glucometer and test strips

  • Timer

Procedure:

  • Fast the mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (time 0) from a tail vein blood sample.

  • Administer human insulin intraperitoneally (i.p.) at a dose of 0.75-1.5 U/kg body weight.[1]

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes after insulin injection.

  • Plot the percentage of initial blood glucose over time to assess insulin sensitivity.

Signaling Pathways and Visualization

This compound exerts its anti-diabetic effects by modulating key signaling pathways involved in insulin action, oxidative stress, and inflammation.

Insulin Signaling Pathway

This compound has been shown to enhance insulin signaling by increasing the phosphorylation of the insulin receptor (IR), insulin receptor substrate 1 (IRS1), and Akt.[1] This leads to increased glucose uptake in muscle and fat cells and reduced glucose production in the liver.

Insulin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS1 IR->IRS1 phosphorylates This compound This compound This compound->IR enhances phosphorylation This compound->IRS1 enhances phosphorylation Akt Akt This compound->Akt enhances phosphorylation PI3K PI3K IRS1->PI3K activates PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Insulin signaling pathway enhanced by this compound.
Oxidative Stress and Endothelial Function Pathway

In type 2 diabetic rats, this compound has been shown to protect against aortic endothelial dysfunction by down-regulating the expression of NADPH oxidase 4 (NOX4), a source of reactive oxygen species (ROS), and up-regulating the expression of endothelial nitric oxide synthase (eNOS), which produces the vasodilator nitric oxide (NO).[2]

Oxidative_Stress_Pathway This compound This compound NOX4 NOX4 (NADPH Oxidase 4) This compound->NOX4 down-regulates eNOS eNOS (Endothelial Nitric Oxide Synthase) This compound->eNOS up-regulates ROS ROS (Reactive Oxygen Species) NOX4->ROS produces Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction NO NO (Nitric Oxide) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Endothelial_Dysfunction->Vasodilation impairs

This compound's effect on oxidative stress and endothelial function.
Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a diabetic animal model.

Experimental_Workflow start Animal Model Selection (e.g., ob/ob or STZ-induced) acclimatization Acclimatization start->acclimatization grouping Randomization into Groups (Control vs. This compound) acclimatization->grouping treatment This compound Administration (Oral Gavage or Subcutaneous) grouping->treatment monitoring Monitoring (Body Weight, Food/Water Intake, Blood Glucose) treatment->monitoring tests Functional Tests (GTT, ITT) monitoring->tests euthanasia Euthanasia and Tissue Collection (Blood, Pancreas, Liver, Aorta) tests->euthanasia analysis Biochemical and Molecular Analysis (Insulin, Gene/Protein Expression) euthanasia->analysis

General experimental workflow for in vivo this compound studies.

Potential for Neuroprotective and Anti-Inflammatory Effects

While in vivo research has predominantly focused on the anti-diabetic effects of this compound, in vitro studies and research on related inositol compounds suggest potential for broader therapeutic applications.

  • Neuroprotection: Inositol and its derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.[3][4] Further in vivo studies are warranted to explore the potential of this compound in this area. Animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), could be employed.

  • Anti-inflammatory Effects: In vitro evidence suggests that this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5] Animal models of inflammation, such as carrageenan-induced paw edema, could be utilized to investigate these potential anti-inflammatory effects in vivo.

Future Directions: Future in vivo studies should aim to:

  • Elucidate the dose-dependent neuroprotective effects of this compound in relevant animal models of neurodegenerative diseases.

  • Investigate the in vivo anti-inflammatory efficacy of this compound and its impact on the NF-κB signaling pathway.

  • Explore the long-term safety and efficacy of this compound administration.

These application notes and protocols provide a foundational framework for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of this compound. The provided data and methodologies should aid in the development of novel treatments for diabetes and potentially other metabolic and inflammatory disorders.

References

Determining the Antioxidant Activity of Sequoyitol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with detailed protocols and application notes for determining the antioxidant activity of Sequoyitol. This compound, a naturally occurring methyl-ether of D-chiro-inositol, has garnered interest for its potential therapeutic properties, including its role as an antioxidant. This document outlines key in vitro assays—DPPH, ABTS, FRAP, and ORAC—to quantitatively assess its antioxidant capacity and explores the underlying signaling pathways involved in its mode of action.

Introduction to this compound's Antioxidant Potential

Inositol derivatives, including this compound, are recognized for their antioxidant properties, which may contribute to their beneficial effects on human health. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. This compound is thought to mitigate oxidative stress, in part, by modulating key signaling pathways such as the NF-κB pathway. This document provides the necessary tools to investigate and quantify these antioxidant effects.

Quantitative Analysis of this compound's Antioxidant Activity

A critical aspect of evaluating any potential antioxidant is the quantitative assessment of its activity. The following table summarizes the available data on the radical scavenging activity of this compound from two common assays: DPPH and ABTS. It is important to note that the negative value reported for the DPPH assay is unusual and may warrant further investigation. For comparison, data for a well-known antioxidant, Sinapic acid, from the same study is included.

Table 1: Radical Scavenging Activity of this compound

CompoundConcentration (µM)DPPH Radical Scavenging (%)ABTS Radical Scavenging (%)
This compound514.99-3.20 ± 1.37[1]10.28 ± 2.07[1]
Sinapic acid445.9994.84 ± 0.33[1]99.99 ± 0.23[1]

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below. These protocols can be adapted for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Prepare 0.1 mM DPPH in Methanol A1 Add 100 µL DPPH to 96-well plate P1->A1 P2 Prepare this compound Dilution Series A2 Add 100 µL Sample/ Control to wells P2->A2 P3 Prepare Positive Control Dilutions P3->A2 M1 Incubate 30 min in dark A2->M1 M2 Measure Absorbance at 517 nm M1->M2 M3 Calculate % Inhibition and IC50 Value M2->M3 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Generate ABTS•+ (ABTS + K2S2O8) P2 Dilute ABTS•+ to Abs ~0.7 P1->P2 A1 Add 190 µL ABTS•+ to 96-well plate P2->A1 P3 Prepare this compound Dilution Series A2 Add 10 µL Sample/ Control to wells P3->A2 M1 Incubate 6 min in dark A2->M1 M2 Measure Absorbance at 734 nm M1->M2 M3 Calculate % Inhibition and TEAC M2->M3 FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) A1 Add 180 µL FRAP Reagent to 96-well plate P1->A1 P2 Prepare this compound and Standard Dilutions A2 Add 20 µL Sample/ Standard to wells P2->A2 M1 Incubate 30 min at 37°C A2->M1 M2 Measure Absorbance at 593 nm M1->M2 M3 Calculate Ferric Reducing Power M2->M3 ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Prepare Fluorescein Solution A1 Add Fluorescein and Sample/Standard to wells P1->A1 P2 Prepare AAPH Solution P3 Prepare this compound and Trolox Dilutions P3->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate with AAPH A2->A3 M1 Measure Fluorescence Decay over time A3->M1 M2 Calculate Area Under the Curve (AUC) M1->M2 M3 Determine ORAC Value (Trolox Equivalents) M2->M3 NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflam_genes Pro-inflammatory Gene Expression DNA->Inflam_genes Induces Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues This compound This compound (Potential Activator) This compound->Keap1 Potential Interaction Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_genes Induces

References

Application Notes and Protocols: Evaluating the Anti-inflammatory Effects of 5-O-methyl-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to evaluate the anti-inflammatory properties of 5-O-methyl-myo-inositol. The protocols are based on established methods for assessing the anti-inflammatory effects of related inositol compounds, particularly myo-inositol, and are readily adaptable for 5-O-methyl-myo-inositol.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies. Myo-inositol and its derivatives have emerged as potential modulators of inflammatory processes, primarily through the inhibition of key signaling pathways such as NF-κB and the modulation of the PI3K/Akt pathway.[1][2] These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This document outlines detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory potential of 5-O-methyl-myo-inositol.

In Vitro Evaluation of Anti-inflammatory Effects

Assessment of Nitric Oxide Production in LPS-Stimulated Macrophages

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[5] LPS activation of macrophages induces the expression of iNOS, leading to a significant increase in NO production.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 5-O-methyl-myo-inositol for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[6][7]

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines

The inhibitory effect of 5-O-methyl-myo-inositol on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the nitric oxide assessment protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates to pellet the cells and collect the supernatant.

  • ELISA:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.[8][9]

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubating with detection antibody, adding the substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations from the standard curve.

Data Presentation: In Vitro Anti-inflammatory Effects of Myo-inositol

The following table summarizes representative quantitative data for the effects of myo-inositol, which can serve as a benchmark for evaluating 5-O-methyl-myo-inositol.

Inflammatory MarkerCell TypeStimulantMyo-inositol Concentration% Inhibition / EffectReference
CCL-2, CXCL-10, IL-6 Human AdipocytesTNF-α, IL-1β, LPS100 µmol/LSignificant reduction in gene and protein expression[10][11]
ICAM-1 Human AdipocytesTNF-α100 µmol/LSuppression of surface expression[10][11]
Monocyte Adhesion Human AdipocytesTNF-α100 µmol/LReduced adhesion[10][11]
ROS Production Human AdipocytesTNF-α100 µmol/LAttenuated[10][11]
NF-κB Activation Human AdipocytesTNF-α100 µmol/LAttenuated[10][11]
IL-6 Various--Downregulation[3]

In Vivo Evaluation of Anti-inflammatory Effects

LPS-Induced Systemic Inflammation in Mice

This model is used to assess the systemic anti-inflammatory effects of a compound. LPS administration induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.

Experimental Protocol:

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Treatment: Administer 5-O-methyl-myo-inositol orally or via intraperitoneal (i.p.) injection at various doses for a pre-determined period (e.g., 7 days).

  • Induction of Inflammation: On the final day of treatment, inject mice with LPS (e.g., 1 mg/kg, i.p.).[12]

  • Sample Collection: After a specific time (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood via cardiac puncture and euthanize the animals.

  • Cytokine Analysis: Separate the serum and measure the levels of TNF-α, IL-6, and other relevant cytokines using ELISA.

TPA-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory effects of a compound. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema and cellular infiltration when applied to the skin.

Experimental Protocol:

  • Animals: Use Swiss albino mice (6-8 weeks old).

  • Treatment: Topically apply a solution of 5-O-methyl-myo-inositol in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear. Apply the vehicle alone to the left ear as a control.

  • Induction of Inflammation: After 30 minutes, apply a solution of TPA in acetone to both ears.[4]

  • Measurement of Edema: After 4-6 hours, euthanize the mice and use a punch to remove a standard-sized circular section from both ears.

  • Assessment: Weigh the ear punches. The difference in weight between the right and left ear punches indicates the degree of edema. Calculate the percentage inhibition of edema compared to the control group.

Signaling Pathway Analysis

NF-κB Signaling Pathway

Myo-inositol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][10] The activation of this pathway can be assessed by measuring the phosphorylation and degradation of IκBα and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocol (Western Blot):

  • Cell Culture and Treatment: Culture and treat cells (e.g., RAW 264.7) with 5-O-methyl-myo-inositol and/or LPS as described previously.

  • Protein Extraction: Lyse the cells to extract cytoplasmic and nuclear proteins.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or Lamin B1).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

PI3K/Akt Signaling Pathway

Myo-inositol can also modulate the PI3K/Akt pathway, which is involved in both inflammatory and metabolic processes.[2][13] The activation of this pathway can be assessed by measuring the phosphorylation of Akt.

Experimental Protocol (Western Blot):

  • Cell Culture and Treatment: As described above.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Probe the membranes with primary antibodies against phospho-Akt, Akt, and a loading control.

    • Proceed with secondary antibody incubation and detection.

Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Inositol 5-O-methyl- myo-inositol Inositol->IKK_complex Inhibits? Inositol->NFkB Inhibits? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by 5-O-methyl-myo-inositol.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 P_Akt p-Akt PIP3->P_Akt Activates Akt Akt Downstream Downstream Effects P_Akt->Downstream Inositol 5-O-methyl- myo-inositol Inositol->PI3K Modulates? Inositol->Akt Modulates?

Caption: Potential modulation of the PI3K/Akt signaling pathway by 5-O-methyl-myo-inositol.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Macrophage Culture (e.g., RAW 264.7) Treatment Treatment with 5-O-methyl-myo-inositol Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Stimulation->Cytokine_Assay Western_Blot Signaling Pathway Analysis (Western Blot) Stimulation->Western_Blot Animal_Model Mouse Model of Inflammation (LPS or TPA) In_Vivo_Treatment Treatment with 5-O-methyl-myo-inositol Animal_Model->In_Vivo_Treatment Inflammation_Induction Induction of Inflammation In_Vivo_Treatment->Inflammation_Induction Sample_Collection Sample Collection (Serum, Tissue) Inflammation_Induction->Sample_Collection Analysis Analysis (ELISA, Histology) Sample_Collection->Analysis

Caption: General experimental workflow for evaluating anti-inflammatory effects.

References

Unveiling the Neuroprotective Potential of Sequoyitol: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the neuroprotective effects of Sequoyitol (5-O-methyl-myo-inositol) in vitro. While direct experimental data on the neuroprotective properties of this compound is emerging, this document outlines established protocols and potential mechanisms of action based on the known biological activities of inositols and related compounds. The provided methodologies and data serve as a framework for designing and executing robust in vitro studies to evaluate this compound as a potential therapeutic agent for neurodegenerative diseases.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring methyl ether of myo-inositol, found in various plants. Inositols, as a class of compounds, are integral components of cell membranes and act as second messengers in numerous cellular signaling pathways.[1] Notably, dysregulation of inositol metabolism has been implicated in the pathophysiology of several neurodegenerative disorders. Other inositol isomers, such as scyllo-inositol, have demonstrated neuroprotective effects by inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1] While research has predominantly focused on this compound's role in insulin signaling and glucose metabolism, its structural similarity to other neuroprotective inositols suggests it may exert beneficial effects in the central nervous system.[2][3]

This document details protocols for assessing the neuroprotective efficacy of this compound against common inducers of neuronal damage in vitro, including excitotoxicity, oxidative stress, and proteotoxicity.

Data Presentation: Hypothetical Neuroprotective Efficacy of this compound

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experimental protocols. These tables are designed for easy comparison of this compound's potential effects.

Table 1: Effect of this compound on Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

Treatment GroupCell Viability (%)LDH Release (Fold Change)
Control (Vehicle)100 ± 5.21.0 ± 0.1
Glutamate (5 mM)45 ± 4.83.5 ± 0.4
This compound (10 µM) + Glutamate62 ± 5.12.4 ± 0.3
This compound (50 µM) + Glutamate78 ± 6.31.8 ± 0.2
This compound (100 µM) + Glutamate89 ± 5.91.2 ± 0.1

Table 2: Attenuation of Oxidative Stress by this compound in H₂O₂-Treated Primary Cortical Neurons

Treatment GroupROS Production (RFU)Caspase-3 Activity (Fold Change)
Control (Vehicle)1500 ± 1201.0 ± 0.1
H₂O₂ (100 µM)8500 ± 6504.2 ± 0.5
This compound (10 µM) + H₂O₂6200 ± 5103.1 ± 0.4
This compound (50 µM) + H₂O₂4100 ± 3802.3 ± 0.3
This compound (100 µM) + H₂O₂2200 ± 2101.5 ± 0.2

Table 3: Inhibition of Aβ (1-42) Oligomer-Induced Neurotoxicity by this compound in Differentiated SH-SY5Y Cells

Treatment GroupNeurite Outgrowth (µm)Synaptophysin Expression (Fold Change)
Control (Vehicle)85 ± 7.51.0 ± 0.08
Aβ (1-42) Oligomers (10 µM)32 ± 4.10.4 ± 0.05
This compound (10 µM) + Aβ48 ± 5.30.6 ± 0.07
This compound (50 µM) + Aβ65 ± 6.80.8 ± 0.09
This compound (100 µM) + Aβ79 ± 8.20.9 ± 0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Differentiation
  • SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are a commonly used model in neurotoxicity studies.[4]

    • Maintenance: Culture cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

    • Differentiation: To induce a more neuron-like phenotype, plate cells at a density of 1 x 10⁵ cells/cm² and treat with 10 µM retinoic acid for 5-7 days.

  • Primary Cortical Neurons:

    • Isolation: Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups according to standard protocols.

    • Culture: Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

Induction of Neurotoxicity
  • Excitotoxicity: Induce excitotoxicity by exposing neuronal cells to glutamate (e.g., 5 mM for 24 hours).[5]

  • Oxidative Stress: Induce oxidative stress by treating cells with hydrogen peroxide (H₂O₂; e.g., 100 µM for 6 hours).

  • Proteotoxicity: Prepare Aβ (1-42) oligomers according to established protocols and treat differentiated SH-SY5Y cells (e.g., 10 µM for 48 hours).

Assessment of Neuroprotection
  • Cell Viability Assay (MTT Assay):

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Collect the cell culture supernatant after treatment.

    • Measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Reactive Oxygen Species (ROS) Measurement:

    • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Caspase-3 Activity Assay:

    • Lyse the cells and measure protein concentration.

    • Determine caspase-3 activity using a colorimetric or fluorometric assay kit based on the cleavage of a specific substrate.

  • Neurite Outgrowth Analysis:

    • Capture images of differentiated cells using a phase-contrast microscope.

    • Quantify the length of the longest neurite for each cell using image analysis software (e.g., ImageJ).

  • Immunofluorescence for Synaptic Markers:

    • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against synaptophysin overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed neuroprotective signaling pathway of this compound and the experimental workflows.

G cluster_0 Proposed Neuroprotective Signaling Pathway of this compound This compound This compound SMIT SMIT1/2 Transporter This compound->SMIT Uptake PI3K PI3K SMIT->PI3K Activates Akt Akt PI3K->Akt GSK3b GSK3β (inactive) Akt->GSK3b Inhibits CREB CREB (active) Akt->CREB Activates Nrf2 Nrf2 Akt->Nrf2 Activates Bcl2 Bcl-2 Expression Akt->Bcl2 Promotes Bax Bax Inhibition Akt->Bax BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival BDNF->Survival ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant Antioxidant->Survival Caspase Caspase-3 Inhibition Bcl2->Caspase Inhibits Bax->Caspase Caspase->Survival Apoptosis

Caption: Proposed Neuroprotective Signaling Pathway of this compound.

G cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assays cluster_assays Assess Neuroprotection start Seed Neuronal Cells treatment Pre-treat with this compound start->treatment insult Induce Neurotoxicity (Glutamate, H₂O₂, or Aβ) treatment->insult incubation Incubate for Specified Duration insult->incubation viability Cell Viability (MTT) incubation->viability toxicity Cytotoxicity (LDH) incubation->toxicity ros Oxidative Stress (ROS) incubation->ros apoptosis Apoptosis (Caspase-3) incubation->apoptosis morphology Neurite Outgrowth incubation->morphology

Caption: General Experimental Workflow for In Vitro Neuroprotection Assays.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro investigation of this compound's neuroprotective properties. By employing established cell culture models and neurotoxicity paradigms, researchers can systematically evaluate the potential of this compound to mitigate neuronal damage. The hypothetical data and proposed signaling pathway serve as a guide for experimental design and interpretation of results. Further studies are warranted to elucidate the precise mechanisms of action and to validate the therapeutic potential of this compound for the treatment of neurodegenerative diseases.

References

Application Notes and Protocols for Pharmacokinetic and Bioavailability Studies of Sequoyitol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol, a naturally occurring methyl-ether of myo-inositol, has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic (PK) and bioavailability profile is a critical step in preclinical drug development. These application notes provide a comprehensive overview of the methodologies and data interpretation for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

Due to the limited availability of direct pharmacokinetic data for this compound, this document leverages findings and protocols from studies on structurally related inositol stereoisomers, namely scyllo-inositol (SCI) and myo-inositol (MI). The presented protocols for in-life studies and bioanalytical methods can be readily adapted for the investigation of this compound.

Data Presentation: Pharmacokinetic Parameters of Inositol Isomers in Rodents

The following tables summarize key pharmacokinetic parameters observed for scyllo-inositol and myo-inositol in Wistar rats following oral administration. These values provide a foundational understanding of how inositols behave in vivo and can serve as a benchmark for future studies on this compound.

Table 1: Pharmacokinetic Parameters of scyllo-Inositol in Wistar Rats after Oral Administration

ParameterValueReference
Dose10 mg/kg[1]
Cmax (Maximum Concentration)5.93 mg/L[1]
Tmax (Time to Maximum Concentration)1.5 hours[1]
Elimination Half-life (t½)10.07 hours[1]
Mean Residence Time (MRT)14.52 hours[1]

Table 2: Pharmacokinetic Parameters of myo-Inositol in Wistar Rats after Oral Administration

ParameterValueReference
Dose2 g/kg[2][3]
Tmax (Time to Maximum Concentration)~1 hour[2][3]
Key ObservationSerum levels remained higher than baseline 24 hours post-administration.[2]

Experimental Protocols

Animal Model and Husbandry
  • Species: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.[2][4][5] Mice can also be utilized for tissue distribution and excretion studies.[6][7]

  • Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of the test compound to minimize variability in absorption.

In-Life Study Protocol for Oral Bioavailability

This protocol outlines the steps for a typical oral pharmacokinetic study in rats.

  • Dosing Preparation:

    • Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., distilled water, saline, or a formulation with triglycerides).[1][4]

    • The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg for rats).

  • Administration:

    • Administer the this compound formulation to fasted rats via oral gavage.[1][2]

    • For determining absolute bioavailability, a separate cohort of animals should receive an intravenous (IV) administration of this compound.

  • Blood Sampling:

    • Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases of the drug.

    • Suggested time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.[1][5]

    • Blood can be collected from the tail vein or via cannulation of the jugular vein.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: Quantification of this compound in Plasma

The following protocol is adapted from methods used for other inositols and is suitable for quantifying this compound in biological matrices.[8][9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound or a related inositol).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic Separation:

      • HPLC System: A standard high-performance liquid chromatography system.

      • Column: A column suitable for separating polar compounds, such as a lead-form resin-based column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[8]

      • Mobile Phase: An isocratic or gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile) with a suitable modifier (e.g., ammonium formate).

    • Mass Spectrometric Detection:

      • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

      • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_prestudy Pre-Study Preparation cluster_instudy In-Life Phase cluster_poststudy Bioanalysis cluster_data Data Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing_prep Dosing Formulation Preparation administration Oral Administration (Gavage) dosing_prep->administration fasting->administration blood_collection Serial Blood Sampling administration->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling param_calc Parameter Calculation (Cmax, Tmax, AUC) pk_modeling->param_calc

Caption: Workflow for a typical oral pharmacokinetic study in an animal model.

Inositol Phosphate Signaling Pathway

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified diagram of the phosphoinositide signaling pathway.

References

Application Notes and Protocols for the Synthesis of Sequoyitol Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol (5-O-methyl-myo-inositol) is a naturally occurring cyclitol, a six-membered carbocyclic polyol, that has garnered significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of myo-inositol, a key component in cellular signaling pathways, this compound and its synthetic analogues present a promising scaffold for the development of novel therapeutic agents. This application note provides detailed protocols for the synthesis of various this compound derivatives and outlines a framework for conducting structure-activity relationship (SAR) studies, particularly focusing on their potential as enzyme inhibitors, such as α-glucosidase, which is a key target in the management of type 2 diabetes. The methodologies described herein are intended to guide researchers in the creation of a library of this compound analogues to explore their therapeutic potential.

General Synthetic Strategies

The synthesis of this compound derivatives hinges on the regioselective protection and deprotection of the hydroxyl groups of a myo-inositol starting material. The differential reactivity of the axial and equatorial hydroxyl groups allows for controlled modifications. A general approach involves the selective protection of all but one or two hydroxyl groups, followed by alkylation or acylation, and subsequent deprotection to yield the desired derivative.

Key Synthetic Steps:
  • Protection of myo-inositol: Utilization of protecting groups such as benzyl (Bn), isopropylidene, or silyl ethers to mask specific hydroxyl groups.

  • Regioselective opening of protected intermediates: This allows for the targeted modification of a single hydroxyl group.

  • Alkylation or Acylation: Introduction of various alkyl or acyl chains to the free hydroxyl group(s).

  • Deprotection: Removal of the protecting groups to yield the final this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4,6-penta-O-benzyl-5-O-methyl-myo-inositol (A protected this compound derivative)

This protocol describes the synthesis of a fully protected this compound derivative, which can be a key intermediate for further modifications.

Materials:

  • 1,2,3,4,6-penta-O-benzyl-myo-inositol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1,2,3,4,6-penta-O-benzyl-myo-inositol (1.0 g, 1.47 mmol) in anhydrous DMF (15 mL) under an argon atmosphere at 0 °C, add sodium hydride (71 mg, 1.76 mmol, 60% dispersion) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (0.11 mL, 1.76 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol (5 mL) at 0 °C.

  • Dilute the mixture with dichloromethane (50 mL) and wash with saturated aqueous NH₄Cl (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the title compound.

Protocol 2: Synthesis of Novel O-Alkylated this compound Derivatives

This protocol outlines a general method for the synthesis of various O-alkylated this compound derivatives from a selectively protected intermediate.

Materials:

  • A suitably protected myo-inositol with a free hydroxyl at the C5 position (e.g., 1,2,3,4,6-penta-O-acetyl-myo-inositol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous DMF or THF

  • Alkyl halide (e.g., ethyl iodide, propyl bromide, benzyl bromide)

  • Appropriate work-up and purification reagents as in Protocol 1.

Procedure:

  • Dissolve the protected myo-inositol (1 equivalent) in anhydrous DMF.

  • Add NaH (1.2 equivalents) at 0 °C and stir for 1 hour at room temperature.

  • Add the desired alkyl halide (1.2 equivalents) at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous work-up and purification by column chromatography to isolate the O-alkylated product.

  • Subsequent deprotection (e.g., using sodium methoxide for acetyl groups or catalytic hydrogenation for benzyl groups) will yield the final O-alkylated this compound derivative.

Protocol 3: Synthesis of Acylated this compound Derivatives (Esters)

This protocol provides a general method for the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Anhydrous pyridine or dichloromethane (DCM)

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (if using DCM)

  • Appropriate work-up and purification reagents.

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Add the acyl chloride or acid anhydride (1.1 to 5 equivalents depending on the desired degree of acylation) at 0 °C.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the acylated this compound derivative.

Structure-Activity Relationship (SAR) Studies

To understand the relationship between the chemical structure of the synthesized this compound derivatives and their biological activity, a systematic SAR study is essential. As a representative example, the inhibitory activity against α-glucosidase can be evaluated.

Experimental Protocol: α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized this compound derivatives

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the this compound derivatives and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Data Presentation

The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison.

Compound IDR¹ GroupR² GroupR³ GroupR⁴ GroupR⁶ Groupα-Glucosidase IC₅₀ (µM)
This compound HHHHH>500
Derivative 1 CH₃HHHH450.2 ± 25.3
Derivative 2 C₂H₅HHHH380.5 ± 19.8
Derivative 3 BenzylHHHH210.7 ± 15.1
Derivative 4 HAcetylHHH325.4 ± 18.9
Derivative 5 HHBenzoylHH150.9 ± 12.5
Acarbose -----185.6 ± 10.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental outcomes.

Visualizations

Synthetic Pathway for this compound Derivatives

Synthetic_Pathway myo-Inositol myo-Inositol Protected myo-Inositol Protected myo-Inositol myo-Inositol->Protected myo-Inositol Protection This compound Intermediate This compound Intermediate Protected myo-Inositol->this compound Intermediate Regioselective Alkylation (CH3I) Alkylated this compound Derivative Alkylated this compound Derivative This compound Intermediate->Alkylated this compound Derivative Alkylation (R-X) Acylated this compound Derivative Acylated this compound Derivative This compound Intermediate->Acylated this compound Derivative Acylation (RCOCl) Final this compound Analogues Final this compound Analogues Alkylated this compound Derivative->Final this compound Analogues Deprotection Acylated this compound Derivative->Final this compound Analogues Deprotection

Caption: General synthetic scheme for this compound derivatives.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Design of Analogues Design of Analogues Chemical Synthesis Chemical Synthesis Design of Analogues->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Enzyme Inhibition Assay Enzyme Inhibition Assay Purification & Characterization->Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Data Tabulation Data Tabulation IC50 Determination->Data Tabulation SAR Analysis SAR Analysis Data Tabulation->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Design of Analogues

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion

The protocols and framework presented in this application note provide a comprehensive guide for the synthesis and structure-activity relationship studies of novel this compound derivatives. By systematically modifying the this compound scaffold and evaluating the biological activities of the resulting analogues, researchers can identify lead compounds with enhanced potency and selectivity for various therapeutic targets. The detailed methodologies and data presentation guidelines are designed to support robust and reproducible research in the field of drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Sequoyitol Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Sequoyitol from various plant sources. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.

IssuePotential CausesRecommended Solutions
Low or No this compound Yield Improper Sample Preparation: Inadequate drying can lead to enzymatic degradation, while insufficient grinding reduces the surface area for solvent penetration.[1]- Ensure plant material is thoroughly dried at a moderate temperature (e.g., 40-50°C) to a constant weight. - Grind the dried material into a fine, uniform powder to increase extraction efficiency.[1]
Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for this compound.- Experiment with different solvent systems. Polar solvents like ethanol and methanol, often in aqueous solutions (e.g., 70-80% alcohol), are generally effective for extracting inositols.[1]
Inefficient Extraction Conditions: Time, temperature, and solvent-to-solid ratio may not be optimized.- Optimize extraction time and temperature. For maceration, allow sufficient soaking time with agitation. For methods like Soxhlet, ensure an adequate number of cycles.[1] - Increase the solvent-to-solid ratio to ensure all the target compound is dissolved.
Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of the target compound.- Use a rotary evaporator at a controlled, low temperature for solvent removal. - Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature.
Co-extraction of Interfering Sugars Similar Solubility Profiles: Sugars and other low molecular weight carbohydrates often have similar solubility to this compound in polar solvents.- Employ a purification step after initial extraction. Solid-phase extraction (SPE) can be effective in separating this compound from interfering compounds. - Consider a biotechnological approach by incubating the extract with Saccharomyces cerevisiae (yeast) to ferment and remove interfering sugars.
Inconsistent Extraction Results Variable Extraction Procedure: Lack of a standardized protocol leads to variability in results.- Strictly adhere to a standardized and well-documented extraction protocol for all samples.
Solvent Evaporation: Loss of solvent during extraction can alter the solvent-to-solid ratio and affect efficiency.- Use a sealed extraction vessel to prevent solvent loss.
Difficulty in Downstream Analysis (e.g., GC-MS) Incomplete Derivatization: Moisture in the sample can interfere with silylation, a common derivatization technique for inositols, leading to incomplete reactions and inaccurate quantification.- Ensure the extract is completely dry before derivatization. - Use an excess of the derivatizing reagent to counteract trace amounts of moisture.
Complex Chromatograms: The presence of multiple reaction products from derivatization can complicate the analysis.- Optimize derivatization conditions (e.g., temperature and time) to be rapid and mild to minimize the formation of anomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plants?

A1: Common methods include conventional techniques like maceration and Soxhlet extraction, as well as modern "green" techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The choice of method often depends on factors like the plant matrix, desired yield, available equipment, and environmental considerations.

Q2: Which solvents are most effective for this compound extraction?

A2: Polar solvents are generally the most effective for extracting this compound and other inositols. Ethanol and methanol, particularly in aqueous solutions (e.g., 70-80%), are widely used. Water can also be used, especially in methods like Pressurized Liquid Extraction (PLE). The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds.

Q3: From which plant sources can this compound be extracted?

A3: this compound can be found in a variety of plants. Notable sources include pine needles (Pinus species), Ginkgo biloba leaves, and some species of red algae. The concentration of this compound can vary depending on the plant species, the part of the plant used, and the harvesting season.

Q4: How can I purify this compound from the crude extract?

A4: Purification is often necessary to remove interfering compounds like sugars, pigments, and other secondary metabolites. Common purification techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up the extract and isolating this compound.

  • Liquid-Liquid Partitioning: This can be used to separate compounds based on their differential solubility in two immiscible liquid phases.

  • Chromatography: Techniques like column chromatography can be used for further purification to obtain high-purity this compound.

Q5: What are the key parameters to optimize for improving this compound extraction efficiency?

A5: The key parameters to optimize include:

  • Solvent Type and Concentration: The polarity and concentration of the solvent are critical.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.

  • Solid-to-Liquid Ratio: A higher ratio can improve extraction but also increases solvent consumption.

  • Particle Size of Plant Material: Finer particles have a larger surface area, which enhances extraction.

  • For UAE and MAE: Power and frequency of the ultrasound or microwaves are also crucial parameters.

  • For SFE: Pressure, temperature, and the use of a co-solvent are key variables.

Quantitative Data Summary

The following table summarizes the yield of this compound and related inositols from various plant sources using different extraction methods. This data is intended to provide a comparative overview to aid in the selection of an appropriate extraction strategy.

Plant SourceCompoundExtraction MethodSolventKey ParametersYield (mg/g dry weight)Reference
Pine Nuts (Pinus pinea)Total InositolsPressurized Liquid Extraction (PLE)Water50°C, 18 min, 3 cycles5.7[2]
Pine Nuts (Pinus pinea)Total InositolsSolid-Liquid Extraction (SLE)WaterRoom temp, 2h, 2 cycles3.7[2]
Soybean RootsPinitol (related O-methylinositol)Methanol ExtractionMethanolNot specified-[3]
Ginkgo biloba LeavesFlavonoids & TerpenoidsSupercritical Fluid Extraction (SFE)CO2 with 5% Ethanol300 MPa, 60°CGBE Powder: 21 (35.9% Flavonoids, 7.3% Terpenoids)[4][5]
Ginkgo biloba LeavesFlavonol GlycosidesUltrasound-Assisted DES ExtractionCholine chloride, acetic acid, propylene glycol320 W, 63.6 min, 32.5°C5.6[6]

Note: Data for this compound specifically is limited in comparative studies. The yields of total inositols or other major components from the same plant family can provide a valuable indication of extraction efficiency.

Experimental Protocols

This section provides detailed methodologies for key extraction experiments.

Protocol 1: Conventional Solid-Liquid Extraction (SLE) of Inositols from Pine Nuts

This protocol is adapted from a study on inositol extraction and provides a baseline for conventional methods.

1. Sample Preparation:

  • Dry the pine nut kernels to a constant weight.

  • Grind the dried kernels into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

  • Weigh 1 gram of the powdered pine nut material into a flask.

  • Add 5 mL of the extraction solvent (e.g., water or 70% ethanol).

  • Stir the mixture at room temperature (25°C) for 2 hours.

  • Perform the extraction in duplicate or triplicate for each solvent.

3. Filtration and Collection:

  • Filter the extract through Whatman No. 4 filter paper to remove the solid residue.

  • Collect the liquid extract.

  • For exhaustive extraction, repeat the extraction process on the residue with a fresh portion of the solvent.

4. Post-Extraction Processing:

  • If necessary, treat the extract with activated charcoal to remove interfering compounds.

  • The extract can then be concentrated using a rotary evaporator at a controlled temperature.

  • The dried extract is then ready for derivatization and analysis (e.g., by GC-MS).

Protocol 2: Supercritical Fluid Extraction (SFE) of Bioactive Compounds from Ginkgo biloba Leaves

This protocol provides a general framework for SFE, which can be optimized for this compound extraction.

1. Sample Preparation:

  • Air-dry the Ginkgo biloba leaves.

  • Grind the dried leaves to a consistent particle size.

2. Initial Extraction (Optional but Recommended):

  • Perform a primary extraction with 70% ethanol to remove highly polar compounds.

3. Supercritical Fluid Extraction:

  • Apparatus: A supercritical fluid extractor.

  • Supercritical Fluid: Carbon dioxide (CO2).

  • Modifier: Ethanol (e.g., 5% v/v) can be added to the CO2 to increase the polarity of the supercritical fluid and enhance the extraction of more polar compounds like this compound.

  • Operating Conditions:

    • Pressure: 300 MPa

    • Temperature: 60°C

  • Procedure:

    • Pack the ground plant material into the extraction vessel.

    • Pump the supercritical CO2 (with or without modifier) through the vessel at the set temperature and pressure.

    • The extract-laden fluid is then passed through a separator where the pressure is reduced, causing the extracted compounds to precipitate and be collected.

4. Analysis:

  • The collected extract can be analyzed using techniques like HPLC or GC-MS to quantify the this compound content.

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound from a plant matrix.

Sequoyitol_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis plant_material Plant Material (e.g., Pine Needles, Ginkgo Leaves) drying Drying (40-50°C) plant_material->drying grinding Grinding (Fine Powder) drying->grinding extraction_method Extraction Method (e.g., SLE, UAE, MAE, SFE) grinding->extraction_method crude_extract Crude Extract extraction_method->crude_extract solvent Solvent (e.g., 70% Ethanol) solvent->extraction_method filtration Filtration crude_extract->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification_step Purification (e.g., SPE, Chromatography) concentration->purification_step purified_extract Purified this compound Extract purification_step->purified_extract derivatization Derivatization (e.g., Silylation) purified_extract->derivatization analysis_method Analysis (e.g., GC-MS, HPLC) derivatization->analysis_method quantification Quantification analysis_method->quantification

Caption: General workflow for this compound extraction from plant material.

References

Troubleshooting low yields in Sequoyitol purification protocols.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in their sequoyitol purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound yield during purification?

A1: Low yields in this compound purification can stem from several factors throughout the extraction and purification process. The most common issues include:

  • Incomplete Extraction: Inefficient extraction from the initial plant material is a primary cause of low yield. This can be due to improper solvent selection, insufficient solvent-to-sample ratio, or inadequate extraction time and temperature.

  • Degradation of this compound: this compound, like other cyclitols, can be susceptible to degradation under harsh conditions. Exposure to high temperatures or extreme pH levels during extraction or subsequent purification steps can lead to a significant loss of product.

  • Suboptimal Crystallization Conditions: Crystallization is a critical step for obtaining pure this compound. Low yields are often a result of improper solvent systems, non-optimal temperature and pH for crystallization, or the presence of impurities that inhibit crystal formation.

  • Losses During Purification Steps: Each step in the purification workflow, such as filtration, chromatography, and solvent removal, carries a risk of product loss.

Q2: Which plant sources are known to have high concentrations of this compound?

A2: this compound has been identified in various plants. Notably, young leaves of the Ginkgo tree (Ginkgo biloba) have been reported to contain approximately 287 mg of this compound per 100 g of fresh weight[1]. Other sources include soybeans (Glycine max) and plants from the Nephrolepis genus[2]. The concentration of this compound can vary depending on the plant species, the part of the plant used, and the growth conditions.

Q3: What is the recommended solvent for extracting this compound from plant material?

A3: Aqueous ethanol solutions (typically 70-80%) are commonly used for the extraction of inositols, including this compound, from plant materials. This solvent mixture is effective at solubilizing polar compounds like this compound while precipitating out less soluble macromolecules. The solubility of related sugar alcohols like xylitol is known to be high in water and decreases with increasing ethanol concentration, indicating that an optimized water-ethanol mixture is crucial for efficient extraction.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable method for purifying this compound from crude extracts. Anion-exchange chromatography has been successfully used for the separation of inositol phosphates and can be adapted for this compound purification[3]. The choice of stationary and mobile phases will depend on the specific impurities present in your extract.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification, presented in a question-and-answer format.

Issue 1: Low Yield After Initial Extraction

Q: My initial crude extract shows a very low concentration of this compound. What could be the problem?

A: This issue likely points to inefficiencies in your extraction protocol. Consider the following troubleshooting steps:

  • Optimize Solvent Composition: While 70-80% ethanol is a good starting point, the optimal ethanol-to-water ratio can vary depending on the plant matrix. Systematically test different ratios to find the most effective one for your specific sample.

  • Increase Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of solvent to fully saturate the plant material and dissolve the target compound. A low ratio can lead to incomplete extraction.

  • Extend Extraction Time and/or Increase Temperature: The kinetics of extraction are influenced by time and temperature. Try increasing the extraction time or performing the extraction at a slightly elevated temperature (e.g., 40-60°C) to improve efficiency. However, be cautious of potential degradation at higher temperatures.

  • Improve Sample Homogenization: Ensure that the plant material is finely ground to maximize the surface area exposed to the solvent, thereby enhancing extraction efficiency.

Issue 2: Significant Product Loss During Crystallization

Q: I am losing a significant amount of this compound during the crystallization step. How can I improve my yield?

A: Low yield during crystallization is a common challenge. The following adjustments can help optimize this critical step:

  • Adjust Solvent System for Supersaturation: Successful crystallization relies on achieving a state of supersaturation. The solubility of this compound is dependent on the solvent composition. For instance, the solubility of the related compound xylitol decreases as the concentration of ethanol in an aqueous solution increases[4]. Carefully adjust the anti-solvent (e.g., ethanol) to water ratio to induce crystallization without causing rapid precipitation, which can trap impurities and reduce yield.

  • Control Cooling Rate: A slow and controlled cooling process promotes the formation of larger, purer crystals and minimizes the loss of product in the mother liquor. Rapid cooling can lead to the formation of small, impure crystals and lower overall yield.

  • Optimize pH: The pH of the solution can significantly impact the solubility and crystal habit of your compound. Experiment with adjusting the pH of your solution to find the optimal range for this compound crystallization. For some biological molecules, even slight pH changes can have a large impact on crystallization[5].

  • Seeding: Introducing a small amount of pure this compound crystals (seeding) to the supersaturated solution can initiate and control the crystallization process, leading to improved yields and crystal quality.

Issue 3: Suspected Degradation of this compound

Q: I suspect my this compound is degrading during the purification process. How can I confirm this and prevent it?

A: Degradation can be a significant contributor to low yields. Here’s how to address it:

  • Forced Degradation Study: To understand the stability of this compound, perform a forced degradation study. Expose your purified this compound to various stress conditions (e.g., acidic, basic, oxidative, and high temperature) and analyze the samples using a stability-indicating method like HPLC. This will help identify the conditions under which this compound degrades and the nature of the degradation products[6][7].

  • Control pH: Avoid exposing your sample to harsh acidic or basic conditions throughout the purification process. Maintain the pH of your solutions within a neutral or mildly acidic/basic range where this compound is most stable.

  • Minimize Heat Exposure: Use the lowest effective temperatures for extraction and solvent evaporation to prevent thermal degradation.

  • Work Under an Inert Atmosphere: If you suspect oxidative degradation, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: this compound and Related Inositol Content in Various Plant Sources

Plant SourceCompoundConcentration (mg / 100g Fresh Weight)
Ginkgo (Ginkgo biloba) young leavesThis compound287[1]
Sticky Mouse-ear (Cerastium glomeratum)Pinitol260[1]
Chickweed (Stellaria media)Pinitol275[1]
Ginkgo (Ginkgo biloba)Pinitol332[1]
Dandelion (Taraxacum officinale)chiro-Inositol191[1]
Japanese Mallotus (Mallotus japonicus)chiro-Inositol156[1]
Sticky Mouse-ear (Cerastium glomeratum)Ononitol166[1]
Soybean (Glycine max)Pinitol~200-600[1]

Experimental Protocols

General Protocol for Extraction and Purification of this compound

This protocol provides a general framework. Optimization of specific parameters (e.g., solvent ratios, temperatures, pH) is recommended for each specific plant source.

  • Preparation of Plant Material:

    • Harvest fresh, young plant material (e.g., ginkgo leaves).

    • Wash the material thoroughly with deionized water to remove any debris.

    • Lyophilize (freeze-dry) the plant material to remove water.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Suspend the powdered plant material in a 70% aqueous ethanol solution (e.g., 1:10 solid-to-solvent ratio, w/v).

    • Stir the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 2-4 hours).

    • Separate the solid material from the extract by vacuum filtration or centrifugation.

    • Repeat the extraction process on the solid residue to maximize yield.

    • Combine the extracts.

  • Purification of Crude Extract:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator.

    • The concentrated aqueous extract can be further purified by liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.

    • For further purification, employ column chromatography (e.g., anion-exchange or silica gel) with an appropriate solvent system.

  • Crystallization:

    • Concentrate the purified extract to a thick syrup.

    • Slowly add an anti-solvent (e.g., absolute ethanol) to the syrup while stirring until the solution becomes slightly turbid.

    • Adjust the pH of the solution if necessary to optimize crystallization.

    • Allow the solution to stand at a cool temperature (e.g., 4°C) for 24-48 hours to allow for crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield CheckExtraction Problem Area: Initial Extraction Start->CheckExtraction CheckPurification Problem Area: Purification/Crystallization Start->CheckPurification CheckDegradation Problem Area: Degradation Start->CheckDegradation ExtractionSolutions Optimize Solvent Ratio Increase Solvent Volume Extend Extraction Time/Temp Improve Homogenization CheckExtraction->ExtractionSolutions Solutions PurificationSolutions Adjust Solvent System for Supersaturation Control Cooling Rate Optimize pH Use Seeding Crystals CheckPurification->PurificationSolutions Solutions DegradationSolutions Perform Forced Degradation Study Control pH and Temperature Use Inert Atmosphere CheckDegradation->DegradationSolutions Solutions

Caption: A troubleshooting decision tree for low this compound yield.

Sequoyitol_Purification_Workflow PlantMaterial 1. Plant Material (e.g., Ginkgo Leaves) Grinding 2. Drying & Grinding PlantMaterial->Grinding Extraction 3. Solvent Extraction (70% Ethanol) Grinding->Extraction Filtration 4. Filtration/Centrifugation Extraction->Filtration Concentration 5. Concentration (Rotary Evaporation) Filtration->Concentration Purification 6. Further Purification (e.g., Column Chromatography) Concentration->Purification Crystallization 7. Crystallization Purification->Crystallization FinalProduct 8. Pure this compound Crystals Crystallization->FinalProduct

References

Technical Support Center: Optimizing HPLC-UV Detection of Sequoyitol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of Sequoyitol in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Disclaimer: As of the last update, specific validated HPLC-UV methods for this compound are not widely published. The guidance provided here is based on established principles of HPLC, analysis of structurally similar compounds (e.g., inositols), and general best practices for the analysis of analytes with low UV absorbance in complex matrices such as plant extracts.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC-UV analysis of this compound and provides systematic approaches to resolving them.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Possible Causes Recommended Solutions
Peak Tailing 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Analyte interacting with active sites on the column packing. 3. Column Degradation: Loss of stationary phase or creation of voids. 4. Inappropriate Mobile Phase pH: For ionizable compounds.1. Dilute the sample or reduce the injection volume. 2. Add a competitor to the mobile phase (e.g., a small amount of a similar, unlabeled compound). Use a column with end-capping. 3. Replace the column. Use a guard column to protect the analytical column.[1][2] 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting 1. Column Overload: More common with non-linear adsorption isotherms. 2. Sample Solvent Incompatibility: Sample dissolved in a solvent much stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[3]
Split Peaks 1. Clogged Column Frit or Contamination at the Column Inlet: Particulate matter from the sample or mobile phase. 2. Partially Blocked Tubing or Injector Port. 3. Void at the Head of the Column. 1. Replace the column inlet frit or the entire column. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[4] 2. Flush the system to remove blockages. Check and clean the injector. 3. Replace the column.
Issue 2: Inconsistent Retention Times
Symptom Possible Causes Recommended Solutions
Retention Time Drifting to Shorter Times 1. Column Degradation: Loss of stationary phase. 2. Increasing Flow Rate: Pump malfunction.1. Replace the column. 2. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Retention Time Drifting to Longer Times 1. Column Contamination: Buildup of matrix components. 2. Decreasing Flow Rate: Pump issue or leak in the system.[5] 3. Mobile Phase Composition Change: Evaporation of the more volatile solvent.1. Wash the column with a strong solvent. 2. Check for leaks in the system, especially around fittings and seals.[5] Calibrate the pump. 3. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[5]
Random Fluctuation in Retention Times 1. Pump Malfunction: Inconsistent solvent delivery. 2. Air Bubbles in the Pump or Detector. 3. Temperature Fluctuations. 1. Degas the mobile phase. Purge the pump. Check pump seals and check valves. 2. Degas the mobile phase thoroughly. Use an in-line degasser.[6] 3. Use a column oven to maintain a constant temperature.[2][5]
Issue 3: Baseline Problems (Noise, Drift, or Spikes)
Symptom Possible Causes Recommended Solutions
Noisy Baseline 1. Air Bubbles in the System. 2. Contaminated Mobile Phase or Detector Cell. 3. Detector Lamp Failing. 1. Degas the mobile phase. 2. Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell. 3. Replace the UV lamp.
Drifting Baseline 1. Column Not Equilibrated. 2. Contamination in the Mobile Phase (Gradient Elution). 3. Temperature Fluctuations. 1. Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes).[5] 2. Use high-purity solvents. 3. Use a column oven and ensure the mobile phase temperature is stable before it enters the detector.
Spikes in the Baseline 1. Air Bubbles Passing Through the Detector. 2. Electrical Noise. 1. Thoroughly degas the mobile phase. 2. Ensure the HPLC system is properly grounded and away from other electronic equipment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the HPLC-UV method development for this compound?

A1: Since this compound lacks a strong chromophore, direct UV detection can be challenging. A good starting point would be to detect at a low wavelength, typically in the range of 190-210 nm.[7] However, this can lead to interference from other compounds in the matrix and from the mobile phase itself. An alternative is pre-column derivatization to attach a UV-absorbing tag to the this compound molecule.

Here is a suggested starting method for underivatized this compound:

Parameter Recommendation
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30-35 °C
Injection Volume 10-20 µL
UV Detection Wavelength 195-205 nm

Q2: How can I improve the sensitivity of this compound detection?

A2: Improving sensitivity is crucial for detecting low concentrations of this compound.

  • Wavelength Optimization: Ensure you are using the wavelength of maximum absorbance for this compound, even if it is low.

  • Pre-column Derivatization: React this compound with a derivatizing agent that has a strong UV chromophore. For example, benzoyl chloride can be used to derivatize hydroxyl groups, and the resulting benzoylated derivative can be detected at a higher wavelength (e.g., 230 nm) with much greater sensitivity.[1]

  • Increase Injection Volume: This can increase the signal, but be mindful of potential peak broadening.

  • Sample Concentration: Concentrate the sample extract before injection.

Q3: My sample is a crude plant extract. What is the best way to prepare it for HPLC analysis?

A3: Proper sample preparation is critical to protect your HPLC system and obtain reliable results.[4]

  • Extraction: Use a suitable solvent to extract this compound from the plant material. A polar solvent like methanol, ethanol, or a mixture with water is a good starting point.

  • Filtration: After extraction, filter the extract through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove particulate matter.[4]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte. A reversed-phase SPE cartridge could be effective for this compound.

Q4: I am not getting any peak for this compound. What should I check?

A4:

  • Confirm Standard Integrity: Ensure your this compound standard is pure and has not degraded.

  • Check Wavelength: Verify that the UV detector is set to the correct wavelength.

  • Sample Preparation: The analyte might be lost during sample preparation. Review your extraction and cleanup steps.

  • Injection Issue: Ensure the autosampler is injecting the sample correctly.

  • Low Concentration: The concentration of this compound in your sample may be below the limit of detection of your current method.[9] Consider the sensitivity enhancement techniques mentioned in Q2.

Experimental Protocols

Protocol 1: Sample Preparation from a Plant Matrix
  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase before injection.

Protocol 2: Pre-column Derivatization with Benzoyl Chloride (for enhanced UV detection)

This protocol is adapted from methods used for similar polyols.[1]

  • Sample Evaporation: Evaporate a known volume of the filtered plant extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of pyridine and 20 µL of benzoyl chloride.

    • Vortex the mixture and heat at 60°C for 1 hour.

  • Reaction Quenching:

    • Cool the mixture to room temperature.

    • Add 500 µL of water and 500 µL of diethyl ether.

    • Vortex vigorously and centrifuge to separate the layers.

  • Extraction of Derivatized Analyte:

    • Collect the upper ether layer.

    • Evaporate the ether layer to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_derivatization Optional: Sensitivity Enhancement plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Direct Analysis derivatization Pre-column Derivatization filtration->derivatization For low concentrations separation C18 Column Separation hplc_injection->separation detection UV Detection (195-205 nm) separation->detection data_analysis Data Analysis detection->data_analysis derivatization_hplc HPLC Injection derivatization->derivatization_hplc derivatization_separation C18 Column Separation derivatization_hplc->derivatization_separation derivatization_detection UV Detection (e.g., 230 nm) derivatization_separation->derivatization_detection derivatization_data Data Analysis derivatization_detection->derivatization_data

Caption: Experimental workflow for HPLC-UV detection of this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_system System Investigation start Chromatographic Problem (e.g., poor peak shape, RT shift) check_method Verify Method Parameters start->check_method check_mp Check Mobile Phase (Freshness, Composition) check_method->check_mp check_sample Inspect Sample (Clarity, Solvent) check_mp->check_sample check_pressure Observe System Pressure (Stable, High, Low?) check_sample->check_pressure check_leaks Inspect for Leaks check_pressure->check_leaks check_column Evaluate Column Performance check_leaks->check_column solution Problem Resolved check_column->solution

Caption: Logical troubleshooting flow for common HPLC issues.

References

Addressing solubility problems of Sequoyitol for cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sequoyitol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound, also known as 5-O-Methyl-myo-inositol, is a naturally occurring compound isolated from various plants.[1] In cell culture experiments, it is primarily investigated for its potential therapeutic effects related to metabolic diseases, particularly diabetes. Research indicates that this compound can decrease blood glucose and improve glucose intolerance by enhancing insulin signaling.[2][3]

Q2: What are the main challenges when using this compound in cell culture?

The primary challenge with this compound is its solubility. While it is soluble in water and DMSO, it is reported to be insoluble in ethanol.[4] Achieving a stable and homogenous solution in cell culture media without precipitation is a critical step for obtaining reliable and reproducible experimental results.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to cell culture medium.

Possible Causes:

  • Improper initial dissolving: The compound was not fully dissolved in the stock solution.

  • Solvent concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too low to maintain solubility.

  • Temperature shock: A rapid change in temperature between the stock solution and the culture medium can cause precipitation.

  • Media components: Components in the cell culture medium, such as salts or proteins, may interact with this compound and reduce its solubility.[5][6]

Solutions:

  • Ensure complete dissolution of the stock solution: Use ultrasonication when dissolving this compound in water to ensure it is fully solubilized.[2] For DMSO stocks, ensure the compound is completely dissolved before further dilution.

  • Optimize final solvent concentration: While high concentrations of solvents like DMSO can be toxic to cells, a certain level is necessary to maintain the solubility of some compounds. It is crucial to determine the maximum percentage of DMSO your specific cell line can tolerate (typically between 0.1% and 0.5%) and not exceed it.[7]

  • Gradual dilution: Instead of adding the this compound stock directly to the full volume of media, add the media dropwise to the stock solution while gently vortexing. This gradual dilution can prevent precipitation.

  • Pre-warming media: Warm the cell culture medium to 37°C before adding the this compound stock solution to minimize temperature shock.

Issue 2: Inconsistent or unexpected experimental results.

Possible Causes:

  • Inaccurate stock solution concentration: Errors in weighing the compound or measuring the solvent volume.

  • Degradation of this compound: The stability of this compound in your specific cell culture medium and storage conditions may be a factor.

  • Cell line variability: Different cell lines may respond differently to this compound.

Solutions:

  • Verify stock solution: Prepare fresh stock solutions and validate their concentration. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • Assess stability: The stability of this compound in specific media like DMEM or RPMI-1640 has not been extensively reported. It is recommended to conduct a pilot experiment to assess its stability over your experimental timeframe (e.g., 24, 48, 72 hours). This can be done by preparing the final working concentration in your cell culture medium, incubating it under the same conditions as your experiment, and then measuring the concentration at different time points using an appropriate analytical method.

  • Cell line specific optimization: The optimal concentration and incubation time for this compound may vary between cell lines. It is advisable to perform a dose-response and time-course experiment for each new cell line.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
Water100 mg/mL (514.99 mM)Requires ultrasonication for complete dissolution.[2]
DMSO38 mg/mL (195.69 mM)Use fresh, moisture-free DMSO for best results.[3]
EthanolInsolubleNot a recommended solvent.[4]
Table 2: Recommended Storage Conditions for Stock Solutions
Storage TemperatureDurationSpecial Instructions
-20°C1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.[3]
-80°C6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.[3]
Table 3: Template for Determining this compound Cytotoxicity (IC50)

It is crucial to empirically determine the IC50 value for your specific cell line and experimental conditions. The following table is a template for recording your results.

Cell LineIncubation Time (hours)IC50 (µM)Assay Method
e.g., HepG224To be determinede.g., MTT Assay
48To be determined
72To be determined
e.g., 3T3-L124To be determined
48To be determined
72To be determined

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition:

    • For Water-based Stock: Add the required volume of sterile, deionized water to achieve the desired concentration (e.g., 100 mg/mL).

    • For DMSO-based Stock: Add the required volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., 38 mg/mL).

  • Dissolution:

    • Water-based Stock: Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved.[2]

    • DMSO-based Stock: Vortex the tube until the this compound is completely dissolved.

  • Sterilization (for water-based stock): Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.[3] This step is not typically required for DMSO-based stocks if sterile techniques are used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[3]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Preparation of Treatment Dilutions: Prepare a serial dilution of your this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations for treatment. Remember to include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as your highest treatment concentration).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions. This allows viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the cell viability against the log of the this compound concentration.

Visualizations

Insulin Signaling Pathway and the Role of this compound

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 Insulin Receptor Substrate 1 (IRS1) IR->IRS1 P PI3K PI3K IRS1->PI3K P PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt P GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->IR Enhances Phosphorylation This compound->IRS1 Enhances Phosphorylation This compound->Akt Enhances Phosphorylation

Caption: Insulin signaling pathway and points of enhancement by this compound.

Experimental Workflow for Assessing this compound Solubility and Cytotoxicity

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (Water or DMSO) start->prep_stock solubility_test Solubility Test in Cell Culture Medium prep_stock->solubility_test precipitate_check Observe for Precipitation solubility_test->precipitate_check troubleshoot Troubleshoot (Sonication, Dilution) precipitate_check->troubleshoot Yes cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) precipitate_check->cytotoxicity_assay No troubleshoot->solubility_test ic50 Determine IC50 Value cytotoxicity_assay->ic50 proceed Proceed with Experiment ic50->proceed

Caption: Workflow for preparing and testing this compound in cell culture.

References

Optimizing dosage and administration routes for Sequoyitol in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sequoyitol (scyllo-inositol) in animal studies. The information is designed to optimize dosage and administration routes for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for oral administration of this compound in rats?

A pharmacokinetic study in Wistar rats used a dose of 10 mg/kg administered via oral gavage.[1] This dose was well-tolerated, with no side effects observed during the study.[1][2]

Q2: What are the key pharmacokinetic parameters of this compound when administered orally to rats?

Following a 10 mg/kg oral dose in Wistar rats, the following pharmacokinetic parameters were observed[1][2]:

  • Time to Maximum Concentration (Tmax): The highest serum concentration was reached at approximately 1.5 hours.[1][2]

  • Maximum Concentration (Cmax): The mean Cmax was 5.93 mg/L.[1][2]

  • Elimination Half-life (T½): The elimination half-life was determined to be 10.07 hours.[1][2]

  • Mean Residence Time (MRT): The mean residence time was 14.52 hours.[1][2]

Q3: Are there established dosages for intravenous (IV) or intraperitoneal (IP) administration of this compound in animal studies?

Currently, published literature does not provide specific established dosages for IV or IP administration of this compound in animal models. While general guidelines for these administration routes in rodents exist, specific dose-response and tolerability studies for this compound via these routes have not been detailed. Researchers should consider conducting a dose-range finding study to determine the optimal and maximum tolerated dose for their specific animal model and experimental goals.

Q4: How should I prepare a this compound solution for in vivo administration?

This compound has a reported solubility of 100 mg/mL in Phosphate Buffered Saline (PBS). To prepare the solution, it is recommended to:

  • Add the desired volume of PBS to the this compound powder.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • For in vivo experiments, it is crucial to prepare fresh solutions and use them promptly.

  • If using water as the solvent, the solution should be filtered and sterilized with a 0.22 µm filter before use.

Q5: What is the proposed mechanism of action for this compound, particularly in models of Alzheimer's disease?

In the context of Alzheimer's disease, preclinical studies suggest that scyllo-inositol's neuroprotective effects are mediated through its interaction with amyloid-beta (Aβ) peptides.[3][4] It is believed to stabilize non-toxic, smaller conformers of Aβ42, thereby inhibiting the formation of toxic aggregates and amyloid plaques.[3][4] Furthermore, studies in mouse models of Alzheimer's disease indicate that scyllo-inositol treatment can lead to changes in gene expression related to synaptic function and calcium signaling pathways.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound
  • Problem: this compound powder is not fully dissolving in the chosen vehicle.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are not exceeding the solubility limit of 100 mg/mL in PBS.

    • Use gentle heating (e.g., a 37°C water bath) and/or sonication to aid dissolution.

    • Prepare the solution fresh before each experiment.

Issue 2: Animal Distress or Adverse Reactions Post-Injection
  • Problem: Animals exhibit signs of distress (e.g., lethargy, ruffled fur, abnormal posture) after administration.

  • Possible Causes:

    • Irritating solution: The formulation may be hypertonic, hypotonic, or at a non-physiological pH.

    • Improper injection technique: For IP injections, this could involve accidental injection into an organ. For IV injections, extravasation (leakage) of the solution into surrounding tissue can occur.

    • High dose: The administered dose may be approaching or exceeding the maximum tolerated dose.

  • Solutions:

    • Formulation: Ensure the vehicle is sterile, isotonic, and at a neutral pH. PBS is a recommended vehicle.

    • Technique: Ensure personnel are properly trained in the specific administration route. For IP injections in rodents, aim for the lower right abdominal quadrant to avoid the bladder and cecum. For IV tail vein injections, ensure proper vein dilation and needle placement.

    • Dosage: If adverse effects are observed, consider reducing the dose in subsequent experiments. A dose-range finding study is recommended for novel administration routes.

Issue 3: Inconsistent or Unexpected Experimental Results
  • Problem: High variability in experimental outcomes between animals in the same treatment group.

  • Possible Causes:

    • Inaccurate dosing: Inconsistent administration volumes or concentrations.

    • Solution instability: Degradation of this compound in the prepared solution over time.

    • Variable absorption: Particularly relevant for oral gavage, where factors like food in the stomach can influence absorption.

  • Solutions:

    • Dosing Accuracy: Use calibrated equipment for preparing solutions and administering doses. Ensure each animal receives the correct volume based on its body weight.

    • Solution Freshness: Always prepare this compound solutions fresh before use.

    • Standardized Procedures: For oral gavage, standardize the fasting period for animals before administration to minimize variability in absorption.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats (Oral Administration)

ParameterValueUnitReference
Dosage10mg/kg[1]
Cmax5.93mg/L[1][2]
Tmax1.5hours[1][2]
T½ (Elimination)10.07hours[1][2]
MRT14.52hours[1][2]

Experimental Protocols

Oral Administration of this compound in Wistar Rats (Pharmacokinetic Study)

This protocol is based on the methodology described by Wiśniewski et al. (2025).

  • Animal Model: Male Wistar rats.

  • Housing: Animals are maintained in a controlled environment with a standard 12:12 hour light-dark cycle at 21°C, with free access to food and water.

  • Preparation of Dosing Solution:

    • Dissolve this compound in distilled water to the desired concentration for a 10 mg/kg dosage.

    • Ensure the solution is freshly prepared before administration.

  • Administration:

    • Administer the this compound solution to each rat via oral gavage.

    • The volume of administration should be calculated based on the individual animal's body weight.

  • Sample Collection:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48 hours) post-administration.

    • Centrifuge the blood samples to separate the serum.

  • Sample Analysis:

    • Analyze the serum samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, and mean residence time from the serum concentration-time data.

Visualizations

Sequoyitol_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Data Collection cluster_analysis Analysis Solution_Prep Prepare fresh this compound solution (e.g., in PBS) Dosing Administer to animal model (e.g., oral gavage, IP, IV) Solution_Prep->Dosing Blood_Sampling Collect blood samples at various time points Dosing->Blood_Sampling Tissue_Harvesting Harvest tissues of interest (optional) Dosing->Tissue_Harvesting Sample_Processing Process samples (e.g., serum separation) Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing Quantification Quantify this compound levels (e.g., LC-MS/MS) Sample_Processing->Quantification Data_Analysis Analyze data (Pharmacokinetics, Efficacy) Quantification->Data_Analysis

Caption: Experimental workflow for in vivo studies with this compound.

Sequoyitol_MoA This compound This compound Stabilized_Oligomer Stabilized Non-toxic Aβ Oligomer This compound->Stabilized_Oligomer Stabilizes Abeta_Monomer Aβ Monomer Abeta_Oligomer Toxic Aβ Oligomers Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Monomer->Stabilized_Oligomer Amyloid_Plaque Amyloid Plaque Abeta_Oligomer->Amyloid_Plaque Synaptic_Dysfunction Synaptic Dysfunction Abeta_Oligomer->Synaptic_Dysfunction Neurotoxicity Neurotoxicity Abeta_Oligomer->Neurotoxicity Ca_Signaling Calcium Signaling Dysregulation Abeta_Oligomer->Ca_Signaling Stabilized_Oligomer->Synaptic_Dysfunction Inhibits Stabilized_Oligomer->Neurotoxicity Inhibits Stabilized_Oligomer->Ca_Signaling Modulates

Caption: Proposed mechanism of this compound in Alzheimer's disease.

References

Preventing degradation of Sequoyitol during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to prevent the degradation of Sequoyitol (5-O-Methyl-myo-inositol) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as 5-O-Methyl-myo-inositol, is a naturally occurring cyclitol (a type of sugar alcohol) found in various plants.[1][2][3] It is investigated for its potential therapeutic benefits, including applications in diabetes treatment due to its effects on blood glucose and glucose intolerance.[1] Accurate quantification is critical for research and development, and its degradation during sample preparation can lead to underestimation of its concentration, affecting experimental outcomes and data reproducibility.

Q2: What are the primary causes of this compound degradation during sample preparation?

While this compound is a relatively stable molecule, degradation can be initiated by two primary mechanisms, largely inferred from studies on the closely related compound, myo-inositol[4]:

  • Enzymatic Degradation: In biological samples, particularly tissue homogenates, endogenous enzymes can be a major cause of degradation. The primary concern is the oxidation by myo-inositol oxygenase (MIOX), which catabolizes inositols.[4] It is crucial to halt enzymatic activity immediately after sample collection.

  • Chemical Degradation: Exposure to harsh chemical conditions can compromise this compound's integrity. Although generally stable, extreme pH levels (strong acids or bases) and high temperatures used during certain extraction procedures can potentially lead to chemical degradation.[4][5]

Q3: How should I store samples to prevent this compound degradation?

Proper sample storage is critical to maintain the integrity of this compound. For long-term stability, freezing samples at -80°C is the recommended practice.[1][4] It is also vital to minimize the number of freeze-thaw cycles, as this can introduce variability and degrade the analyte.[4] Aliquoting samples upon collection is a best practice.

Table 1: Recommended Storage Conditions for Biological Samples Containing Inositols

Storage Temperature Recommended Duration Notes
Room Temperature (~21°C) Up to 14 days Recommended for short-term storage only.[4]
Refrigerated (4°C) Up to 14 days Suitable for temporary storage before processing.[4]

| Frozen (-80°C) | Up to 6 months (or longer) | Ideal for long-term storage to maintain analyte integrity.[1][4] |

Q4: What are the recommended extraction methods for this compound?

The choice of extraction method depends on the sample matrix. Key objectives are to efficiently extract this compound while preventing enzymatic and chemical degradation.

  • For Biological Fluids (Plasma, Serum, Urine): Protein precipitation using a strong acid like perchloric acid (PCA) is highly effective.[4] This method rapidly denatures proteins, thereby halting all enzymatic activity.

  • For Plant Tissues: The tissue should be flash-frozen in liquid nitrogen immediately after collection to stop enzymatic processes.[4] Homogenization can then be performed in an ice-cold buffer or directly in a deproteinizing agent. Extraction can be achieved using techniques like maceration, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE), though conditions must be optimized to avoid high temperatures that could cause degradation.[6][7][8]

  • For Complex Matrices (e.g., Infant Formula): Sample preparation may involve steps to remove proteins (acid hydrolysis) and lipids (organic solvent extraction with chloroform) to reduce matrix interference.[9][10]

Troubleshooting Guide

This section addresses common issues encountered during this compound analysis.

Problem: Low Recovery of this compound

Potential CauseRecommended Solutions
Enzymatic Degradation • Immediately process samples on ice after collection.[4]• For tissue samples, snap-freeze in liquid nitrogen right after harvesting.[4]• Use an effective deproteinization method, such as perchloric acid precipitation, to halt enzymatic activity instantly.[4]
Inefficient Extraction • Optimize the extraction solvent and technique for your specific sample matrix.[6]• For plant materials, consider techniques like pressurized liquid extraction (PLE) or ultrasound-assisted extraction (UAE) to improve efficiency, carefully controlling temperature.[7][8]• Ensure complete cell lysis or tissue homogenization to release the analyte.
Analyte Loss During Cleanup • If using Solid-Phase Extraction (SPE), ensure the cartridge type (e.g., anion-exchange) and elution solvents are optimized for this compound recovery.[4]• Minimize the number of sample transfer steps to reduce physical loss.

Problem: High Variability in Results Between Replicates

Potential CauseRecommended Solutions
Inconsistent Sample Handling • Standardize all sample collection, storage, and preparation procedures.[4]• Avoid repeated freeze-thaw cycles by preparing single-use aliquots after collection.[4]• Ensure consistent timing for all incubation and extraction steps.
Interference from Matrix Components • Co-eluting compounds like glucose or other sugars can interfere with quantification.[4]• Optimize the chromatographic method (e.g., mobile phase composition, gradient) to improve the resolution between this compound and interfering peaks.[4]• Consider adding a sample cleanup step like SPE to remove interfering substances.[4]

Visualized Workflows and Pathways

G cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_storage Storage Collection Collect Sample (e.g., Tissue, Plasma) Quench Immediately Halt Enzymatic Activity (Snap-freeze or place on ice) Collection->Quench Homogenize Homogenize/Lyse Sample (in ice-cold buffer) Quench->Homogenize Store Store at -80°C (Aliquot to avoid freeze-thaw) Quench->Store Extract Extract this compound (e.g., Acid Precipitation, Solvent) Homogenize->Extract Cleanup Sample Cleanup (Optional) (e.g., SPE, Filtration) Extract->Cleanup Analysis Quantitative Analysis (e.g., LC-MS/MS, HPLC) Cleanup->Analysis

Caption: General workflow for preventing this compound degradation.

G Start Problem: Low this compound Recovery CheckEnzyme Was enzymatic activity quenched immediately? Start->CheckEnzyme CheckExtraction Is the extraction method validated for your matrix? CheckEnzyme->CheckExtraction Yes Sol_Enzyme Solution: Snap-freeze tissue in liquid N2. Use acid precipitation immediately. CheckEnzyme->Sol_Enzyme No CheckCleanup Are you losing analyte during cleanup/SPE? CheckExtraction->CheckCleanup Yes Sol_Extraction Solution: Optimize extraction solvent/time/temp. Ensure complete homogenization. CheckExtraction->Sol_Extraction No Sol_Cleanup Solution: Optimize SPE protocol. Check elution fractions for lost analyte. CheckCleanup->Sol_Cleanup Yes/Maybe

Caption: Troubleshooting logic for low this compound recovery.

G Putative Enzymatic Degradation Pathway of Inositols MyoInositol myo-Inositol (this compound Precursor) MIOX myo-Inositol Oxygenase (MIOX) MyoInositol->MIOX This compound This compound (5-O-Methyl-myo-inositol) This compound->MIOX Potential Substrate Glucuronate D-Glucuronate MIOX->Glucuronate Oxidative Cleavage Downstream Downstream Products (e.g., L-Xylulose) Glucuronate->Downstream

References

Method validation for a robust Sequoyitol quantification assay.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sequoyitol Quantification Assay

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals validating a robust quantification assay for this compound.

Frequently Asked questions (FAQs)

Q1: What are the essential parameters for validating a this compound quantification method?

A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for a quantitative analytical procedure include:

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.[1][2]

  • Linearity: The capacity of the method to produce results that are directly proportional to the concentration of this compound within a specified range.[1]

  • Range: The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies by spiking the matrix with a known quantity of this compound.[1][2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or on different equipment.[2]

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantified as an exact value.[2]

  • Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][5]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Due to its lack of a strong chromophore, direct UV detection of this compound is challenging.[6] Therefore, common and effective techniques often involve derivatization or specialized detectors:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, but it requires derivatization to make this compound volatile.[7][8] Trimethylsilyl (TMS) derivatives are commonly used.[9]

  • High-Performance Liquid Chromatography (HPLC) with:

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile compounds like this compound that lack UV absorbance.[10][11]

    • Refractive Index (RI) Detector: Another option for compounds without UV absorbance, but it can be sensitive to temperature and mobile phase composition changes.

    • Pre-column Derivatization with UV/Fluorescence Detection: A chemical group with UV absorbance or fluorescence is attached to this compound before injection, allowing for detection with standard HPLC detectors.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it a powerful tool for quantifying this compound, especially in complex matrices like biological fluids.[8][12]

Q3: How should I prepare plant or biological samples for this compound analysis?

A3: Sample preparation is a critical step to ensure accurate quantification. A typical workflow includes:

  • Homogenization: Tissues should be frozen (e.g., in liquid nitrogen) and ground to a fine powder to ensure homogeneity and quench metabolic processes.[13]

  • Extraction: this compound and other cyclitols are polar and can be extracted using aqueous or alcoholic solutions. Accelerated solvent extraction with water or extraction with 70-80% ethanol are common methods.[9][11]

  • Purification/Cleanup: To remove interfering substances, a cleanup step is often necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[10][11]

  • Derivatization (if required): If using GC-MS, the dried extract must be derivatized to increase volatility.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the validation and application of a this compound quantification assay, particularly for HPLC-based methods.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Mismatch between sample solvent and mobile phase. 3. Insufficient mobile phase buffer strength or incorrect pH.[14] 4. Column overloading.1. Replace the guard column; back-flush or replace the analytical column.[15][16] 2. Dissolve the sample in the mobile phase whenever possible.[17] 3. Optimize buffer concentration and pH. 4. Reduce the injection volume or sample concentration.[15]
Inconsistent Retention Times 1. Air bubbles in the pump or detector. 2. Leaks in the system. 3. Inconsistent mobile phase composition. 4. Poor column temperature control.[18] 5. Insufficient column equilibration time.[18]1. Degas the mobile phase and purge the pump.[18] 2. Check all fittings for leaks and tighten or replace as needed.[16] 3. Prepare fresh mobile phase daily; ensure proper mixing if using a gradient.[18] 4. Use a column oven to maintain a stable temperature.[17][18] 5. Increase the equilibration time between injections.[18]
Non-Linear Calibration Curve 1. Inaccurate standard preparation. 2. Wide concentration range exceeding the detector's linear range. 3. Sample degradation during the analytical run.1. Carefully prepare fresh standards and verify dilutions. 2. Narrow the concentration range or use a non-linear regression model if appropriate. 3. Investigate the stability of this compound in the prepared solutions. Store standards and samples at appropriate temperatures (-20°C or -80°C for long-term).[19]
Low or Inconsistent Accuracy (% Recovery) 1. Inefficient sample extraction. 2. Matrix effects (ion suppression or enhancement in MS). 3. Analyte degradation during sample preparation.1. Optimize the extraction solvent, time, and temperature. 2. Dilute the sample, use a more effective cleanup method (e.g., SPE), or use a stable isotope-labeled internal standard. 3. Evaluate the stability of this compound under your sample processing conditions.
High Variability in Replicates (%RSD) 1. Inconsistent injection volume. 2. Poor sample homogeneity. 3. Fluctuations in system pressure or flow rate.1. Check the autosampler for air bubbles and ensure proper needle wash. 2. Ensure thorough mixing/vortexing of samples before injection. 3. Check for leaks, pump seal wear, or blockages in the system.[17]

Experimental Protocols & Data Presentation

Below are detailed protocols for key validation experiments and corresponding tables for data presentation.

Linearity and Range
  • Objective: To demonstrate the direct proportionality between analyte concentration and instrument response over a specified range.

  • Protocol:

    • Prepare a stock solution of a certified this compound reference standard.

    • Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of this compound in samples (e.g., 80% to 120% of the target concentration).[1][3]

    • Inject each standard in triplicate.

    • Plot the average peak area (or response) versus the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

  • Acceptance Criteria: R² ≥ 0.995 is typically required.

  • Data Presentation:

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area%RSD
801589001591501588001589500.11
901795001798001796501796500.08
1001998002001001999501999500.08
1102205002203002207002205000.09
1202410002415002412002412330.10
Linear Regression y = 2025.5x - 1250 R² = 0.9998
Accuracy (Spike and Recovery)
  • Objective: To assess the agreement between the measured value and the true value.

  • Protocol:

    • Select a representative sample matrix (e.g., plant extract, plasma) that is known to contain no this compound or a low, known amount.

    • Spike the matrix with known amounts of this compound at three concentration levels (e.g., low, medium, and high, corresponding to 80%, 100%, and 120% of the target concentration).[1][3]

    • Prepare at least three replicates for each concentration level.

    • Process and analyze the spiked samples using the developed method.

    • Calculate the percent recovery for each replicate.

  • Acceptance Criteria: Mean recovery is typically expected to be within 98-102% for drug substance and 80-120% for impurities or complex matrices, with an RSD of ≤ 2%.[1]

  • Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery%RSD
Low (80%)80.0Rep 1: 79.299.099.20.45
Rep 2: 79.899.8
Rep 3: 78.998.6
Medium (100%)100.0Rep 1: 101.1101.1100.50.70
Rep 2: 99.899.8
Rep 3: 100.6100.6
High (120%)120.0Rep 1: 119.599.699.90.36
Rep 2: 120.4100.3
Rep 3: 119.999.9
Precision (Repeatability and Intermediate Precision)
  • Objective: To evaluate the variability of the method under different conditions.

  • Protocol:

    • Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration under the same conditions (same analyst, same instrument, same day).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or using a different instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: %RSD should typically be ≤ 2%.

  • Data Presentation:

Precision LevelParameterDay 1 / Analyst 1Day 2 / Analyst 2
Repeatability N66
Mean Conc. (µg/mL)100.3101.0
SD0.850.92
%RSD0.85%0.91%
Intermediate Overall N12
Precision Overall Mean100.65
Overall SD0.95
Overall %RSD0.94%
Robustness
  • Objective: To assess the method's reliability when subjected to small, deliberate changes in parameters.[4][5]

  • Protocol:

    • Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase pH, column temperature, flow rate).[4][20][21]

    • Deliberately vary each parameter one at a time while keeping others constant. For example:

      • Flow Rate: 0.9 mL/min, 1.0 mL/min (nominal), 1.1 mL/min

      • Column Temperature: 28°C, 30°C (nominal), 32°C

      • Mobile Phase pH: 2.9, 3.0 (nominal), 3.1

    • Analyze a standard solution under each condition and evaluate the impact on key system suitability parameters (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: System suitability parameters should remain within predefined limits for all tested variations.

  • Data Presentation:

Parameter VariedConditionRetention Time (min)Peak AreaResolution (from nearest peak)
Nominal 1.0 mL/min, 30°C, pH 3.0 8.52 200150 2.5
Flow Rate0.9 mL/min9.452215002.6
1.1 mL/min7.731823002.4
Temperature28°C8.652005002.5
32°C8.391998002.4
pH2.98.512003002.5
3.18.532000502.5

Visualizations

MethodValidationWorkflow cluster_params Validation Parameters start Start: Method Development pre_val Pre-Validation Check (System Suitability) start->pre_val specificity Specificity/ Selectivity pre_val->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness review Review Data & Acceptance Criteria robustness->review pass Method Validated review->pass Pass fail Re-evaluate & Optimize Method review->fail Fail fail->start

Caption: Workflow for analytical method validation.

TroubleshootingTree start Chromatographic Issue Identified q_retention Is Retention Time (RT) Shifting? start->q_retention q_shape Is Peak Shape Poor? q_retention->q_shape No rt_mobile_phase Check Mobile Phase: - Freshly prepared? - Correct composition? q_retention->rt_mobile_phase Yes q_area Is Peak Area Inconsistent? q_shape->q_area No shape_column Check Column: - Contaminated? - Void formed? q_shape->shape_column Yes area_injection Check Injection: - Air bubbles in syringe? - Correct volume? q_area->area_injection Yes rt_flow Check Flow Rate & Leaks: - System pressure stable? - No visible leaks? rt_mobile_phase->rt_flow rt_temp Check Temperature: - Column oven on? - Temp stable? rt_flow->rt_temp shape_solvent Check Sample Solvent: - Mismatched with  mobile phase? shape_column->shape_solvent shape_overload Check Concentration: - Sample overloaded? shape_solvent->shape_overload area_sample Check Sample: - Fully dissolved? - Stable in solvent? area_injection->area_sample

Caption: Decision tree for HPLC troubleshooting.

References

Minimizing matrix effects in LC-MS/MS analysis of 5-O-methyl-myo-inositol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and achieve accurate, reproducible results in the LC-MS/MS analysis of 5-O-methyl-myo-inositol and related inositol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrix effects observed in the LC-MS/MS analysis of inositols?

A1: The most significant matrix effect is ion suppression caused by co-eluting endogenous compounds from the sample matrix.[1] For polar, carbohydrate-like molecules such as inositols, a primary interference is from other sugars, especially glucose, which is often present at high concentrations in biological samples.[1][2] Since glucose and inositol isomers have the same molecular weight, they can be difficult to distinguish by mass spectrometry alone, and high concentrations of glucose can suppress the ionization of the target analyte, leading to inaccurate quantification.[1] Phospholipids are another major source of matrix-induced ionization suppression in plasma and serum samples.

Q2: Which ionization mode is optimal for inositol analysis?

A2: Negative ion mode electrospray ionization (ESI) is generally recommended for the analysis of myo-inositol and its isomers.[1][3][4] This mode typically provides a higher signal-to-noise ratio and is less susceptible to interferences compared to the positive ion mode.[3][5] In negative mode, the deprotonated molecule [M-H]⁻ is observed as the precursor ion.[3]

Q3: What are the recommended precursor and product ions for monitoring myo-inositol?

A3: For myo-inositol analysis in negative ESI mode, the recommended precursor ion is the deprotonated molecule [M-H]⁻ at m/z 179.1 or 179.2.[3][6] Following collision-induced dissociation (CAD), a common and specific product ion for quantification is m/z 87.1 (or 86.9), while m/z 161 may also be observed but is often due to a non-specific water loss.[1][7] The MRM transition m/z 179 → 87 is often preferred for its specificity.[1]

Q4: Is a derivatization step necessary for the LC-MS/MS analysis of inositols?

A4: Derivatization is not strictly necessary for LC-MS/MS analysis and many validated methods quantify inositols in their native form.[1] This simplifies the sample preparation workflow.[6] However, for GC-MS analysis, derivatization (e.g., silylation) is required to increase the volatility of the polar inositol molecules.[6][8]

Q5: Why is the use of a stable isotope-labeled internal standard crucial?

A5: The use of a stable isotope-labeled internal standard, such as [²H₆]-myo-inositol, is the most recognized technique to compensate for matrix effects.[2][4][9][10] This type of internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of quantification.[9]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Possible CauseRecommended Solution
Ion Suppression from Co-eluting Matrix Components (e.g., Glucose) Improve Chromatographic Separation: Employ a column designed for carbohydrate analysis, such as a lead-form resin-based or an amide column, to resolve the analyte from interfering sugars.[1][2][4] • Sample Dilution: Dilute the sample extract to lower the concentration of interfering substances. This is feasible if the assay has sufficient sensitivity.[5][9]
Suboptimal Mass Spectrometer Parameters Confirm Ionization Mode: Ensure the instrument is operating in negative ion mode (ESI-).[1] • Verify MRM Transition: Check that the correct precursor and product ions are being monitored (e.g., m/z 179 → 87).[1] • Optimize Source Conditions: Tune source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal for your specific analyte and instrument.[1]
Inefficient Sample Preparation Evaluate Extraction Recovery: Spike a known amount of the analyte into a blank matrix sample before extraction and calculate the recovery to assess the efficiency of your sample preparation method.[1] • Check Sample Integrity: Ensure that samples have been stored properly to prevent analyte degradation.[1]
Instrument Contamination Clean the System: If contamination is suspected, clean the ESI source, spray needle, and transfer capillary.[11] • Check Mobile Phase: Use high-purity solvents and additives. Contaminants in the mobile phase can be a source of background noise and suppression.[11]

Issue 2: Poor Peak Shape and/or High Backpressure

Possible CauseRecommended Solution
Column Contamination Column Wash: Implement a robust column wash procedure after each analytical batch to remove strongly retained matrix components. • Use of a Guard Column: Employ a guard column to protect the analytical column from particulates and strongly adsorbing compounds.[4]
Inappropriate Mobile Phase Check pH and Composition: Ensure the mobile phase pH and organic/aqueous ratio are appropriate for the column chemistry and analyte. • Filter Mobile Phase: Filter all mobile phases to remove particulates that can cause blockages.
Sample Particulates Centrifuge/Filter Samples: Centrifuge all samples after protein precipitation or other extraction steps and filter the supernatant through a 0.2 µm filter before injection.[3][7]

Quantitative Data Summary

The performance of a validated LC-MS/MS method for myo-inositol can be summarized as follows. These values are representative and may vary based on the specific matrix, instrumentation, and protocol.

ParameterTypical ValueReference
Linear Range0.100 - 100 µg/mL[4]
Correlation Coefficient (r²)> 0.997[4]
Lower Limit of Quantification (LLOQ)0.100 µg/mL[4]
Precision (%RSD)< 15%[4]
Accuracy (%RE)< 15%[4]
Limit of Detection (LOD) in Infant Formula0.05 mg/L[3][7]
Limit of Quantitation (LOQ) in Infant Formula0.17 mg/L[3][7]
Recovery in Infant Formula98.07 - 98.43%[3][12]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum

This protocol focuses on the removal of proteins, a major source of matrix interference.

  • Sample Aliquot: Take 100 µL of the plasma or serum sample.[4]

  • Internal Standard Spiking: Add 10 µL of the [²H₆]-myo-inositol internal standard working solution.[4]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.[4][6]

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.[4]

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Operating Conditions

These are typical starting conditions that may require optimization for your specific instrument and application.

ParameterConditionReference
Liquid Chromatography
ColumnPolaris Amide (2.0 x 100 mm, 5 µm)[4]
Mobile Phase5 mM Ammonium Acetate : Acetonitrile (50:50, v/v)[4]
Flow Rate0.2 mL/min[4]
Injection Volume10 µL[4]
Column TemperatureAmbient[4]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative[3][4]
Capillary Voltage3.0 kV[4]
Source Temperature100 - 150°C[4]
Desolvation Temperature250 - 350°C[4]
MRM Transition (Myo-inositol)m/z 179.1 → 87.1[6]
MRM Transition ([²H₆]-Myo-inositol)m/z 185.1 → Product Ion[6]

Visualized Workflows

General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard ([²H₆]-myo-inositol) Sample->Spike Extract Extraction (Protein Precipitation, LLE, or SPE) Spike->Extract Centrifuge Centrifugation / Filtration Extract->Centrifuge Supernatant Transfer Supernatant for Analysis Centrifuge->Supernatant LC LC Separation (Amide or HILIC Column) Supernatant->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Concentration) Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: General experimental workflow for myo-inositol quantification.

Troubleshooting Logic for Low Analyte Signal Start Low or No Signal Observed CheckMS Verify MS Parameters (Negative Mode, MRM Transition) Start->CheckMS CheckLC Assess Chromatography (Peak Shape, Retention Time) CheckMS->CheckLC Correct OptimizeMS Optimize Source Parameters CheckMS->OptimizeMS Incorrect CheckSamplePrep Evaluate Sample Prep (Calculate Recovery) CheckLC->CheckSamplePrep Good ImproveLC Improve Separation (Change Column/Mobile Phase) CheckLC->ImproveLC Poor OptimizePrep Optimize Extraction Method CheckSamplePrep->OptimizePrep Low Recovery DiluteSample Dilute Sample to Reduce Matrix Effect CheckSamplePrep->DiluteSample Good Recovery (Suspect Ion Suppression) Success Signal Restored OptimizeMS->Success ImproveLC->Success OptimizePrep->Success DiluteSample->Success

Caption: Troubleshooting workflow for low analyte signal.

References

Improving the resolution of Sequoyitol from other inositol isomers in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of sequoyitol from other inositol isomers. Due to the structural similarity of inositol isomers, achieving high resolution can be challenging. This guide offers practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from other inositol isomers?

Inositol isomers, including this compound (5-O-methyl-myo-inositol), are stereoisomers or closely related structural isomers with very similar physicochemical properties. They have the same molecular weight (or very similar in the case of this compound) and polarity, leading to similar retention times in many chromatographic systems. Achieving separation requires a chromatographic system with high selectivity to differentiate the subtle structural differences, such as the orientation of hydroxyl groups and the presence of a methyl group in this compound.

Q2: What are the primary chromatographic techniques for separating this compound and other inositol isomers?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3]

  • HPLC: Offers versatility with various stationary phases, including ion-exchange, hydrophilic interaction liquid chromatography (HILIC), and reversed-phase (with derivatization).[4][5]

  • GC: Typically requires derivatization to make the inositols volatile but can provide excellent resolution, especially when coupled with mass spectrometry (GC-MS).[1][3]

Q3: I am not getting any retention of my inositol isomers on a C18 column. What is wrong?

Inositols are highly polar compounds and will not be retained on a non-polar stationary phase like C18 using standard reversed-phase mobile phases (e.g., methanol/water or acetonitrile/water). To achieve retention, you can either use a more polar column (e.g., HILIC) or derivatize the inositols to make them less polar. Another approach is to use an ion-pairing reagent in the mobile phase, though this can be less common for these compounds.

Q4: How can I detect this compound and other inositols if they don't have a UV chromophore?

This is a common challenge. Several detection methods are available:

  • Pulsed Amperometric Detection (PAD): A highly sensitive method for underivatized polyhydroxylated compounds like inositols.[2]

  • Evaporative Light Scattering Detection (ELSD): A universal detector that can be used for compounds that are less volatile than the mobile phase.[4]

  • Refractive Index (RI) Detection: Another universal detector, but it is generally less sensitive than ELSD and is sensitive to temperature and mobile phase fluctuations.

  • Mass Spectrometry (MS): A highly sensitive and specific detection method, especially when coupled with HPLC or GC.[3][6][7]

  • UV/Vis Detection after Derivatization: By reacting the inositols with a UV-active agent (e.g., benzoyl chloride), they can be detected with a standard UV detector.[8]

Troubleshooting Guides

HPLC-Based Separations

Issue 1: Poor Resolution Between this compound and other Inositol Isomers (e.g., myo-inositol, D-chiro-inositol)

Possible Cause Troubleshooting Suggestion
Inappropriate Column Chemistry Switch to a column with higher selectivity for polar isomers. Cation-exchange columns (e.g., Aminex HPX-87C) or specialized sugar analysis columns (e.g., Shodex SUGAR SZ5532) are often effective.[2][9] HILIC columns can also provide good separation.[4][5]
Mobile Phase Not Optimized For ion-exchange chromatography, adjust the counter-ion (e.g., Ca2+, Na+) and the mobile phase pH. For HILIC, optimize the water content in the acetonitrile mobile phase; a lower water content generally increases retention.
Suboptimal Temperature Temperature can significantly affect the resolution of inositol isomers. Experiment with different column temperatures (e.g., 30°C to 80°C) to find the optimal condition for your specific separation.[10]
Co-elution with Other Compounds If working with complex samples, consider a sample cleanup step before injection to remove interfering matrix components.

Issue 2: Broad or Tailing Peaks

Possible Cause Troubleshooting Suggestion
Secondary Interactions with the Stationary Phase For HILIC, ensure the mobile phase has an appropriate buffer concentration (e.g., 10-20 mM ammonium formate) to minimize silanol interactions.
Column Overload Reduce the injection volume or the concentration of the sample.
Contamination of the Column or Guard Column Flush the column with a strong solvent or replace the guard column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is compatible with the stationary phase and the analytes.
GC-Based Separations

Issue 1: Incomplete Derivatization

Possible Cause Troubleshooting Suggestion
Presence of Water in the Sample Ensure the sample is completely dry before adding the derivatization reagent, as water can quench the reaction. A gentle stream of nitrogen can be used for drying.[11]
Suboptimal Reaction Conditions Optimize the reaction time and temperature. For silylation with BSTFA + TMCS, a typical condition is 70°C for 70 minutes.[11]
Degraded Derivatization Reagent Use fresh derivatization reagents, as they can degrade over time, especially if exposed to moisture.

Issue 2: Poor Peak Shape or Resolution

| Possible Cause | Troubleshooting Suggestion | | Inappropriate GC Column | A mid-polarity column, such as a DB-5MS, is often a good starting point for separating derivatized inositol isomers.[11] | | Suboptimal Temperature Program | Optimize the oven temperature program, including the initial temperature, ramp rate, and final temperature, to improve the separation of the derivatized isomers. | | Injector Temperature Too Low | A low injector temperature can lead to incomplete volatilization of the derivatized analytes, resulting in broad or tailing peaks. |

Experimental Protocols & Data

HPLC Method for Inositol Isomer Separation

This protocol is based on the separation of myo-inositol and D-chiro-inositol and can be adapted for this compound.

Workflow for HPLC Analysis of Inositol Isomers

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., plant extract) Extract Extraction Sample->Extract Filter Filtration (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Column Column: Shodex SUGAR SZ5532 (6.0mm I.D. x 150mm) Inject->Column Detection Detector: Refractive Index (RI) Column->Detection MobilePhase Mobile Phase: Acetonitrile/Water (75/25) MobilePhase->Column Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify

Caption: Workflow for the HPLC-based separation of inositol isomers.

Table 1: HPLC Parameters for Inositol Isomer Separation

ParameterShodex SUGAR SZ5532 MethodAminex HPX-87C Method
Column Shodex SUGAR SZ5532 (6.0mm I.D. x 150mm)[9]Aminex HPX-87C (calcium form)[2]
Mobile Phase Acetonitrile/Water (75/25)[9]Deionized Water[2]
Flow Rate 1.0 mL/min[9]Not specified, typical 0.5-0.8 mL/min
Column Temp. 60°C[9]50°C[2]
Detector Refractive Index (RI)[9]Pulsed Amperometric Detector (PAD)[2]
Sample 0.5% each isomer in water[9]Hydrolyzed biological samples[2]
GC-MS Method for Inositol Isomer Analysis

This protocol requires derivatization and is suitable for complex matrices.

Workflow for GC-MS Analysis of Inositol Isomers

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Dry Dry Sample (stream of nitrogen) Sample->Dry Derivatize Derivatization: Add Pyridine and BSTFA + 10% TMCS Dry->Derivatize Heat Heat at 70°C for 70 min Derivatize->Heat Inject Inject into GC-MS Heat->Inject Column Column: DB-5MS (30m x 0.25mm x 0.25µm) Inject->Column Detection Mass Spectrometer Column->Detection Program Oven Temperature Program Program->Column TIC Obtain Total Ion Chromatogram Detection->TIC Identify Identify Peaks by Mass Spectra TIC->Identify Quantify Quantify using Extracted Ion Chromatograms Identify->Quantify

Caption: Workflow for the GC-MS based analysis of inositol isomers.

Table 2: GC-MS Parameters for Derivatized Inositol Isomer Analysis

ParameterValue
Derivatization Reagent Pyridine and BSTFA + 10% TMCS[11]
Reaction Conditions 70°C for 70 minutes[11]
GC Column DB-5MS (30m x 0.25mm x 0.25µm)[11]
Carrier Gas Helium at 1.5 mL/min[11]
Injector Temperature 250°C[11]
Oven Program Start at 150°C for 40 min, then ramp to 280°C[11]
Detector Mass Spectrometer (source at 230°C)[11]

By applying these troubleshooting strategies and adapting the provided protocols, researchers can significantly improve the resolution of this compound from other inositol isomers in their chromatographic experiments.

References

Technical Support Center: Troubleshooting Cell-Based Assays with Sequoyitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in cell-based assays involving Sequoyitol (5-O-Methyl-myo-inositol).

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your experiments.

Question 1: Why am I observing high variability and large standard deviations between my replicate wells?

Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors unrelated to the compound itself.

  • Potential Cause 1: Inconsistent Cell Seeding. A non-homogenous cell suspension can lead to different numbers of cells being plated in each well.

    • Solution: Ensure you thoroughly mix your cell suspension before and during plating. After seeding, allow the plate to sit on a level surface at room temperature for 15-20 minutes before incubation to promote even cell distribution.[1]

  • Potential Cause 2: Pipetting Errors. Inaccurate or inconsistent dispensing of cells, media, or this compound can introduce significant variability.

    • Solution: Calibrate your pipettes regularly. Always pre-wet the pipette tips before aspirating and use the correct size pipette for the volume required.[1] For adding treatments, a multichannel pipette can minimize timing differences between wells.[2]

  • Potential Cause 3: Edge Effects. Wells on the perimeter of a microplate are prone to increased evaporation and temperature gradients, which can alter cell growth and response.[1][2]

    • Solution: Avoid using the outer 36 wells of a 96-well plate for experimental samples. Instead, fill these peripheral wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[2] Using plate sealers during long incubations can also minimize evaporation.[1]

Question 2: My dose-response curve for this compound is inconsistent, flat, or non-reproducible. What is the problem?

Answer: A poor dose-response curve suggests a problem with the compound's concentration, activity, or the cells' ability to respond.

  • Potential Cause 1: Compound Solubility and Stability. Although this compound is highly soluble in aqueous solutions, improper preparation or storage can affect its stability and concentration.[3][4][5]

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[2] If dissolving in PBS or water, sonication may be required to fully dissolve the compound.[5] The stock solution should be sterile-filtered (0.22 µm filter) before adding to cell cultures.[4][6]

  • Potential Cause 2: Cell Health and Passage Number. Cells that are unhealthy, too confluent, or have a high passage number can exhibit altered responses to stimuli.[1][7]

    • Solution: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[1] Always check cell viability (e.g., via trypan blue exclusion) before seeding. A viability of over 95% is recommended.

  • Potential Cause 3: Incorrect Incubation Times. The timing of treatment and reagent addition must be optimized and consistent.[1]

    • Solution: Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a measurable response in your specific cell line and assay.

Question 3: I'm observing unexpected cytotoxicity, especially at higher concentrations. Is this compound toxic to cells?

Answer: While this compound is generally not considered cytotoxic, high concentrations or impurities can lead to adverse effects. Some studies show it can protect against cell injury.[3][8]

  • Potential Cause 1: Compound Purity. The purity of the this compound used can impact results. Impurities from the isolation process or synthesis could be cytotoxic.

    • Solution: Ensure you are using a high-purity grade of this compound. Check the certificate of analysis (CoA) from your supplier.

  • Potential Cause 2: High Solvent Concentration. If using a solvent like DMSO to prepare stock solutions, the final concentration in the well must be non-toxic to the cells.

    • Solution: The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final solvent concentration) in your experimental design.

  • Potential Cause 3: Assay Interference. Some compounds can interfere with assay reagents. For example, in MTT assays, plant extracts can sometimes reduce the tetrazolium salt directly, leading to false-positive results.[9][10]

    • Solution: Run a control plate with this compound in cell-free media to check for any direct interaction with your assay reagents. If interference is suspected, consider switching to an alternative assay method (e.g., a resazurin-based assay or direct cell counting).

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent and storage condition for this compound?

    • A1: this compound is highly soluble in aqueous solutions like PBS (up to 100 mg/mL) and is also soluble in DMSO (e.g., 16.67 mg/mL or 38 mg/mL).[5][11][12] For long-term storage, stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4][6]

  • Q2: How should I prepare my this compound working solution?

    • A2: Prepare a concentrated stock solution in an appropriate solvent (e.g., sterile PBS or DMSO). For experiments, create fresh serial dilutions of this stock solution in your complete cell culture medium to achieve the desired final concentrations. If your stock is in water or PBS, it is recommended to pass it through a 0.22 µm filter to ensure sterility before adding it to your cells.[4][6]

  • Q3: What are the known signaling pathways affected by this compound?

    • A3: this compound is known to positively modulate the insulin signaling pathway by enhancing the phosphorylation of the insulin receptor (IR), insulin receptor substrate 1 (IRS1), and Akt.[3] It also exhibits protective effects against oxidative stress, in part by down-regulating NADPH Oxidase 4 (NOX4) and up-regulating endothelial nitric oxide synthase (eNOS).[8][13]

  • Q4: Are there any known assay interferences with this compound?

    • A4: As a natural product, this compound has the potential for assay interference, a phenomenon known for some plant-derived compounds.[14] It is good practice to check for autofluorescence if using fluorescence-based assays and to run cell-free controls to rule out direct chemical reactions with assay reagents, particularly for metabolic assays like MTT.[1][9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms 5-O-Methyl-myo-inositol[4][15]
Molecular Formula C₇H₁₄O₆[15]
Molecular Weight 194.18 g/mol [4][15]
CAS Number 523-92-2[4][15]
Appearance White to off-white powderN/A

Table 2: Recommended Stock Solution Preparation and Storage

SolventSolubilityStorage TemperatureShelf LifeNotes
PBS 100 mg/mL (515 mM)-80°C / -20°C6 months / 1 monthMay require sonication to dissolve; filter-sterilize before use.[4][5][6]
DMSO ~16-38 mg/mL (~85-195 mM)-80°C / -20°C6 months / 1 monthEnsure final concentration in media is <0.1%.[11][12]

Experimental Protocols

Protocol 1: General Cell Viability Assay (Resazurin-Based)

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 1 x 10⁵ cells/mL). Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells.[2]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare fresh serial dilutions of this compound in complete growth medium. Ensure the final solvent concentration for all treatments (including the vehicle control) is consistent and non-toxic (e.g., 0.1% DMSO).

  • Treatment Application: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media to the appropriate wells.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of the resazurin-based viability reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

Protocol 2: Western Blot Analysis for Insulin Signaling Pathway (p-Akt)

  • Cell Culture and Starvation: Seed cells (e.g., hepatocytes, adipocytes) in 6-well plates and grow to 70-80% confluency. Before treatment, starve the cells in serum-free medium for 4-6 hours.

  • Pre-treatment: Treat the cells with the desired concentrations of this compound or a vehicle control for a predetermined time (e.g., 1 hour).[8]

  • Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes) to activate the signaling cascade. Include a non-stimulated control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Troubleshooting_Flow Problem Inconsistent Results (High Variability, Poor Curve) Cause_Cell Cell-Related Issues Problem->Cause_Cell Potential Cause Cause_Compound Compound-Related Issues Problem->Cause_Compound Potential Cause Cause_Assay Assay/Plate Issues Problem->Cause_Assay Potential Cause Sol_Cell1 Check Passage Number Use Log-Phase Cells Cause_Cell->Sol_Cell1 Solution Sol_Cell2 Ensure Homogenous Cell Suspension Cause_Cell->Sol_Cell2 Solution Sol_Compound1 Verify Purity & Solubility Prepare Fresh Dilutions Cause_Compound->Sol_Compound1 Solution Sol_Compound2 Check Storage Conditions (-80°C, Protect from Light) Cause_Compound->Sol_Compound2 Solution Sol_Assay1 Calibrate Pipettes Use Proper Technique Cause_Assay->Sol_Assay1 Solution Sol_Assay2 Mitigate Edge Effects (Use PBS in Outer Wells) Cause_Assay->Sol_Assay2 Solution

Caption: Troubleshooting logic for inconsistent assay results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cells 1. Prepare Cell Suspension (Log-Phase, >95% Viability) Seed 3. Seed Cells in Plate (Mitigate Edge Effects) Prep_Cells->Seed Prep_Compound 2. Prepare this compound Dilutions (Fresh, Sterile) Treat 5. Add this compound & Controls Prep_Compound->Treat Incubate1 4. Incubate (24h) for Cell Attachment Seed->Incubate1 Incubate1->Treat Incubate2 6. Incubate for Treatment Period Treat->Incubate2 Add_Reagent 7. Add Assay Reagent Incubate2->Add_Reagent Read_Plate 8. Read Plate Add_Reagent->Read_Plate Analyze 9. Analyze Data (Normalize to Controls) Read_Plate->Analyze

Caption: Standard workflow for a cell-based assay with this compound.

Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Metabolism (Uptake / Glycogen Synthesis) Akt->Glucose_Uptake promotes This compound This compound This compound->IR enhances phosphorylation This compound->IRS1 This compound->Akt NOX4 NOX4 This compound->NOX4 inhibits eNOS eNOS This compound->eNOS upregulates Oxidative_Stress Oxidative Stress Oxidative_Stress->NOX4 induces Cell_Protection Cell Protection Endothelial Function eNOS->Cell_Protection

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Optimizing Sequoyitol Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sequoyitol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound treatment is cell-type dependent and varies based on the experimental endpoint. Based on studies with related inositol compounds, initial time-course experiments are recommended to determine the ideal duration for your specific cell line and research question. A common starting point is a 24-hour incubation period, with subsequent analysis at earlier (e.g., 6, 12 hours) and later (e.g., 48, 72 hours) time points to identify the window of maximum biological activity.

Q2: What is a typical concentration range for this compound treatment?

A2: A typical starting concentration range for this compound is between 1 µM and 20 µM. For instance, in studies with ARPE-19 cells, concentrations of 1, 10, and 20 µM have been used to observe effects on high-glucose-induced inflammation and apoptosis. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I assess the effect of this compound on cell viability?

A3: Cell viability can be assessed using various standard assays, such as the MTT, MTS, or XTT assay. These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.

Q4: Which signaling pathways are known to be modulated by this compound?

A4: this compound has been shown to modulate the NF-κB signaling pathway. It can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Troubleshooting Guides

This section addresses common issues that may arise during this compound treatment experiments.

Issue Possible Cause(s) Troubleshooting Steps
Low or no observable effect of this compound Inappropriate incubation time or concentration.Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 1, 5, 10, 20, 50 µM) experiment to identify optimal conditions.
Cell line is not responsive to this compound.Test the effect of this compound on a different, validated cell line (e.g., ARPE-19 for inflammation studies).
Degraded this compound solution.Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or as recommended by the supplier.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells.
Edge effects in the culture plate.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate pipetting.Use calibrated pipettes and ensure consistent pipetting technique.
This compound precipitation in culture medium Low solubility of this compound in aqueous solutions.Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in the culture medium. Ensure the final solvent concentration does not exceed a level toxic to the cells (typically <0.1% DMSO).
High concentration of this compound.Test lower concentrations of this compound.

Data Presentation

Table 1: Example of this compound Concentration Effects on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)
ARPE-1912498 ± 4
ARPE-19102495 ± 5
ARPE-19202492 ± 6

Note: This table is illustrative. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare various concentrations of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
  • Cell Lysis: After this compound treatment for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells in Plates Sequoyitol_Prep 2. Prepare this compound Solutions Treatment 3. Treat Cells with this compound Incubation 4. Incubate for Optimized Time Treatment->Incubation Viability_Assay 5a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot 5b. Western Blot for Signaling Proteins Incubation->Western_Blot NFkB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., High Glucose) IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus IkBa_p->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression induces This compound This compound This compound->IKK inhibits Troubleshooting_Logic Start Start: No/Low Effect Observed Check_Time_Conc Check Incubation Time & Concentration Start->Check_Time_Conc Is_Optimized Conditions Optimized? Check_Time_Conc->Is_Optimized Check_Viability Assess Cell Viability Is_Viable Cells Viable? Check_Viability->Is_Viable Check_Reagents Verify Reagent Quality Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize Optimize Time & Conc. Success Problem Solved Optimize->Success New_Cell_Line Consider Different Cell Line Fresh_Reagents Use Fresh Reagents Fresh_Reagents->Success Is_Optimized->Check_Viability Yes Is_Optimized->Optimize No Is_Viable->Check_Reagents Yes Is_Viable->New_Cell_Line No Reagents_OK->Fresh_Reagents No Reagents_OK->Success Yes

Validation & Comparative

A Comparative Analysis of the Bioactivities of Sequoyitol and D-pinitol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the experimental data reveals the distinct and overlapping therapeutic potential of two closely related inositol derivatives, Sequoyitol and D-pinitol. This guide provides a comparative analysis of their bioactivities, focusing on their anti-diabetic, antioxidant, anti-inflammatory, and neuroprotective effects, supported by quantitative data and detailed experimental protocols to inform future research and drug development.

This compound (5-O-methyl-myo-inositol) and D-pinitol (3-O-methyl-chiro-inositol) are naturally occurring cyclitols, or cyclic sugar alcohols, that have garnered significant attention for their diverse pharmacological properties. While structurally similar, the available scientific literature indicates nuances in their mechanisms of action and efficacy across various biological domains. This guide synthesizes experimental findings to offer a clear comparison of their performance.

Anti-Diabetic Effects: A Tale of Two Insulin Sensitizers

Both this compound and D-pinitol have demonstrated significant potential in the management of diabetes, primarily through their insulin-sensitizing and insulin-mimetic properties.[1][2] Experimental data from studies on streptozotocin (STZ)-induced diabetic mice provide a basis for a comparative assessment of their hypoglycemic effects.

CompoundAnimal ModelDosageRoute of AdministrationDuration of TreatmentKey FindingsReference
This compound STZ-induced diabetic miceNot specifiedNot specifiedChronicSignificantly increased plasma insulin levels and decreased hyperglycemia and glucose intolerance.[3][3]
D-pinitol STZ-induced diabetic mice100 mg/kgOral (p.o.)Acute (6 hours)Acutely decreased hyperglycemia by 22%.[4][4]
D-pinitol STZ-induced diabetic mice100 mg/kgIntraperitoneal (i.p.)Chronic (11 days, twice daily)Maintained a reduction in plasma glucose concentrations from ~14 mmol/l to 10 mmol/l.[4][4]
D-pinitol STZ-induced diabetic mice50 and 100 mg/kg BW/dayOral5 weeksSuppressed fasting blood glucose levels.[5][5]

Experimental Protocol: Induction of Diabetes and Assessment of Anti-Diabetic Effects in STZ-Treated Mice

A common experimental model to evaluate anti-diabetic properties involves the use of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.

  • Induction of Diabetes: Male Swiss albino mice are typically used. Diabetes is induced by a single intraperitoneal (i.p.) injection of STZ, often at a dose of 40-60 mg/kg body weight, dissolved in a citrate buffer (pH 4.5). Blood glucose levels are monitored, and mice with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and selected for the study.[6]

  • Treatment: The diabetic mice are then treated with either this compound or D-pinitol at specified doses and routes of administration (oral gavage or intraperitoneal injection) for a defined period (acute or chronic). A control group of diabetic mice receives the vehicle (e.g., saline).

  • Assessment of Glycemic Control: Blood glucose levels are measured at various time points during the treatment period. This is often done using a glucometer with blood samples obtained from the tail vein. At the end of the study, plasma insulin levels may also be measured using methods like radioimmunoassay (RIA) or ELISA.[3]

Signaling Pathways in Anti-Diabetic Action

Both compounds appear to exert their effects through the enhancement of insulin signaling pathways. D-pinitol, in particular, has been shown to act via a post-receptor pathway of insulin action, potentially involving the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4]

cluster_insulin_signaling Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->IRS Enhances phosphorylation D_pinitol D-pinitol D_pinitol->PI3K Activates

Figure 1: Proposed insulin signaling pathway modulation by this compound and D-pinitol.

Antioxidant Activity: Scavenging Free Radicals

While both compounds are believed to possess antioxidant properties, quantitative data directly comparing their efficacy is limited. One study provides the half-maximal inhibitory concentration (IC50) for D-pinitol in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50 ValueReference
D-pinitol DPPH radical scavenging>11.7 mg/mL[7]

It is important to note that a higher IC50 value indicates lower antioxidant activity. The reported value for D-pinitol suggests weak direct radical scavenging activity compared to standard antioxidants under the tested conditions.[7][8] Further research is needed to determine the IC50 value for this compound using a similar assay for a direct comparison.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. Different concentrations of the test compound (this compound or D-pinitol) are added to the DPPH solution. The mixture is incubated in the dark for a specific period (e.g., 30 minutes). The absorbance of the solution is then measured using a spectrophotometer at a specific wavelength (around 517 nm). A standard antioxidant, such as ascorbic acid or gallic acid, is used as a positive control.

  • Calculation of IC50: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus concentration.

Anti-Inflammatory Effects: Targeting Inflammatory Pathways

D-pinitol has been investigated for its anti-inflammatory properties, with studies suggesting a mechanism that may involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][10]

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
D-pinitol Chick model of formalin-induced paw edema12.5, 25, and 50 mg/kgOral gavageDose-dependently reduced the number of paw licks and paw edema diameter.[9][9]
Celecoxib (standard drug) Chick model of formalin-induced paw edema42 mg/kgOral gavageReduced paw licks and paw edema.[9][9]

Experimental Protocol: Formalin-Induced Paw Edema in Chicks

This is a widely used animal model to screen for potential anti-inflammatory agents.

  • Induction of Inflammation: Inflammation is induced by injecting a small volume of a dilute formalin solution into the sub-plantar surface of the chick's paw. This induces a biphasic inflammatory response, with an early neurogenic phase and a later inflammatory phase.

  • Treatment: The test compound (D-pinitol) or a standard anti-inflammatory drug (e.g., celecoxib, a COX-2 inhibitor) is administered orally to the chicks a set time before the formalin injection. A control group receives the vehicle.

  • Assessment of Anti-inflammatory Activity: The anti-inflammatory effect is assessed by measuring two parameters:

    • Number of paw licks: The number of times the chick licks the injected paw during a specific period after formalin injection is counted. A reduction in the number of licks indicates an analgesic effect.

    • Paw edema diameter: The diameter of the inflamed paw is measured at different time points after formalin injection using a caliper. A reduction in paw edema indicates an anti-inflammatory effect.

cluster_inflammation Anti-inflammatory Action of D-pinitol Inflammatory_Stimuli Inflammatory Stimuli (e.g., Formalin) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation D_pinitol D-pinitol D_pinitol->COX2 Inhibits

Figure 2: Proposed mechanism of D-pinitol's anti-inflammatory action via COX-2 inhibition.

Neuroprotective Effects: Shielding Neurons from Damage

D-pinitol has also shown promise as a neuroprotective agent. Studies in a mouse model of isoproterenol-induced neurotoxicity have provided quantitative data on its protective effects.[11]

CompoundAnimal ModelDosageRoute of AdministrationDuration of TreatmentKey FindingsReference
D-pinitol Isoproterenol (ISO)-induced neurotoxicity in Swiss albino mice50 and 100 mg/kg/dayOral20 daysSignificantly prevented pathological alterations, including oxidative stress and neuroinflammation, and improved cognitive function.[11][11]
Isoproterenol (Inducer) Swiss albino mice15 mg/kg/daySubcutaneous (s.c.)20 daysCaused neurotoxicity, cognitive dysfunction, and histopathological changes.[11][11]

Experimental Protocol: Isoproterenol-Induced Neurotoxicity Model in Mice

Isoproterenol, a beta-adrenergic agonist, can induce oxidative stress and inflammation, leading to neuronal damage.

  • Induction of Neurotoxicity: Mice are administered isoproterenol daily for a specified period to induce a state of neurotoxicity, which can be assessed through behavioral tests and biochemical markers.

  • Treatment: A group of mice receives D-pinitol orally along with the isoproterenol injections. Control groups receive saline or only isoproterenol.

  • Behavioral Assessment: Cognitive function can be assessed using various behavioral tests, such as the forced swim test (for depressive-like behavior), elevated plus maze (for anxiety-like behavior), and rotarod test (for motor coordination).[11]

  • Biochemical and Histopathological Analysis: After the treatment period, brain tissues (e.g., hippocampus) are collected for analysis. This can include measuring markers of oxidative stress (e.g., levels of superoxide dismutase, catalase, and malondialdehyde), neuroinflammation (e.g., levels of TNF-α and IL-6), and key proteins involved in neuronal function and survival (e.g., BDNF and GFAP). Histopathological examination of brain sections can reveal neuronal damage.[11]

Signaling Pathways in Neuroprotection

D-pinitol's neuroprotective effects are thought to be mediated through the modulation of signaling pathways involved in inflammation and neuronal survival, such as the NF-κB/BDNF/GFAP pathway.[11]

cluster_neuroprotection Neuroprotective Signaling Pathway of D-pinitol Isoproterenol Isoproterenol (Neurotoxicity) NFkB NF-κB Activation Isoproterenol->NFkB BDNF BDNF (Neuronal Survival) Isoproterenol->BDNF Decreases GFAP GFAP (Astrocyte Activation) Isoproterenol->GFAP Increases Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Neuronal_Damage Neuronal Damage & Cognitive Dysfunction Neuroinflammation->Neuronal_Damage BDNF->Neuronal_Damage Prevents GFAP->Neuronal_Damage D_pinitol D-pinitol D_pinitol->NFkB Inhibits D_pinitol->BDNF Increases D_pinitol->GFAP Decreases

Figure 3: Proposed neuroprotective mechanism of D-pinitol via modulation of NF-κB/BDNF/GFAP signaling.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of both this compound and D-pinitol, particularly in the context of metabolic and neurodegenerative diseases. While both compounds exhibit potent anti-diabetic effects, D-pinitol has been more extensively studied for its anti-inflammatory and neuroprotective activities, with clearer insights into its potential mechanisms of action.

A significant gap in the current research landscape is the lack of direct, head-to-head comparative studies. Future research should focus on conducting such studies using standardized experimental protocols and a range of quantitative assays to provide a more definitive comparison of their bioactivities. This would enable a more informed selection of the most promising candidate for further preclinical and clinical development for specific therapeutic applications. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

A Head-to-Head Comparison of Sequoyitol and Myo-Inositol in Insulin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Both Sequoyitol, a naturally occurring methyl-ether of myo-inositol, and myo-inositol itself have garnered attention for their insulin-sensitizing properties. This guide provides a detailed, head-to-head comparison of their effects on the insulin signaling cascade, supported by experimental data, to inform research and drug development in metabolic diseases. While direct comparative studies are limited, this document synthesizes available data to draw objective comparisons.

Mechanism of Action: An Overview

The insulin signaling pathway is a complex cascade initiated by insulin binding to its receptor, leading to downstream effects such as glucose uptake and glycogen synthesis. Both this compound and myo-inositol are believed to exert their insulin-mimetic effects by influencing key nodes in this pathway. Myo-inositol is a precursor to inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade.[1] Specifically, myo-inositol is crucial for the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[2] D-chiro-inositol, which is synthesized from myo-inositol, is primarily involved in intracellular glucose utilization and glycogen synthesis.[2] this compound is thought to function as an insulin sensitizer by enhancing the phosphorylation of key signaling proteins.[3]

Quantitative Data Comparison

Parameter This compound Myo-Inositol Cell/System Type Key Findings
Insulin-Stimulated IRS-1 Phosphorylation ↑ 114%Qualitative increase reportedHepG2 cellsThis compound significantly enhances insulin-stimulated IRS-1 phosphorylation.[3] Myo-inositol also improves insulin-stimulated IRS-1 phosphorylation.[3]
Insulin-Stimulated Akt Phosphorylation (Ser473) ↑ 54%Qualitative increase reportedHepG2 cellsThis compound enhances insulin-stimulated Akt phosphorylation.[3] Myo-inositol shows similar enhancing effects.[3]
Insulin-Stimulated Glucose Uptake ↑ 81% (after 12h pretreatment)↑ (dose-dependent)3T3-L1 adipocytes, L6 myotubesBoth compounds increase insulin-stimulated glucose uptake.[3][4]
GLUT4 Translocation Not directly quantified↑ (similar to insulin)Skeletal muscleMyo-inositol stimulates the translocation of GLUT4 to the plasma membrane.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates GLUT4_membrane GLUT4 PI3K PI3K IRS1->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates GSK3b GSK-3β Akt->GSK3b inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GS Glycogen Synthase GSK3b->GS inhibits Glycogen Glycogen Synthesis GS->Glycogen promotes GLUT4_vesicle->GLUT4_membrane Glucose Glucose Glucose->GLUT4_membrane uptake This compound This compound This compound->IRS1 enhances phosphorylation This compound->Akt enhances phosphorylation Myo_inositol Myo_inositol Myo_inositol->GLUT4_vesicle promotes translocation

Fig. 1: Insulin signaling pathway with points of action for this compound and myo-inositol.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) Differentiation Differentiate cells Cell_Seeding->Differentiation Serum_Starvation Serum starve cells Differentiation->Serum_Starvation Pretreatment Pre-treat with this compound or Myo-inositol Serum_Starvation->Pretreatment Insulin_Stimulation Stimulate with Insulin Pretreatment->Insulin_Stimulation Glucose_Uptake 2-Deoxyglucose Uptake Assay Insulin_Stimulation->Glucose_Uptake Western_Blot Western Blot for Protein Phosphorylation (p-Akt, p-IRS1) Insulin_Stimulation->Western_Blot GLUT4_Translocation Immunofluorescence for GLUT4 Translocation Insulin_Stimulation->GLUT4_Translocation Quantification Quantify Results Glucose_Uptake->Quantification Western_Blot->Quantification GLUT4_Translocation->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Fig. 2: A typical experimental workflow for assessing insulin signaling.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: L6 rat myoblasts or 3T3-L1 murine preadipocytes are commonly used.

  • Differentiation: L6 myoblasts are differentiated into myotubes by switching to a low-serum medium (e.g., 2% horse serum) for 5-7 days. 3T3-L1 preadipocytes are differentiated into adipocytes using a cocktail containing dexamethasone, isobutylmethylxanthine, and insulin.

  • Treatment: Differentiated cells are typically serum-starved for 3-4 hours before treatment. Cells are then pre-treated with varying concentrations of this compound or myo-inositol for a specified duration (e.g., 12 hours) before stimulation with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).[3]

Western Blotting for Protein Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, IRS-1).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

2-Deoxy-D-[³H]glucose Uptake Assay
  • Pre-incubation: After insulin stimulation, cells are washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with KRH buffer for 30 minutes.

  • Glucose Uptake: Glucose uptake is initiated by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.

  • Termination: After a defined period (e.g., 5-10 minutes), the uptake is terminated by washing the cells with ice-cold KRH buffer.

  • Measurement: Cells are lysed, and the radioactivity is measured by liquid scintillation counting. Non-specific uptake is determined in the presence of cytochalasin B and subtracted from all values.

GLUT4 Translocation Assay (Immunofluorescence)
  • Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against GLUT4, followed by a fluorescently labeled secondary antibody.

  • Imaging: Coverslips are mounted on slides, and images are captured using a confocal microscope.

  • Quantification: The translocation of GLUT4 to the plasma membrane is quantified by measuring the fluorescence intensity at the cell periphery.

Conclusion

Both this compound and myo-inositol demonstrate significant potential as insulin-sensitizing agents. The available data suggests that this compound potently enhances insulin-stimulated phosphorylation of key upstream signaling molecules, IRS-1 and Akt.[3] Myo-inositol is well-established to promote glucose uptake through the translocation of GLUT4.[5] While the current body of literature does not provide a direct, controlled head-to-head comparison of the two compounds, the evidence indicates that both molecules positively modulate the insulin signaling pathway, albeit potentially through different primary points of intervention. Further research involving direct comparative studies is warranted to fully elucidate their relative efficacy and to determine their potential for therapeutic applications in insulin-resistant states.

References

Sequoyitol vs. Metformin: A Comparative Analysis of Efficacy in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of sequoyitol and metformin in preclinical animal models of diabetes. The information is compiled from various studies, offering insights into their respective mechanisms of action, effects on glucose metabolism, and organ-protective capabilities. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided.

I. Overview of Compounds

This compound , a naturally occurring methyl ether of myo-inositol, has demonstrated significant anti-diabetic properties in several animal studies.[1] It is recognized for its ability to improve hyperglycemia and glucose intolerance.[2][3]

Metformin is a biguanide derivative and a first-line oral medication for the treatment of type 2 diabetes.[4] Its primary function is to decrease hepatic glucose production and increase insulin sensitivity.[5][6][7]

II. Efficacy in Animal Models: A Tabular Comparison

The following tables summarize the key findings from various animal studies on this compound and metformin.

Table 1: Effects on Glucose Metabolism

ParameterThis compoundMetforminAnimal Model(s)
Blood Glucose Significantly decreased[2][3][8]Significantly decreased[4]ob/ob mice, STZ-induced diabetic mice, Type 2 diabetic rats
Glucose Intolerance Improved[2][3]Improved (Implied by mechanism)ob/ob mice, STZ-induced diabetic mice
Insulin Sensitivity Enhanced[2][3]Enhanced[6][7]ob/ob mice
Insulin Secretion Increased plasma insulin levels in STZ-induced mice[2][3]Improved insulin levels in STZ-induced mice[4]STZ-induced diabetic mice
Hepatic Glucose Production Suppressed in primary hepatocytes[2]Inhibited (primary mechanism)[5]In vitro (hepatocytes)

Table 2: Organ-Protective Effects

Organ/SystemThis compoundMetforminAnimal Model(s)
Pancreatic β-cells Protected from oxidative injury[2][3]Reduced insulitis (inflammation)[4]STZ-induced diabetic mice
Aorta/Endothelium Protected against endothelial dysfunction[8]Not explicitly studied in retrieved articlesType 2 diabetic rats
Liver Not explicitly studied in retrieved articlesNormal histology in diabetic rats[9]Alloxan-induced diabetic rats
Kidney Not explicitly studied in retrieved articlesNormal histology in diabetic rats[9]Alloxan-induced diabetic rats

III. Mechanisms of Action: A Comparative Overview

This compound and metformin exert their anti-diabetic effects through distinct yet partially overlapping signaling pathways.

A. This compound's Mechanism of Action

This compound appears to have a multi-pronged approach, directly targeting key metabolic tissues:

  • Enhanced Insulin Signaling: It promotes the phosphorylation of the insulin receptor (IR), insulin receptor substrate-1 (IRS1), and Akt in hepatocytes, adipocytes, and β-cells.[2][3] This enhancement of the insulin signaling cascade leads to increased glucose uptake and reduced hepatic glucose production.[2]

  • β-cell Protection: this compound protects pancreatic β-cells from oxidative stress-induced injury, which is a crucial factor in the progression of diabetes.[2][3]

  • Endothelial Protection: In the vasculature, this compound down-regulates the expression of NADPH oxidase 4 (NOX4), a key source of reactive oxygen species, and up-regulates endothelial nitric oxide synthase (eNOS), which improves endothelial function.[8]

Sequoyitol_Pathway This compound This compound Hepatocytes Hepatocytes This compound->Hepatocytes Adipocytes Adipocytes This compound->Adipocytes Beta_cells β-cells This compound->Beta_cells Aorta Aorta This compound->Aorta Insulin_Signaling ↑ Insulin Signaling (IR, IRS1, Akt) Hepatocytes->Insulin_Signaling Adipocytes->Insulin_Signaling Beta_cells->Insulin_Signaling Oxidative_Stress ↓ Oxidative Stress Beta_cells->Oxidative_Stress NOX4 ↓ NOX4 Aorta->NOX4 eNOS ↑ eNOS Aorta->eNOS Glucose_Uptake ↑ Glucose Uptake Insulin_Signaling->Glucose_Uptake Glucose_Production ↓ Hepatic Glucose Production Insulin_Signaling->Glucose_Production Beta_cell_Protection β-cell Protection Oxidative_Stress->Beta_cell_Protection Endothelial_Function ↑ Endothelial Function NOX4->Endothelial_Function eNOS->Endothelial_Function

Figure 1: Proposed signaling pathway for this compound's anti-diabetic effects.

B. Metformin's Mechanism of Action

Metformin's primary mode of action involves the alteration of cellular energy metabolism:[5]

  • Inhibition of Hepatic Gluconeogenesis: This is the main glucose-lowering effect of metformin.[5] It inhibits mitochondrial complex I, leading to reduced ATP levels and subsequent inhibition of gluconeogenic pathways.[6]

  • Activation of AMPK: The increase in the AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6][7] AMPK activation enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.[5]

  • Anti-inflammatory Effects: Metformin has been shown to reduce inflammation in pancreatic islets, which can help preserve β-cell function.[4]

Metformin_Pathway Metformin Metformin Liver Liver Metformin->Liver Pancreatic_Islets Pancreatic Islets Metformin->Pancreatic_Islets Mitochondria Mitochondrial Complex I Liver->Mitochondria ATP ↓ ATP Mitochondria->ATP Gluconeogenesis ↓ Hepatic Gluconeogenesis Mitochondria->Gluconeogenesis AMP_ATP_ratio ↑ AMP:ATP Ratio ATP->AMP_ATP_ratio AMPK ↑ AMPK Activation AMP_ATP_ratio->AMPK Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Inflammation ↓ Inflammation (Insulitis) Pancreatic_Islets->Inflammation Beta_cell_Protection β-cell Protection Inflammation->Beta_cell_Protection

Figure 2: Key signaling pathway for Metformin's anti-diabetic effects.

IV. Experimental Protocols

This section details the methodologies employed in the cited animal studies.

A. This compound Studies
  • Animal Models:

    • ob/ob mice: A genetic model of obesity, insulin resistance, and type 2 diabetes.[2]

    • Streptozotocin (STZ)-induced diabetic mice: A model of insulin deficiency (type 1 diabetes) created by chemically destroying pancreatic β-cells.[2]

    • Type 2 diabetic rats: Induced by a high-fat, high-sugar diet combined with a low dose of STZ.[8]

  • Drug Administration:

    • Dosage (ob/ob mice): 40 mg/kg body weight, administered orally twice daily for 17-18 days.[2]

    • Dosage (Type 2 diabetic rats): 12.5, 25, and 50 mg/kg/day for 6 weeks.[8]

  • Key Parameters Measured:

    • Blood glucose levels[2][8]

    • Glucose tolerance tests[2]

    • Plasma insulin levels[2]

    • Insulin signaling protein phosphorylation (IR, IRS1, Akt) via Western blotting[2]

    • Aortic endothelial function via measurement of acetylcholine-induced relaxation[8]

    • Expression of NOX4 and eNOS in aortas via immunohistochemistry, real-time PCR, and Western blotting[8]

B. Metformin Studies
  • Animal Models:

    • Alloxan-induced diabetic albino rats: A chemical induction model of diabetes.[9]

    • STZ-induced diabetic mice: A model for studying insulitis and β-cell function.[4]

  • Drug Administration:

    • Dosage (Alloxan-induced rats): 1000 mg/kg/day for 30 days.[9]

    • Dosage (STZ-induced mice): Not explicitly stated in the abstract, but administered by gavage.[4]

  • Key Parameters Measured:

    • Blood glucose levels[4]

    • Body weight[4]

    • Food and water intake[4]

    • Histological analysis of pancreas, liver, and kidney[4][9]

    • Pancreatic and serum insulin levels via ELISA[4]

    • Levels of inflammatory cytokines (IL-1β, TNF-α) in pancreatic tissues via ELISA[4]

Experimental_Workflow cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 Data Collection & Analysis cluster_3 Outcome Induction Diabetes Induction (e.g., STZ, Alloxan, High-Fat Diet) Treatment Drug Administration (this compound or Metformin) vs. Control (Vehicle) Induction->Treatment Biochemical Biochemical Analysis (Blood Glucose, Insulin, etc.) Treatment->Biochemical Functional Functional Assays (Glucose Tolerance, Vasorelaxation) Treatment->Functional Molecular Molecular Analysis (Western Blot, PCR, ELISA) Treatment->Molecular Histological Histological Examination (Pancreas, Liver, Kidney) Treatment->Histological Efficacy Comparative Efficacy Assessment Biochemical->Efficacy Functional->Efficacy Molecular->Efficacy Histological->Efficacy

Figure 3: Generalized experimental workflow for evaluating anti-diabetic agents.

V. Conclusion

Both this compound and metformin demonstrate significant anti-diabetic efficacy in various animal models. Metformin, the established clinical therapeutic, primarily acts by reducing hepatic glucose output and improving insulin sensitivity through AMPK activation. This compound, a promising natural compound, exhibits a broader range of action by directly enhancing insulin signaling in multiple tissues, protecting pancreatic β-cells from oxidative stress, and improving endothelial function.

While direct comparative studies are lacking, the available evidence suggests that this compound may offer unique therapeutic benefits, particularly in preserving β-cell function and protecting the vasculature. Further research, including head-to-head comparative trials, is warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds in the management of diabetes.

References

Sequoyitol's Antioxidant Power: A Comparative Analysis Against Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the antioxidant capacity of Sequoyitol against established natural antioxidants reveals significant differences in efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of available data, experimental methodologies, and relevant biological pathways to inform future research and development.

This compound, a naturally occurring methyl ether of myo-inositol, has garnered interest for its potential therapeutic properties. While its role in cellular signaling is increasingly understood, its direct antioxidant capacity has been a subject of inquiry. This comparative guide synthesizes available data to benchmark this compound's antioxidant potential against well-known natural compounds: Vitamin C (Ascorbic Acid), a water-soluble antioxidant; Trolox, a water-soluble analog of Vitamin E, representing its lipid-soluble counterpart; and Quercetin, a prominent flavonoid antioxidant.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to neutralize free radicals. The most common in vitro assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalents (TE), which compares the antioxidant capacity of a substance to that of Trolox.

A review of the scientific literature reveals a notable lack of direct quantitative data on the antioxidant capacity of isolated this compound from these standard assays. However, studies on related cyclitols, the class of compounds to which this compound belongs, suggest that they possess very weak direct radical scavenging activity. For instance, research on D-pinitol, another methylated inositol, demonstrated the need for high concentrations (in the mg/mL range) to exhibit significant scavenging in the DPPH assay.

In contrast, Vitamin C, Vitamin E (Trolox), and Quercetin are potent antioxidants with well-documented low IC50 values and high Trolox Equivalents, as summarized in the table below.

CompoundAssayIC50 / Trolox EquivalentSource
This compound DPPH, ABTS, ORACNo direct quantitative data available in peer-reviewed literature. Studies on related cyclitols suggest very weak activity (high IC50).Inferred from studies on related compounds
Vitamin C (Ascorbic Acid) DPPHIC50: ~2.0 - 8.75 µg/mL[1]
ABTSIC50: ~3.3 µg/mL[1]
Trolox (Vitamin E analog) DPPHIC50: ~30.12 µM[2]
ABTSStandard for Trolox Equivalents[3]
ORACStandard for ORAC units[4]
Quercetin DPPHIC50: ~4.21 µM[5]
ABTSHigher than Vitamin C in some studies[6]
ORAC4.12 µmol TE/mg[7]

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols for the principal antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance at 517 nm is measured to determine the scavenging activity.

Procedure:

  • A working solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • A control containing only the solvent and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Procedure:

  • ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • Results can be expressed as IC50 or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant in a multi-well plate.

  • The reaction is initiated by the addition of AAPH, which generates peroxyl radicals at a constant rate upon heating (typically 37°C).

  • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is determined by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.

  • The antioxidant capacity is expressed in ORAC units, where 1 ORAC unit is equivalent to the net protection provided by 1 µM of Trolox.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis This compound This compound DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS ORAC ORAC Assay This compound->ORAC VitC Vitamin C VitC->DPPH VitC->ABTS VitC->ORAC Trolox Trolox Trolox->DPPH Trolox->ABTS Trolox->ORAC Quercetin Quercetin Quercetin->DPPH Quercetin->ABTS Quercetin->ORAC IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 TE Trolox Equivalent Calculation ABTS->TE ORAC->TE

Caption: Experimental workflow for comparing antioxidant capacities.

nrf2_pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

Based on the available evidence, this compound is likely to be a weak direct antioxidant when compared to established natural compounds like Vitamin C, Vitamin E, and Quercetin. The primary biological activities of this compound may therefore not be attributable to direct radical scavenging but rather to its involvement in cellular signaling pathways, such as the insulin signaling cascade. While direct antioxidant capacity appears limited, further research could explore this compound's potential to indirectly influence the cellular antioxidant defense system, for instance, by modulating the expression of antioxidant enzymes through pathways like the Nrf2-Keap1 system. This guide underscores the need for direct, quantitative studies on this compound's antioxidant capacity to fully elucidate its therapeutic potential.

References

Validating Sequoyitol's Mechanism of Action: A Comparative Guide Using Gene Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sequoyitol and its alternatives in the context of insulin signaling, with a focus on validating its mechanism of action through gene knockout studies. While direct gene knockout validation for this compound is not yet prevalent in published literature, this document outlines a robust framework for such validation based on established methodologies in insulin signaling research.

Introduction to this compound and its Proposed Mechanism of Action

This compound, also known as 5-O-methyl-myo-inositol, is a naturally occurring compound that has demonstrated significant potential as an anti-diabetic agent.[1] Preclinical studies suggest that this compound improves hyperglycemia and glucose intolerance by enhancing insulin signaling in key metabolic tissues, including the liver, adipose tissue, and pancreatic β-cells.

The proposed mechanism of action centers on the potentiation of the canonical insulin signaling pathway. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and subsequent activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). This cascade culminates in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream. This compound is believed to enhance the phosphorylation of IRS-1 and Akt, thereby amplifying the insulin signal and improving glucose metabolism.

Comparative Analysis with Alternative Inositol Derivatives

This compound belongs to a class of inositol compounds, including D-chiro-inositol and Pinitol, which also exhibit insulin-sensitizing properties.[2][3][4] A comparative overview of these compounds is essential for understanding the therapeutic landscape.

CompoundProposed Mechanism of ActionKey Findings from In Vivo/In Vitro Studies
This compound Enhances insulin signaling via increased phosphorylation of IRS-1 and Akt.Decreases blood glucose and improves glucose intolerance in animal models.[1]
D-chiro-inositol Acts as a precursor to inositolphosphoglycan (IPG) mediators of insulin action.[2][4]Improves insulin sensitivity and ovarian function in Polycystic Ovary Syndrome (PCOS).
Pinitol Possesses insulin-like properties and enhances the PI3K/Akt signaling pathway.[3]Lowers fasting blood glucose and improves glucose tolerance in diabetic rat models. In humans, it has been shown to lower HbA1c and HOMA-IR.[3][5]
Myo-inositol Precursor for IPG mediators and influences downstream insulin signaling components.Supplementation has been shown to increase mRNA expression of AMPK, AKT, and PDK-1 in patients with NAFLD.[6]

Validating Mechanism of Action with Gene Knockout Models: A Proposed Workflow

To definitively validate that this compound's effects are mediated through the IRS-1/Akt pathway, a series of experiments utilizing gene knockout models is proposed. The CRISPR-Cas9 system offers a precise and efficient method for generating the necessary knockout cell lines and animal models.[2][7][8]

Experimental Workflow

The following diagram illustrates a logical workflow for validating the mechanism of action of this compound using gene knockout models.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis and Conclusion A Generate IRS-1 and Akt Knockout (KO) Cell Lines (e.g., HepG2, 3T3-L1) using CRISPR-Cas9 B Treat Wild-Type (WT) and KO cells with this compound ± Insulin A->B C Assess Downstream Signaling (p-Akt, p-IRS-1 levels) via Western Blot B->C D Measure Glucose Uptake (e.g., 2-NBDG assay) B->D J Compare this compound's effect in WT vs. KO models D->J E Generate Tissue-Specific IRS-1 or Akt Knockout Mouse Models F Induce Diabetic Phenotype (e.g., high-fat diet) E->F G Administer this compound to WT and KO diabetic mice F->G H Monitor Blood Glucose, Insulin Levels, and Glucose Tolerance G->H I Analyze Gene and Protein Expression in Target Tissues G->I H->J I->J K Conclusion: Determine if this compound's action is dependent on IRS-1/Akt J->K

Caption: Proposed experimental workflow for validating this compound's mechanism of action.

Detailed Experimental Protocols

3.2.1. Generation of Gene Knockout Cell Lines using CRISPR-Cas9

  • gRNA Design and Synthesis: Design and synthesize guide RNAs (gRNAs) targeting exons of the IRS-1 or Akt1 gene.

  • Cas9 and gRNA Delivery: Co-transfect target cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) with a plasmid expressing Cas9 nuclease and the specific gRNAs.

  • Clonal Selection and Validation: Isolate single-cell clones and screen for successful gene knockout by PCR, Sanger sequencing, and Western blotting to confirm the absence of the target protein.

3.2.2. In Vitro Glucose Uptake Assay

  • Cell Culture and Treatment: Plate wild-type and knockout cells and treat with varying concentrations of this compound in the presence or absence of insulin.

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to the culture medium and incubate.

  • Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity, which is proportional to the amount of glucose uptake.

3.2.3. Western Blot Analysis of Signaling Proteins

  • Protein Extraction: Lyse treated cells and extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of IRS-1 and Akt, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Quantification: Visualize protein bands using a chemiluminescence detection system and quantify band intensities to determine the relative levels of protein phosphorylation.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound is hypothesized to exert its effects.

sequoyitol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake This compound This compound This compound->IRS1 Enhances Phosphorylation PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose

Caption: Proposed signaling pathway for this compound's insulin-sensitizing effect.

Quantitative Data and Performance Comparison

While direct comparative studies using gene knockout models are pending, the following table summarizes available quantitative data for this compound and its alternatives.

ParameterThis compoundD-chiro-inositolPinitolMyo-inositol
Effect on Fasting Blood Glucose Significant decrease in ob/ob mice.Data not available in a directly comparable format.12.63% decrease in diabetic rats.[3]Data not available in a directly comparable format.
Effect on HbA1c Data not available.Data not available.Significant decrease in type 2 diabetic patients.[5]Data not available.
Effect on HOMA-IR Data not available.Data not available.Significant decrease in type 2 diabetic patients.[5]Significant improvement in patients with NAFLD.[6]
Effect on IRS-1 Phosphorylation Enhances phosphorylation in HepG2 cells and 3T3-L1 adipocytes.Indirectly influences through IPG mediators.Promotes the PI3K/Akt pathway.[3]Data not available.
Effect on Akt Phosphorylation Enhances phosphorylation in HepG2 cells and 3T3-L1 adipocytes.Indirectly influences through IPG mediators.Promotes the PI3K/Akt pathway.[3]Increases Akt mRNA expression.[6]

Conclusion and Future Directions

This compound presents a promising therapeutic candidate for the management of insulin resistance and type 2 diabetes. The proposed mechanism of action, involving the enhancement of the IRS-1/Akt signaling pathway, is supported by preliminary evidence. However, rigorous validation using gene knockout models is crucial to definitively establish this mechanism and to differentiate its efficacy and mode of action from other inositol-based insulin sensitizers. The experimental framework outlined in this guide provides a clear path forward for researchers to elucidate the precise molecular targets of this compound and to solidify its position as a potential novel treatment for metabolic disorders. Future research should also focus on head-to-head comparative studies with other inositols in both wild-type and gene knockout models to provide a comprehensive understanding of their relative therapeutic potentials.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sequoyitol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Sequoyitol (5-O-Methyl-myo-inositol), a naturally occurring cyclitol with potential therapeutic applications, including blood glucose regulation. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and clinical studies. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) with different detection methods, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Analytical Methodologies

The quantification of this compound, a non-chromophoric sugar alcohol, requires specialized analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique. Due to this compound's lack of a UV-absorbing chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed. Alternatively, derivatization can be used to introduce a chromophore for UV detection, or the sample can be analyzed by mass spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that requires derivatization to increase the volatility of this compound before it can be analyzed by gas chromatography.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of substances in a sample without the need for identical reference standards for each analyte. The intensity of an NMR signal is directly proportional to the number of atomic nuclei.

Cross-validation of these methods is essential to ensure the reliability and comparability of data, especially when different techniques are used across various laboratories or during different stages of drug development.[1]

Data Presentation: A Comparative Summary

The following tables summarize the quantitative performance of HPLC-CAD/ELSD, GC-MS, and qNMR for the analysis of this compound and related inositols. The data is compiled from various validation studies and represents typical performance characteristics.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterHPLC-CAD/ELSDGC-MS/MSqNMR
Linearity (R²) >0.999[2]>0.999[3]>0.999[4]
Limit of Detection (LOD) 0.12-0.44 µg/mL (CAD)[2]≤3 ng/mL[3]Dependent on concentration and instrument
Limit of Quantification (LOQ) 0.40-1.47 µg/mL (CAD)[2]<15 mg/L (GC-MS)[5]Dependent on desired accuracy[6]
Accuracy (% Recovery) 94.9-105%[2][7]97.11-113.09%[3]Typically high, within 1-2% of true value[4]
Precision (%RSD) <5%[2]<6%[3]<2%[8]
Derivatization Required NoYesNo
Sample Throughput HighMediumLow to Medium

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-ELSD/CAD, GC-MS, and qNMR are provided below. These protocols are based on established methods for inositol analysis and should be validated for the specific matrix being studied.

High-Performance Liquid Chromatography with Charged Aerosol/Evaporative Light Scattering Detection (HPLC-CAD/ELSD)

This method is suitable for the direct quantification of this compound without derivatization.

a. Sample Preparation (from a plant matrix):

  • Accurately weigh 1.0 g of powdered plant material.

  • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Shodex Asahipak NH2P-50 4E, 4.6 x 250 mm, 5 µm) is often suitable for separating polar compounds like cyclitols.[2]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

c. Detector Settings (CAD):

  • Follow manufacturer's guidelines for optimization. CAD is known for its consistent response, which is independent of the analyte's chemical structure.[9]

d. Detector Settings (ELSD):

  • Nebulizer Temperature: 30°C.

  • Evaporator Temperature: 60°C.

  • Gas Flow Rate: 1.5 L/min.[5] Note: ELSD response can be non-linear and requires careful calibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make this compound volatile.

a. Sample Preparation and Derivatization:

  • Prepare an extract as described for the HPLC method.

  • Evaporate a known volume of the extract to dryness under a stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Incubate the mixture at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

b. GC-MS Conditions:

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized this compound.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of derivatized this compound.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR offers a direct measurement of the analyte concentration.

a. Sample Preparation:

  • Accurately weigh the sample extract.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard (e.g., maleic acid, TSP) that has a signal that does not overlap with the this compound signals.

b. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (typically >250).

c. Data Processing and Quantification:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Integrate the well-resolved signals of this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)

Mandatory Visualizations

Experimental Workflow for this compound Quantification

Caption: A workflow diagram illustrating the analytical procedures for this compound quantification.

Cross-Validation Logical Relationship

G Cross-Validation Process for Analytical Methods Method1 Primary Method (e.g., HPLC-CAD) Analysis1 Analyze QC Samples with Method 1 Method1->Analysis1 Method2 Secondary Method (e.g., GC-MS) Analysis2 Analyze QC Samples with Method 2 Method2->Analysis2 Method3 Reference Method (e.g., qNMR) Analysis3 Analyze QC Samples with Method 3 Method3->Analysis3 QC_Samples Prepare QC Samples (Low, Medium, High Concentrations) QC_Samples->Analysis1 QC_Samples->Analysis2 QC_Samples->Analysis3 Results1 Results from Method 1 Analysis1->Results1 Results2 Results from Method 2 Analysis2->Results2 Results3 Results from Method 3 Analysis3->Results3 Comparison Statistical Comparison (e.g., Bland-Altman, Regression) Results1->Comparison Results2->Comparison Results3->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical flow of the cross-validation process between different analytical methods.

This compound's Role in Insulin Signaling

This compound, like other inositols, is implicated in insulin signaling pathways. It is believed to act as or lead to the formation of inositol phosphoglycan (IPG) mediators, which are second messengers in the insulin signaling cascade.

Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PLC Phospholipase C IR->PLC PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthase Glycogen Synthase Activation Akt->Glycogen_Synthase IPG Inositol Phosphoglycan (IPG Mediator) PLC->IPG Release This compound This compound / Inositols This compound->IPG Precursor IPG->Glycogen_Synthase Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Simplified diagram of this compound's putative role in the insulin signaling pathway.

References

A Comparative Analysis of the Anti-inflammatory Potential of Sequoyitol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects of Sequoyitol and its key derivatives, myo-inositol and D-pinitol. The information is compiled from various in vitro and in vivo studies to facilitate a comparative understanding of their mechanisms of action and therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, showcasing the anti-inflammatory effects of this compound and its derivatives.

Table 1: In Vivo Anti-inflammatory Effects of D-pinitol in a Chick Model [1][2][3][4][5]

Treatment GroupDose (mg/kg)Mean Number of Paw Licks (First 10 min)Paw Edema Diameter (mm) at 60 minPaw Edema Diameter (mm) at 90 minPaw Edema Diameter (mm) at 120 min
Negative Control-Not specifiedNot specifiedNot specifiedNot specified
D-pinitol12.5Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced
D-pinitol25Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced
D-pinitol509.33 ± 1.08Significantly reducedSignificantly reducedSignificantly reduced
Celecoxib (Standard)42Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced
Ketoprofen (Standard)42Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced
D-pinitol + Celecoxib25 + 426.67 ± 1.47More effective reduction than individual groupsMore effective reduction than individual groupsMore effective reduction than individual groups

Data extracted from a study using a formalin-induced paw edema model in chicks. "Significantly reduced" indicates a statistically significant difference compared to the negative control (p < 0.05).[1][2][3][4][5]

Table 2: In Vitro Anti-inflammatory Effects of Myo-inositol on Pro-inflammatory Cytokines [6][7][8][9]

Cell LinePro-inflammatory StimulusMyo-inositol ConcentrationOutcome
Human Adipocytes (SGBS)TNF-α, IL-1β, LPS100 µmol/LSignificantly reduced the expression and secretion of CCL-2, CXCL-10, and IL-6.[7][8][9]
Human Endothelial Cells (HUVECs) from GDM patientsChronic Hyperglycemia (in vivo exposure)In vivo supplementationSignificantly reduced monocyte cell adhesion, adhesion molecule exposure, and intracellular ROS levels.[10]
Various (in respiratory diseases context)General inflammatory conditionsNot specifiedModulates the production of TNF-α, IL-6, and IL-8.[6]

Table 3: In Vitro Anti-inflammatory Effects of Novel Inositol Derivatives [11][12][13][14]

Compound SourceCell LinePro-inflammatory StimulusActive CompoundsIC50 Values (µM) for NO Production Inhibition
Solanum capsicoidesBV2 microgliaLPSSolsurinositols E and G11.21 ± 0.14 and 14.5 ± 1.22
Inula cappaRAW264.7 macrophagesLPS12 new and 5 known inositol derivatives7 to 23

Signaling Pathways

This compound and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15][16][17] this compound and myo-inositol have been shown to inhibit this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκBα degradation & NF-κB translocation This compound This compound & Myo-inositol This compound->IKK Inhibition Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound and myo-inositol.

COX-2 Signaling Pathway

D-pinitol has been shown to potentially inhibit the Cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins, which are potent inflammatory mediators.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation D_pinitol D-pinitol D_pinitol->COX2 Inhibition

Caption: D-pinitol's potential inhibition of the COX-2 enzyme in the inflammatory pathway.

Experimental Protocols

In Vivo Formalin-Induced Paw Edema in Chicks[1][2][3][4][5]

This model is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to reduce edema (swelling) and pain response (paw licking) induced by a chemical irritant.

  • Animals: Day-old chicks.

  • Groups:

    • Negative Control (vehicle).

    • D-pinitol (12.5, 25, and 50 mg/kg, oral gavage).

    • Standard Drugs: Celecoxib (42 mg/kg) and Ketoprofen (42 mg/kg).

    • Combination Group: D-pinitol (25 mg/kg) + Celecoxib (42 mg/kg).

  • Procedure:

    • The test compounds or vehicle are administered orally.

    • After a set period (e.g., 30 minutes), a solution of formalin is injected into the sub-plantar region of the chick's right hind paw to induce inflammation.

    • The number of paw licks is counted for the first 10 minutes post-injection as a measure of the pain response.

    • The diameter of the inflamed paw is measured at specific time points (e.g., 60, 90, and 120 minutes) using a digital caliper to quantify the extent of edema.

  • Endpoint Analysis: Comparison of the number of paw licks and paw edema diameter between the treated groups and the negative control group.

Experimental_Workflow_In_Vivo Start Start Grouping Animal Grouping (Chicks) Start->Grouping Administration Oral Administration (D-pinitol, Standards, Vehicle) Grouping->Administration Induction Formalin Injection (Paw) Administration->Induction Measurement1 Pain Response Measurement (Paw Licking Count) Induction->Measurement1 Measurement2 Edema Measurement (Paw Diameter) Induction->Measurement2 Analysis Data Analysis Measurement1->Analysis Measurement2->Analysis End End Analysis->End

Caption: Workflow for the in vivo formalin-induced paw edema assay.

In Vitro Anti-inflammatory Assay in Macrophages/Microglia[11][12][13][14]

This assay assesses the ability of compounds to inhibit the production of inflammatory mediators in immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

  • Cell Lines: RAW264.7 (macrophages) or BV2 (microglia).

  • Procedure:

    • Cells are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of the test compounds (e.g., Solsurinositols) for a specific duration.

    • Inflammation is induced by adding LPS to the cell culture.

    • After incubation, the cell supernatant is collected.

    • The concentration of nitric oxide (NO), a key inflammatory mediator, in the supernatant is measured using the Griess reagent.

  • Endpoint Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the NO production) is calculated to determine the anti-inflammatory potency.

Experimental_Workflow_In_Vitro Start Start Cell_Culture Cell Culture (RAW264.7 or BV2) Start->Cell_Culture Pre_treatment Pre-treatment with Test Compounds Cell_Culture->Pre_treatment Induction LPS Stimulation Pre_treatment->Induction Incubation Incubation Induction->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->NO_Measurement Analysis IC50 Calculation NO_Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vitro anti-inflammatory assay in macrophages/microglia.

Conclusion

The available evidence strongly suggests that this compound and its derivatives, myo-inositol and D-pinitol, are promising candidates for the development of novel anti-inflammatory agents. They exhibit anti-inflammatory properties through distinct yet potentially overlapping mechanisms, primarily involving the inhibition of the NF-κB and COX-2 signaling pathways.

  • This compound and myo-inositol appear to exert their effects by targeting the NF-κB pathway, thereby reducing the expression of a broad range of pro-inflammatory cytokines.

  • D-pinitol shows significant in vivo anti-inflammatory activity, possibly through the inhibition of the COX-2 enzyme, and also demonstrates a synergistic effect when combined with conventional NSAIDs.

Further direct comparative studies using standardized models are warranted to fully elucidate the relative potency and therapeutic potential of these compounds. The data presented in this guide provides a foundational basis for such future research and development endeavors.

References

Benchmarking the neuroprotective potential of Sequoyitol against known neuroprotective agents.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the neuroprotective agent, Sequoyitol, against established compounds Edaravone, Riluzole, and Curcumin is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their performance based on available experimental data, outlines detailed experimental protocols for key neuroprotective assays, and visualizes relevant biological pathways.

Introduction to Neuroprotective Agents

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, represent a significant challenge in modern medicine. The development of effective neuroprotective agents is a critical area of research. This guide focuses on this compound, a naturally occurring methyl-inositol, and benchmarks its potential against three well-known neuroprotective agents: Edaravone, a free radical scavenger; Riluzole, a glutamate modulator; and Curcumin, a polyphenol with diverse biological activities.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data on the neuroprotective effects of this compound, Edaravone, Riluzole, and Curcumin in various in vitro models of neuronal injury. It is important to note that direct comparative studies involving this compound against the other three agents are limited in the current scientific literature. The data presented is compiled from individual studies and experimental conditions may vary.

Table 1: Protection Against Glutamate-Induced Excitotoxicity

CompoundCell LineGlutamate ConcentrationEC50 / Effective Concentration% NeuroprotectionCitation(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Edaravone Spiral Ganglion Neurons2 mM500 µM (preventative)Significantly mitigated cell death[1][2]
Hippocampal NeuronsNot SpecifiedNot SpecifiedProtected against toxicity[3]
Cortical Neurons50 µM500 µM (prophylactic)Significant cell survival increase[4]
Riluzole Primary Neuronal Cultures10 µM (sustained)10 µMFully prevented cytotoxicity[5]
Crayfish Neuromuscular Junction20 mM50 µMProtected against EPSP loss[6][7]
Curcumin Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Protection Against Oxidative Stress (H₂O₂-Induced Injury)

CompoundCell LineH₂O₂ ConcentrationEC50 / Effective Concentration% NeuroprotectionCitation(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Edaravone HT22Not SpecifiedVarious concentrations testedProtected against cell injury[8][9]
miMNs25 µM10 µMReduced neurite damage from 93% to 26%[10]
Riluzole SH-SY5Y200 µM1-10 µMPrevented ~50% cell death[11][12]
Curcumin SK-N-SHNot Specified5-50 µg/mL (pre-treatment)Dose-dependent increase in cell viability[13][14]
Neuro-2ANot Specified20-25 µg/mL (pre-treatment)Significantly attenuated cell viability loss[15]

Table 3: Protection Against Amyloid-β (Aβ) Toxicity

CompoundCell LineAβ Concentration/FormEC50 / Effective Concentration% NeuroprotectionCitation(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Edaravone Rat Model of ADAβ₁₋₄₀Dose-dependentInhibited Aβ-induced increase in ICa[16][17]
APPswe/PS1 MiceNot ApplicableNot SpecifiedReduced Aβ deposition and rescued behavioral deficits[18]
Riluzole 3xTg AD MiceNot ApplicableNot SpecifiedReduced Aβ deposition and prevented neuronal loss[19]
Curcumin Rat Primary NeuronsAβ₁₋₄₂ (intracellular)30 µMSignificantly increased cell viability[20]
Rat Cortical NeuronsAβ₂₅₋₃₅1, 10, 20, 50 µg/mLProtected neurons from toxicity[21]

Table 4: Anti-inflammatory Effects in Microglia

CompoundCell LineInflammatory StimulusEC50 / Effective ConcentrationKey EffectsCitation(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Edaravone BV-2LPSNot SpecifiedShifted M1 to M2 phenotype, inhibited NLRP3 inflammasome[22][23]
MCAO Rats / BV-2Ischemia / LPSNot SpecifiedReduced pro-inflammatory mediators (TNF-α, IL-1β, NO)[24]
Riluzole Data Not AvailableData Not AvailableData Not AvailableData Not Available
Curcumin BV-2LPSNot SpecifiedModulated microglial gene expression, inhibited migration[25]
BV-2LTANot SpecifiedInhibited secretion of TNF-α, NO, and PGE₂[26][27]

Mechanisms of Neuroprotection: A Comparative Overview

This compound and Inositols

While specific data on this compound is sparse, the broader class of inositols, to which it belongs, exhibits several neuroprotective mechanisms. These include modulation of the phosphoinositide signaling pathway, which is crucial for various cellular processes, and exhibiting antioxidant and anti-inflammatory properties. Myo-inositol, a related compound, has been shown to modulate immune responses and inflammation following traumatic brain injury.

Edaravone

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.[18] It effectively scavenges hydroxyl radicals and peroxyl radicals, thereby inhibiting lipid peroxidation.[28] Edaravone has also been shown to exert anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[22][23][24] Furthermore, it can activate the GDNF/RET neurotrophic signaling pathway, promoting neuronal survival.[10]

Riluzole

Riluzole's primary neuroprotective mechanism involves the modulation of glutamatergic neurotransmission. It inhibits the release of glutamate, the principal excitatory neurotransmitter in the central nervous system, and blocks postsynaptic glutamate receptors.[29] By attenuating excessive glutamate receptor activation, Riluzole prevents excitotoxicity, a major pathway of neuronal death. Additionally, Riluzole has been reported to have antioxidant properties and can modulate intracellular signaling pathways.[11][12]

Curcumin

Curcumin, the active compound in turmeric, is a pleiotropic molecule with well-documented antioxidant, anti-inflammatory, and anti-protein aggregate activities.[10] It can scavenge various reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.[13][14][15] Curcumin's anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB signaling pathway and modulation of microglial activation.[25][26][27][30][31] It has also been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[20][21][32]

Experimental Protocols

This section provides a detailed methodology for key in vitro assays commonly used to assess neuroprotective potential.

Cell Viability and Neuroprotection Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of the test compound (this compound, Edaravone, Riluzole, or Curcumin) for a specified duration (e.g., 1-24 hours).

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, H₂O₂, or Aβ peptide) to the wells. Include control wells with no neurotoxin.

    • After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS-HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

b) LDH (Lactate Dehydrogenase) Release Assay

  • Principle: This cytotoxicity assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate the plate at room temperature, protected from light, for the time specified by the assay kit manufacturer.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Calculate cytotoxicity as the percentage of LDH released compared to a maximum LDH release control (cells lysed with a detergent).

Oxidative Stress Assays

a) Intracellular Reactive Oxygen Species (ROS) Measurement

  • Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

  • Protocol:

    • Culture neuronal cells in a suitable format (e.g., 96-well plate or on coverslips).

    • Treat the cells with the test compounds and/or neurotoxins as described previously.

    • Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe for a specified time.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

    • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Apoptosis Assays

a) Western Blotting for Apoptosis Markers

  • Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

  • Protocol:

    • Culture and treat neuronal cells as described above.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways involved in neuroprotection.

Experimental_Workflow_for_Neuroprotection_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Seed Neuronal Cells Seed Neuronal Cells Pre-treat with Compound Pre-treat with Compound Seed Neuronal Cells->Pre-treat with Compound Induce Neurotoxicity Induce Neurotoxicity Pre-treat with Compound->Induce Neurotoxicity Cell Viability (MTT) Cell Viability (MTT) Induce Neurotoxicity->Cell Viability (MTT) Cytotoxicity (LDH) Cytotoxicity (LDH) Induce Neurotoxicity->Cytotoxicity (LDH) Oxidative Stress (ROS) Oxidative Stress (ROS) Induce Neurotoxicity->Oxidative Stress (ROS) Apoptosis (Western Blot) Apoptosis (Western Blot) Induce Neurotoxicity->Apoptosis (Western Blot)

Experimental workflow for in vitro neuroprotection assays.

Neuroprotective_Signaling_Pathways cluster_stimuli Neurotoxic Stimuli cluster_agents Neuroprotective Agents cluster_pathways Cellular Pathways Glutamate Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Amyloid-β Amyloid-β Amyloid-β->ROS Production Inflammation Inflammation Amyloid-β->Inflammation This compound This compound This compound->ROS Production Inhibits (putative) This compound->Inflammation Inhibits (putative) Edaravone Edaravone Edaravone->ROS Production Scavenges Riluzole Riluzole Riluzole->Excitotoxicity Inhibits Curcumin Curcumin Curcumin->ROS Production Inhibits Curcumin->Inflammation Inhibits Apoptosis Apoptosis Excitotoxicity->Apoptosis Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death ROS Production->Apoptosis ROS Production->Neuronal Death Inflammation->Apoptosis Inflammation->Neuronal Death Apoptosis->Neuronal Death

References

Unveiling the Correlated Anti-Diabetic Efficacy of Sequoyitol: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological effects of Sequoyitol, a naturally occurring inositol derivative, as observed in both laboratory (in vitro) and living organism (in vivo) studies. The data presented herein, sourced from peer-reviewed scientific literature, offers researchers, scientists, and drug development professionals a consolidated view of this compound's potential as an anti-diabetic agent. The consistent anti-hyperglycemic and insulin-sensitizing effects observed across different experimental models underscore its therapeutic promise.

Executive Summary of Findings

This compound has demonstrated significant anti-diabetic properties by improving glucose metabolism and protecting vital cells from damage associated with diabetes. In vivo studies on animal models of diabetes show that this compound lowers blood glucose levels and improves glucose tolerance.[1][2] These beneficial effects are strongly correlated with in vitro findings, where this compound enhances insulin signaling pathways in key metabolic cell types like hepatocytes, adipocytes, and pancreatic β-cells.[1][2][3] Furthermore, both in vitro and in vivo experiments indicate a protective role for this compound against oxidative stress, a common complication in diabetes.[1][4][5]

Comparative Data on Pharmacological Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the correlation between the observed pharmacological effects of this compound.

Table 1: In Vitro Effects of this compound on Insulin Signaling and Glucose Metabolism

Cell TypeExperimentKey FindingsReference
HepG2 (Human Hepatocytes)Insulin Signaling AssayThis compound significantly increased insulin-stimulated phosphorylation of IR (by 46%), IRS1 (by 48%), and Akt (by 61%).[1][1]
Primary HepatocytesGlucose Production AssayThis compound suppressed glucose production.[1][1]
3T3-L1 AdipocytesGlucose Uptake AssayThis compound increased insulin-stimulated glucose uptake by 34% (6h) and 81% (12h).[1][1]
INS-1 (Rat β-cells)Insulin Signaling AssayThis compound enhanced insulin-stimulated phosphorylation of IR and Akt.[1][1]
INS-1 (Rat β-cells)Cell Viability AssayProtected against STZ- and H₂O₂-induced cell death.[1][1]
HUVECs (Human Endothelial Cells)Gene Expression AnalysisDown-regulated NOX4 expression and up-regulated eNOS expression in high glucose conditions.[5][5]
ARPE-19 (Retina Epithelial Cells)Cell Viability & Apoptosis AssaysIncreased cell viability and reversed high glucose-induced apoptosis.[6][7][6][7]

Table 2: In Vivo Effects of this compound in Animal Models of Diabetes

Animal ModelAdministrationKey FindingsReference
ob/ob MiceSubcutaneous (0.5 nmol/h)Decreased fasting blood glucose and plasma insulin levels. Improved glucose tolerance.[1][1]
STZ-treated MiceOral (70-100 mg/kg/day)Markedly increased plasma insulin levels (by 155%). Improved hyperglycemia and glucose intolerance.[1][1]
Type 2 Diabetic RatsOral (12.5, 25, 50 mg/kg/day)Significantly decreased fasting blood glucose and insulin resistance. Improved aortic endothelium-dependent vasorelaxation. Decreased NOX4 and increased eNOS expression in aortas.[4][4]

Experimental Protocols

A detailed description of the key experimental methodologies is provided below to allow for replication and further investigation.

In Vitro Insulin Signaling Assay
  • Cell Culture: HepG2, 3T3-L1, or INS-1 cells were cultured in appropriate media.

  • Treatment: Cells were pretreated with this compound for a specified duration, followed by stimulation with insulin.

  • Lysis and Immunoprecipitation: Cells were lysed, and cell extracts were subjected to immunoprecipitation using anti-IRS1 antibody.

  • Western Blotting: Immunoprecipitates and whole-cell lysates were resolved by SDS-PAGE and immunoblotted with antibodies against phosphorylated and total forms of IR, IRS1, and Akt.[8]

In Vivo Glucose Tolerance Test (GTT)
  • Animal Models: ob/ob mice or STZ-induced diabetic mice were used.

  • Treatment: this compound was administered either orally or subcutaneously for a defined period.

  • Fasting: Mice were fasted overnight (typically 16 hours).

  • Glucose Challenge: A bolus of D-glucose (e.g., 0.8 g/kg body weight) was administered intraperitoneally.

  • Blood Sampling: Blood glucose levels were measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose injection.[1]

Gene Expression Analysis (Real-time PCR and Western Blotting)
  • Sample Preparation: Aortas from treated and control rats were excised, or HUVECs were harvested after in vitro treatment.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted, and cDNA was synthesized using reverse transcriptase.

  • Real-time PCR: Quantitative PCR was performed using specific primers for NOX4, eNOS, and a housekeeping gene to determine relative mRNA expression levels.

  • Protein Extraction and Western Blotting: Tissue or cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with specific primary antibodies against NOX4 and eNOS, followed by a secondary antibody, and visualized.[4][5]

Visualizing the Correlation and Mechanisms

The following diagrams illustrate the logical flow of the research process and the proposed signaling pathways of this compound's action.

Caption: Correlation of in vitro and in vivo findings for this compound.

cluster_0 This compound's Mechanism of Action cluster_1 Insulin Signaling Pathway cluster_2 Endothelial Protection cluster_3 Cellular Outcomes This compound This compound IR Insulin Receptor (IR) This compound->IR Enhances Insulin-stimulated Phosphorylation NOX4 NOX4 This compound->NOX4 Down-regulates eNOS eNOS This compound->eNOS Up-regulates Cell_Survival ↑ Cell Survival & Function This compound->Cell_Survival Protects β-cells IRS1 IRS1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation Glucose_Metabolism ↑ Glucose Uptake ↓ Glucose Production Akt->Glucose_Metabolism ROS Reactive Oxygen Species (ROS) NOX4->ROS Production NO Nitric Oxide (NO) eNOS->NO Production Vasodilation ↑ Vasodilation ROS->Vasodilation Inhibits NO->Vasodilation

References

Reproducibility of Published Findings on the Biological Effects of Sequoyitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the biological effects of Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring methylated inositol. The aim is to assess the reproducibility of its reported therapeutic potential, with a focus on its anti-diabetic, anti-inflammatory, and cytoprotective properties. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes the reported signaling pathways to aid researchers in evaluating the existing evidence and designing future studies.

Summary of Anti-Diabetic Effects

This compound has been primarily investigated for its potential role in managing hyperglycemia and improving insulin sensitivity. Two key studies have explored these effects in different models, providing data on its efficacy and mechanism of action.

In Vivo Studies:
ParameterDang et al., 2012[1][2]Li et al., 2014
Model ob/ob mice (genetic type 2 diabetes) & Streptozotocin (STZ)-induced diabetic miceStreptozotocin (STZ)-induced type 2 diabetic rats
Dosage 40 mg/kg (oral gavage, twice daily) or 70-100 mg/kg/day (in drinking water)12.5, 25, and 50 mg/kg/day
Duration 17-31 days6 weeks
Blood Glucose Reduction Significant reduction in ob/ob mice; 26% decrease in STZ-treated mice after 31 days.[1]Significantly decreased fasting blood glucose (FBG).[3]
Glucose Tolerance Significantly improved glucose tolerance in both models.[1]Not explicitly reported.
Insulin Sensitivity Enhanced insulin signaling (increased phosphorylation of IRS-1 and Akt).[1][2]Improved insulin resistance.[3]
Plasma Insulin Levels No significant change in ob/ob mice; 155% increase in STZ-treated mice.[1]Not explicitly reported.
In Vitro Studies:
Cell LineDang et al., 2012[1][2]
HepG2 (human hepatocyte) Enhanced insulin-stimulated phosphorylation of IRS-1 and Akt.[1][2]
3T3-L1 (mouse adipocyte) Enhanced insulin-stimulated phosphorylation of IRS-1 and Akt.[1][2]
INS-1 (rat pancreatic β-cell) Improved insulin signaling and protected against STZ- and H2O2-induced injury.[1][2]

Summary of Anti-inflammatory and Cytoprotective Effects

More recent research has expanded the investigation of this compound to its effects on diabetic complications, particularly those involving inflammation and oxidative stress.

ParameterHu et al., 2021[4]Li et al., 2014[3]
Model High glucose-induced ARPE-19 cells (in vitro model of diabetic retinopathy)Aortas of type 2 diabetic rats
Key Findings - Significantly increased cell viability.- Reversed high glucose-induced apoptosis.- Abolished the production of pro-inflammatory cytokines.- Suppressed the activation of the NF-κB signaling pathway.[4]- Improved aortic endothelium-dependent vasorelaxation.- Decreased expression of NOX4 (a source of reactive oxygen species).- Increased expression of eNOS (involved in nitric oxide production).- Decreased malondialdehyde (MDA) and increased total antioxidative capacity (T-AOC).[3]
Mechanism Inhibition of NF-κB signaling.[4]Down-regulation of NOX4 and up-regulation of eNOS expression.[3]

Experimental Protocols

Anti-Diabetic Studies (Dang et al., 2012)[1]
  • Animal Models:

    • ob/ob mice: Male and female mice (8-10 weeks old) were used as a model for genetic type 2 diabetes. This compound was administered via oral gavage (40 mg/kg twice daily) or subcutaneous osmotic mini-pumps.

    • STZ-induced diabetic mice: C57BL/6 male mice (9 weeks old) were injected with streptozotocin (80 mg/kg) for two consecutive days to induce beta-cell destruction and hyperglycemia. This compound was administered in the drinking water (70-100 mg/kg/day).

  • In Vitro Models:

    • Cell Lines: HepG2, 3T3-L1, and INS-1 cells were used.

    • Treatments: Cells were treated with this compound to assess its direct effects on insulin signaling and protection against oxidative stress (H2O2) and streptozotocin.

  • Key Assays:

    • Glucose and Insulin Tolerance Tests (GTT & ITT): To assess in vivo glucose metabolism and insulin sensitivity.

    • Western Blotting: To measure the phosphorylation status of key proteins in the insulin signaling pathway (IRS-1, Akt).

    • Cell Viability Assays: To determine the protective effects of this compound against cytotoxic agents.

Endothelial Function Study (Li et al., 2014)[3]
  • Animal Model: Type 2 diabetic rats were induced by a high-fat and high-sugar diet combined with a low dose of streptozotocin (35 mg/kg).

  • Treatment: this compound was administered at doses of 12.5, 25, and 50 mg/kg/day for 6 weeks.

  • Key Assays:

    • Aortic Ring Vasorelaxation Studies: To measure endothelium-dependent and -independent vasorelaxation in response to acetylcholine and sodium nitroprusside, respectively.

    • Immunohistochemistry, Real-Time PCR, and Western Blotting: To measure the expression levels of eNOS and NOX4 in the aorta.

    • Biochemical Assays: To determine levels of malondialdehyde (MDA), total antioxidative capacity (T-AOC), and nitric oxide (NO) in aortic tissue.

Diabetic Retinopathy Study (Hu et al., 2021)[4]
  • In Vitro Model: Human retinal pigment epithelial cells (ARPE-19) were cultured in a high glucose medium to simulate diabetic retinopathy.

  • Treatment: Cells were treated with this compound at concentrations of 1, 10, and 20 µM.

  • Key Assays:

    • CCK-8 Assay: To assess cell viability.

    • Flow Cytometry: To determine the rate of apoptosis.

    • ELISA: To measure the production of pro-inflammatory cytokines.

    • Western Blotting: To analyze the expression of proteins involved in apoptosis (Bcl-2, Bax, cleaved caspase-3) and NF-κB signaling (p-IκBα, nuclear NF-κB).

Signaling Pathways and Experimental Workflows

dot

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds This compound This compound IRS1 IRS-1 This compound->IRS1 Enhances Phosphorylation IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake Promotes

Caption: Insulin signaling pathway enhanced by this compound.

Anti_Inflammatory_Pathway High_Glucose High Glucose NFkB_Activation NF-κB Activation High_Glucose->NFkB_Activation Induces This compound This compound This compound->NFkB_Activation Inhibits Inflammation Inflammation & Oxidative Stress NFkB_Activation->Inflammation Cell_Apoptosis Cell Apoptosis NFkB_Activation->Cell_Apoptosis

Caption: Workflow for assessing this compound's effect on endothelial function.

Conclusion

The available evidence from the reviewed studies suggests a reproducible effect of this compound on key biological pathways related to diabetes and its complications. The anti-diabetic effects, particularly the enhancement of insulin signaling, are supported by both in vivo and in vitro data from the foundational study by Dang et al..[1][2] The findings of Li et al. and Hu et al. provide further, independent evidence for this compound's protective effects against diabetes-related complications like endothelial dysfunction and retinopathy, pointing towards a consistent anti-inflammatory and antioxidant mechanism of action. [3][4] While the findings appear consistent across different experimental models, the number of independent studies remains limited. Further research, including studies from different laboratories and in additional preclinical models, is necessary to fully establish the reproducibility and therapeutic potential of this compound. Specifically, studies directly aiming to replicate the key findings of Dang et al. would significantly strengthen the evidence base. Additionally, further exploration of the neuroprotective potential of this compound, a property suggested by the broader class of inositols, warrants investigation. This guide will be updated as new research on the biological effects of this compound becomes available.

References

A Comparative Guide to the Cellular Metabolomics of Sequoyitol Versus Other Inositols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic effects of Sequoyitol (5-O-Methyl-myo-inositol) relative to the more extensively studied inositols, Myo-inositol and D-chiro-inositol. While direct comparative metabolomic data for this compound is limited in the current scientific literature, this document synthesizes the available information on the individual roles of these compounds in cellular metabolism and signaling. We present a proposed framework for their comparative analysis, detailed experimental protocols for future studies, and visualizations of key pathways.

Introduction to Inositols and Their Metabolic Significance

Inositols are a class of cyclic sugar alcohols that play crucial roles as second messengers in a variety of cellular signaling pathways.[1] The most abundant stereoisomer, Myo-inositol, is a key component of cell membranes and a precursor for numerous signaling molecules, including inositol phosphates and phosphoinositides.[2] D-chiro-inositol is another important isomer, particularly noted for its role in insulin signaling and glucose metabolism.[3] this compound, a naturally occurring methylated derivative of Myo-inositol, has garnered interest for its potential therapeutic effects, particularly in the context of diabetes.[4][5] Understanding the distinct and overlapping impacts of these molecules on the cellular metabolome is critical for elucidating their mechanisms of action and therapeutic potential.

Comparative Metabolic Effects: A Proposed Framework

Direct, quantitative comparative metabolomic studies between this compound and other inositols are not yet readily available. However, based on their known biological activities, a qualitative comparison can be proposed. Myo-inositol and D-chiro-inositol are known to influence glucose metabolism, insulin signaling, and lipid metabolism.[2][3] this compound is also implicated in glucose regulation.[4] A comparative metabolomics study would likely reveal distinct signatures in pathways related to glycolysis, the pentose phosphate pathway, fatty acid metabolism, and amino acid metabolism.

Table 1: Proposed Comparative Metabolomic Effects of Inositols on Cultured Cells

Metabolic PathwayExpected Effect of Myo-inositolExpected Effect of D-chiro-inositolHypothetical Effect of this compound
Glycolysis & Gluconeogenesis Modulation of glucose uptake and utilizationPotentiation of insulin-mediated glucose uptakePotential enhancement of glucose uptake and metabolism
Pentose Phosphate Pathway Potential increase in NADPH and precursor synthesisLikely similar to Myo-inositolUnknown, but may influence cellular redox status
TCA Cycle Increased flux reflecting enhanced glucose metabolismIncreased flux linked to insulin signalingPotential for increased energy metabolism
Fatty Acid Metabolism Regulation of lipid synthesis and breakdownMay influence fatty acid storageUnknown, potential impact on lipid profiles
Amino Acid Metabolism Alterations in specific amino acid poolsMay affect amino acids related to insulin signalingUnknown
Inositol Phosphate Metabolism Serves as a direct precursor, increasing pathway intermediatesIndirect effects through insulin signaling modulationMay be metabolized or directly influence signaling

Disclaimer: This table is a hypothetical framework based on existing knowledge of inositol functions. Direct experimental data from a comparative metabolomics study is required for validation.

Experimental Protocols for Comparative Metabolomics

To address the current knowledge gap, a robust experimental design for the comparative metabolomic analysis of cells treated with this compound versus other inositols is essential.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the metabolic context of interest (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte function, or a neuronal cell line for neurological studies).

  • Culture Conditions: Maintain cells in a standardized culture medium (e.g., DMEM with 10% FBS) under controlled conditions (37°C, 5% CO2).

  • Inositol Treatment: Treat cells with equimolar concentrations of this compound, Myo-inositol, and D-chiro-inositol. A vehicle-treated control group should be included. A dose-response and time-course experiment is recommended to determine optimal treatment conditions.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the extraction solvent and collect the lysate.

  • Sample Preparation: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the metabolites for analysis.

Metabolomic Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for broad coverage of the metabolome.[6] A method specifically designed for the separation and quantification of inositol isomers should be employed.[6]

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the detection of diverse metabolite classes.

  • Data Processing and Analysis: Process the raw data using appropriate software for peak picking, alignment, and normalization. Perform statistical analysis (e.g., t-tests, ANOVA) to identify significantly altered metabolites between treatment groups. Utilize pathway analysis tools to identify metabolic pathways impacted by each inositol.

Signaling Pathways and Experimental Workflow

Inositol Signaling Pathway

Inositols are central to the phosphatidylinositol (PI) signaling pathway. Upon cell surface receptor activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Inositol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release Ca²⁺ Release IP3->Ca_Release Ca_Release->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: The Phosphatidylinositol Signaling Pathway.

Experimental Workflow for Comparative Metabolomics

The following diagram outlines the key steps in a comparative metabolomics study of different inositols.

Experimental_Workflow start Start: Cell Culture treatment Inositol Treatment (this compound, Myo-inositol, D-chiro-inositol, Vehicle) start->treatment quenching Metabolic Quenching treatment->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing (Peak Picking, Alignment, Normalization) lcms->data_processing stat_analysis Statistical Analysis (Identify Significant Metabolites) data_processing->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis end End: Biological Interpretation pathway_analysis->end

Caption: Workflow for Comparative Metabolomics Analysis.

Conclusion

While Myo-inositol and D-chiro-inositol are well-established modulators of cellular metabolism, particularly in the context of insulin signaling, the specific metabolomic impact of this compound remains an important area for future research. The experimental framework and protocols provided in this guide offer a clear path for researchers to conduct direct comparative studies. Such research will be invaluable for understanding the unique therapeutic potential of this compound and other inositol derivatives in various disease models.

References

Validating the Therapeutic Targets of 5-O-Methyl-Myo-Inositol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-methyl-myo-inositol, also known as sequoyitol, is a naturally occurring compound that has garnered significant interest for its potential therapeutic applications in metabolic diseases. As a derivative of myo-inositol, it is believed to act as an insulin sensitizer, enhancing glucose uptake and modulating intracellular signaling pathways. This guide provides a comprehensive comparison of 5-O-methyl-myo-inositol with other inositol isomers and the first-line type 2 diabetes medication, metformin. The information presented herein is supported by experimental data to aid in the validation of its therapeutic targets.

Mechanism of Action: The Insulin Signaling Pathway

The primary therapeutic target of 5-O-methyl-myo-inositol and its related compounds is the insulin signaling pathway, a crucial regulator of glucose homeostasis. Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by an impaired cellular response to insulin. Insulin sensitizers like 5-O-methyl-myo-inositol aim to restore this response.

The binding of insulin to its receptor (IR) triggers a cascade of intracellular events, primarily through the PI3K/Akt signaling pathway. This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose from the bloodstream into cells. Myo-inositol and its derivatives, including 5-O-methyl-myo-inositol, are precursors to inositol phosphoglycans (IPGs), which act as second messengers in this pathway, amplifying the insulin signal.[1]

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation pAkt p-Akt (Active) Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 at Cell Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake 5MMI 5-O-methyl-myo-inositol 5MMI->PI3K Potentiates

Figure 1: Simplified Insulin Signaling Pathway and the putative role of 5-O-methyl-myo-inositol.

Comparative Performance Data

The following tables summarize the available experimental data comparing 5-O-methyl-myo-inositol (this compound) with myo-inositol and metformin.

Table 1: In Vitro Glucose Uptake
CompoundCell LineConcentration% Increase in Insulin-Stimulated Glucose UptakeReference
5-O-methyl-myo-inositol 3T3-L1 adipocytesNot Specified34% (6h pretreatment)[2]
81% (12h pretreatment)[2]
Myo-inositol L6 myotubes1 mMStimulated glucose uptake (quantitative data not specified)[3]
Table 2: In Vivo Effects on Glucose Homeostasis
CompoundAnimal ModelDosageOutcome% ChangeReference
5-O-methyl-myo-inositol Streptozotocin-induced diabetic mice70-100 mg/kg/dayReduction in blood glucose↓ 26% (after 31 days)[2]
ob/ob mice40 mg/kg (twice daily)Reduction in blood glucoseSignificant reduction (quantitative data not specified)[2]
ob/ob miceReduction in plasma insulin↓ 29%[2]
Myo-inositol Women with PCOS4 g/day Reduction in fasting insulinSignificant reduction (quantitative data not specified)[4][5]
Metformin Women with PCOS~1225 mg/dayReduction in fasting insulinSlight improvement (not statistically significant)[5]
Women with PCOS2 g/day Reduction in fasting glucose↓ 0.1 mmol/L[6]
Reduction in weight↓ 6.1 kg[6]
Table 3: Effects on Insulin Signaling Molecules
CompoundCell/Tissue ModelTarget MoleculeEffect% ChangeReference
5-O-methyl-myo-inositol 3T3-L1 adipocytesInsulin Receptor (IR) phosphorylationIncreased↑ 31%[2]
IRS-1 phosphorylationIncreased↑ 73%[2]
Myo-inositol Human endometrial cellsp-AMPKRestored levels in PCOS conditionsSignificant restoration[7]
GLUT-4Restored levels in PCOS conditionsSignificant restoration[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro Glucose Uptake Assay

This protocol is adapted for 3T3-L1 adipocytes to measure the effect of a test compound on insulin-stimulated glucose uptake.

Glucose_Uptake_Workflow A 1. Differentiate 3T3-L1 preadipocytes to mature adipocytes. B 2. Serum starve mature adipocytes for 2-4 hours. A->B C 3. Pre-treat cells with 5-O-methyl-myo-inositol or vehicle for a specified duration (e.g., 6 or 12 hours). B->C D 4. Stimulate cells with a submaximal concentration of insulin (e.g., 1 nM) for 15-30 minutes. C->D E 5. Add 2-deoxy-[3H]-glucose and incubate for 5-10 minutes. D->E F 6. Wash cells with ice-cold PBS to terminate uptake. E->F G 7. Lyse cells and measure incorporated radioactivity using a scintillation counter. F->G H 8. Normalize radioactivity to total protein content. G->H

Figure 2: Workflow for an in vitro glucose uptake assay.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with 10% FBS

  • Serum-free DMEM

  • 5-O-methyl-myo-inositol

  • Insulin solution

  • 2-deoxy-[3H]-glucose

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • BCA Protein Assay Kit

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

  • Wash mature adipocytes with serum-free DMEM.

  • Incubate the cells in serum-free DMEM for 2-4 hours to serum starve.

  • Replace the medium with fresh serum-free DMEM containing either 5-O-methyl-myo-inositol at the desired concentration or vehicle control. Incubate for the desired pre-treatment time (e.g., 6 or 12 hours).

  • Add insulin to a final concentration of 1 nM and incubate for 15-30 minutes at 37°C.

  • Add 2-deoxy-[3H]-glucose (e.g., to a final concentration of 0.1 mM, 0.5 µCi/well) and incubate for 5-10 minutes.

  • To terminate glucose uptake, aspirate the medium and rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding cell lysis buffer and incubate for 20 minutes at room temperature.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the remaining lysate using a BCA protein assay to normalize the glucose uptake data.

Western Blot for Phosphorylated Akt (p-Akt)

This protocol describes the detection of phosphorylated Akt in cell lysates, a key indicator of insulin signaling pathway activation.

Western_Blot_Workflow A 1. Treat cells with 5-O-methyl-myo-inositol and/or insulin. B 2. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Determine protein concentration of lysates. B->C D 4. Denature protein samples and separate by SDS-PAGE. C->D E 5. Transfer proteins to a PVDF or nitrocellulose membrane. D->E F 6. Block the membrane with 5% BSA in TBST. E->F G 7. Incubate with primary antibody against p-Akt (e.g., Ser473) overnight at 4°C. F->G H 8. Wash and incubate with HRP-conjugated secondary antibody. G->H I 9. Detect chemiluminescence and quantify band intensity. H->I J 10. Strip and re-probe membrane for total Akt and a loading control (e.g., GAPDH). I->J

Figure 3: Workflow for Western blot analysis of phosphorylated Akt.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes)

  • 5-O-methyl-myo-inositol

  • Insulin

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and grow cells to the desired confluency. Treat with 5-O-methyl-myo-inositol and/or insulin as per the experimental design.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH.

Discussion and Future Directions

The available data suggests that 5-O-methyl-myo-inositol (this compound) is a promising insulin-sensitizing agent with the potential to improve glucose homeostasis. In vitro studies demonstrate its ability to enhance insulin-stimulated glucose uptake and potentiate insulin signaling at the level of the insulin receptor and IRS-1.[2] In vivo studies in diabetic animal models corroborate these findings, showing a reduction in blood glucose and plasma insulin levels.[2]

Compared to myo-inositol, which has a more established body of research, particularly in the context of PCOS, 5-O-methyl-myo-inositol appears to have a similar mechanism of action. However, direct comparative studies are needed to determine if its methylated form offers any advantages in terms of bioavailability, potency, or specific downstream effects.

Metformin, the current standard of care for type 2 diabetes, has a different primary mechanism of action, mainly reducing hepatic glucose production. While both 5-O-methyl-myo-inositol and metformin lead to improved insulin sensitivity, their distinct mechanisms suggest potential for synergistic effects when used in combination.

Further research is warranted to fully validate the therapeutic targets of 5-O-methyl-myo-inositol. Key areas for future investigation include:

  • Dose-response studies: To determine the optimal therapeutic concentration in various cell types and in vivo models.

  • Head-to-head comparative studies: Directly comparing the efficacy of 5-O-methyl-myo-inositol with myo-inositol, D-chiro-inositol, and metformin in standardized assays.

  • Clinical trials: To evaluate the safety and efficacy of 5-O-methyl-myo-inositol in human subjects with insulin resistance, prediabetes, and type 2 diabetes.

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of 5-O-methyl-myo-inositol.

By addressing these research questions, the full therapeutic potential of 5-O-methyl-myo-inositol can be elucidated, potentially leading to a novel and effective treatment for metabolic diseases.

References

A Comparative Analysis of the Safety Profiles of Different Inositol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of various inositol isomers, with a focus on myo-inositol, D-chiro-inositol, and scyllo-inositol. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating the potential risks and therapeutic windows of these compounds.

Executive Summary

Inositol and its isomers are carbocyclic polyols that play crucial roles in cellular signaling. While generally regarded as safe, their individual safety profiles vary, particularly at higher doses. Myo-inositol is the most well-tolerated isomer, with a high no-observed-adverse-effect level (NOAEL) in humans. D-chiro-inositol has shown potential for adverse hormonal effects at elevated doses. Scyllo-inositol, investigated for neurodegenerative diseases, exhibits a narrower therapeutic window, with serious adverse events reported at higher concentrations in clinical trials. This guide summarizes the key safety data, outlines experimental methodologies from pivotal studies, and provides visualizations of relevant signaling pathways to facilitate a thorough comparative safety assessment.

Quantitative Safety Data Comparison

The following table summarizes key quantitative safety data for the most studied inositol isomers.

Inositol IsomerParameterSpeciesValueReference Study
myo-Inositol LD50 (oral)Mouse10,000 mg/kg bw[1]Not Specified[1]
Predicted LD50 (oral)Rat19,500 mg/kg bw[1]QSAR Analysis[1]
NOAELHuman18 g/day [2][3]Lam et al., 2006[2][3]
Common Adverse EventsHumanMild gastrointestinal effects (nausea, gas, diarrhea) at doses ≥12 g/day [4][5][6]Carlomagno & Unfer, 2011[4][5][6]
D-chiro-Inositol Adverse Effect LevelHuman≥1200 mg/day (long-term use) associated with hormonal and menstrual abnormalities[7][8][9][10]Bevilacqua et al., 2023[7][8][9][10]
scyllo-Inositol Tolerated DoseHuman250 mg twice daily[11][12][13][14]Rafii et al., 2017[11][12][13][14]
Dose with Serious Adverse EventsHuman1,000 mg and 2,000 mg twice daily (led to discontinuation in a Phase 2 trial)[15][16][17]Salloway et al., 2011[15][16][17]

Key Experimental Protocols

myo-Inositol: Acute Oral Toxicity in Mice (LD50)

Generalized Workflow for Acute Oral Toxicity Study (e.g., OECD 420) cluster_preliminary Preliminary Sighting Study cluster_main Main Study sighting_start Administer starting dose to a single animal sighting_obs Observe for 48 hours for signs of toxicity sighting_start->sighting_obs sighting_decision Determine next dose based on outcome (toxicity or no toxicity) sighting_obs->sighting_decision main_dosing Dose a group of animals (e.g., 5 females) with the selected dose sighting_decision->main_dosing Proceed if no severe toxicity is observed main_obs Observe for 14 days for mortality, clinical signs, and body weight changes main_dosing->main_obs main_necropsy Perform gross necropsy at the end of the observation period main_obs->main_necropsy

Generalized workflow for an acute oral toxicity study.
D-chiro-Inositol: Long-Term Supplementation in Women

A prospective clinical trial investigated the effects of long-term, high-dose D-chiro-inositol supplementation in healthy women[7][8][9][10].

  • Study Design: Prospective, open-label study.

  • Participants: 10 healthy women.

  • Intervention: 1200 mg/day of D-chiro-inositol for 6 months.

  • Primary Outcome Measures: Assessment of hormonal profiles (testosterone, estradiol, LH, etc.) and menstrual cycle regularity.

  • Methodology:

    • Baseline assessment of hormonal levels and menstrual cycle history.

    • Participants supplemented with 1200 mg of D-chiro-inositol daily.

    • Monthly follow-ups to monitor for menstrual irregularities and adverse events.

    • Hormonal profiles were re-evaluated at the end of the 6-month period.

    • Statistical analysis was performed to compare baseline and post-treatment values.

scyllo-Inositol: Phase 2 Clinical Trial in Alzheimer's Disease

A randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study was conducted to evaluate the safety and efficacy of scyllo-inositol (ELND005) in patients with mild to moderate Alzheimer's disease[15][16][17].

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center, dose-ranging.

  • Participants: 353 patients with mild to moderate Alzheimer's disease.

  • Intervention: Participants were randomized to receive ELND005 (250 mg, 1,000 mg, or 2,000 mg) or a placebo, administered orally twice daily for 78 weeks.

  • Safety Monitoring:

    • An Independent Safety Monitoring Committee (ISMC) reviewed ongoing safety data.

    • Regular monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory parameters.

    • Brain MRI scans were performed to assess for potential amyloid-related imaging abnormalities (ARIA).

  • Outcome: The 1,000 mg and 2,000 mg dose groups were discontinued early due to an imbalance of infections and deaths. The 250 mg dose was found to have an acceptable safety profile.

Signaling Pathways

Myo-inositol and D-chiro-inositol are key players in the phosphatidylinositol (PI) signaling pathway, which is crucial for insulin signal transduction.

Inositol Isomers in Insulin Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol insulin_receptor Insulin Receptor plc PLC (Phospholipase C) insulin_receptor->plc activates epimerase Epimerase (Insulin-dependent) insulin_receptor->epimerase activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) ip3 IP3 (Inositol trisphosphate) pip2->ip3 dag DAG (Diacylglycerol) pip2->dag plc->pip2 hydrolyzes ca_release Ca2+ Release from ER ip3->ca_release pkc PKC (Protein Kinase C) dag->pkc glut4 GLUT4 Translocation pkc->glut4 promotes ca_release->pkc activates myo_inositol myo-Inositol myo_inositol->epimerase d_chiro_inositol D-chiro-Inositol d_chiro_inositol->glut4 promotes epimerase->d_chiro_inositol insulin Insulin insulin->insulin_receptor

Role of inositol isomers in the insulin signaling pathway.

The conversion of myo-inositol to D-chiro-inositol is a key step in insulin signaling. Imbalances in this conversion have been linked to insulin resistance.

Experimental Workflow for Assessing Inositol Isomer Effects on a Signaling Pathway cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_culture Culture relevant cell line (e.g., hepatocytes, adipocytes) treatment Treat cells with different inositol isomers at various concentrations cell_culture->treatment control Include untreated and vehicle controls cell_culture->control lysis Cell Lysis treatment->lysis control->lysis western_blot Western Blot for key signaling proteins (e.g., p-Akt, GLUT4) lysis->western_blot data_analysis Quantify protein expression and compare between treatment groups western_blot->data_analysis

A generalized experimental workflow to study inositol isomer effects.

Conclusion

The safety profiles of inositol isomers are distinct and dose-dependent. Myo-inositol exhibits a wide safety margin, making it a favorable candidate for various applications. D-chiro-inositol, while effective in certain contexts, carries a risk of hormonal disturbances with long-term, high-dose use, necessitating careful dose consideration. Scyllo-inositol's association with serious adverse events at higher doses underscores the importance of rigorous safety monitoring in its clinical development. This comparative analysis provides a foundational understanding for researchers to design further studies and for drug development professionals to make informed decisions regarding the therapeutic application of these promising molecules.

References

Independent Verification of the Reported Health Benefits of Sequoyitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported health benefits of Sequoyitol with its structural and functional alternatives, D-chiro-inositol and D-pinitol. The information presented is based on available preclinical and clinical data, with a focus on their therapeutic potential in managing hyperglycemia and insulin resistance.

Comparative Analysis of this compound and Alternatives

This compound (5-O-methyl-myo-inositol), D-chiro-inositol (DCI), and D-pinitol (3-O-methyl-D-chiro-inositol) are all inositol derivatives that have demonstrated insulin-mimetic and insulin-sensitizing properties. Their primary reported health benefit lies in the potential management of conditions associated with insulin resistance, such as type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound and its alternatives.

Table 1: In Vivo Animal Studies on Glucose Metabolism

CompoundAnimal ModelDosageKey FindingsReference
This compound ob/ob mice40 mg/kg (oral, twice daily)- Reduced blood glucose- 34% decrease in AUC in glucose tolerance test- Improved insulin sensitivity[1]
This compound STZ-treated miceNot specified- Increased plasma insulin levels- Decreased hyperglycemia and glucose intolerance[1]
D-pinitol STZ-diabetic mice100 mg/kg (oral)- 22% decrease in hyperglycemia at 6 hours[2]
D-chiro-inositol Diabetic ratsNot specified- Accelerated glucose disposal- Sensitized insulin action[3][4]

AUC: Area Under the Curve; STZ: Streptozotocin

Table 2: In Vitro Studies on Cellular Mechanisms

CompoundCell LineKey FindingsReference
This compound 3T3-L1 adipocytes- 31% increase in insulin-stimulated IR phosphorylation- 73% increase in insulin-stimulated IRS1 phosphorylation[1]
This compound HepG2 cells, primary hepatocytes- Enhanced insulin signaling (IR, IRS1, Akt phosphorylation)- Suppressed glucose production[5]
This compound INS-1 β-cells- Improved insulin signaling- Protected against STZ- or H₂O₂-induced injury[5]
D-pinitol L6 muscle cells- 41% increase in basal glucose uptake after 10 min[2]

IR: Insulin Receptor; IRS1: Insulin Receptor Substrate 1; Akt: Protein Kinase B; STZ: Streptozotocin; H₂O₂: Hydrogen Peroxide

Table 3: Human Clinical Studies

Compound(s)Study PopulationDosageKey FindingsReference
Myo-inositol + D-chiro-inositol Type 2 Diabetes patients550 mg MI + 13.8 mg DCI (twice daily for 3 months)- Significant decrease in fasting blood glucose (192.6 to 160.9 mg/dL)- Significant decrease in HbA1c (8.6% to 7.7%)[6][7][8]
D-chiro-inositol + Folic Acid Overweight Type 1 Diabetes patients1 g DCI + 400 mcg Folic Acid (daily for 24 weeks)- Significant reduction in HbA1c (7.5% vs 7.9% in control)[9]
D-pinitol Obese subjects with type 2 diabetes or glucose intolerance20 mg/kg/day (for 28 days)- No significant improvement in insulin sensitivity[10]

MI: Myo-inositol; DCI: D-chiro-inositol

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative experimental protocols based on the cited literature.

In Vivo Oral Administration and Glucose Tolerance Test in Mice (based on this compound studies)
  • Animal Model: Male ob/ob mice (a model for obesity and insulin resistance), 8-9 weeks old.

  • Acclimatization: House mice under standard laboratory conditions (12:12-h light-dark cycle, ad libitum access to chow and water) for at least one week before the experiment.

  • Treatment:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).

    • Administer this compound orally via gavage at a dose of 40 mg/kg body weight, twice daily, for a predetermined period (e.g., 17-18 days).

    • The control group receives the vehicle only.

  • Glucose Tolerance Test (GTT):

    • Fast the mice overnight (approximately 12-16 hours) before the test.

    • Collect a baseline blood sample from the tail vein (t=0).

    • Administer a glucose solution (e.g., 2 g/kg body weight) intraperitoneally or orally.

    • Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentrations at each time point for both the treatment and control groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the groups.

In Vitro Insulin Signaling Assay in Adipocytes (based on this compound studies)
  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and isobutylmethylxanthine).

  • Treatment:

    • Once differentiated, starve the mature adipocytes in a serum-free medium for a few hours.

    • Pre-treat the cells with this compound at a specific concentration for a defined period (e.g., 1 hour).

    • Stimulate the cells with insulin (e.g., 100 nM) for a short duration (e.g., 10-15 minutes).

  • Protein Extraction and Western Blotting:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key insulin signaling proteins (e.g., p-IR, IR, p-IRS1, IRS1, p-Akt, Akt).

    • Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of protein phosphorylation between the different treatment groups (control, insulin-stimulated, this compound + insulin-stimulated).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Insulin_Signaling_Pathway cluster_this compound This compound cluster_cell Target Cell (Hepatocyte, Adipocyte, β-cell) This compound This compound IR Insulin Receptor (IR) This compound->IR Enhances Phosphorylation IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Glucose_Production ↓ Glucose Production (Hepatocytes) Akt->Glucose_Production Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Oxidative_Stress_Pathway cluster_stimulus High Glucose cluster_sequoyitol_effect This compound cluster_cellular_response Endothelial Cell High_Glucose High_Glucose NOX4 NOX4 Expression High_Glucose->NOX4 This compound This compound This compound->NOX4 Inhibits eNOS eNOS Expression This compound->eNOS Upregulates ROS ↑ Reactive Oxygen Species (ROS) NOX4->ROS Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Experimental_Workflow start Start: In Vivo Study animal_model Select Animal Model (e.g., ob/ob mice) start->animal_model treatment Administer this compound or Vehicle (Oral Gavage) animal_model->treatment monitoring Monitor Body Weight & General Health treatment->monitoring gtt Perform Glucose Tolerance Test (GTT) monitoring->gtt itt Perform Insulin Tolerance Test (ITT) gtt->itt tissue_collection Collect Tissues for Analysis (Liver, Adipose, Muscle) itt->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Western Blot for Signaling Proteins) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis end End: Conclusion on Efficacy data_analysis->end

References

Safety Operating Guide

Proper Disposal of Sequoyitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of sequoyitol, ensuring operational integrity and minimizing risk. While specific hazard data for this compound is limited, information on the closely related and structurally similar compound, myo-inositol, indicates that it is not classified as a hazardous substance.[1] Therefore, this compound can typically be handled as non-hazardous solid chemical waste, contingent on institutional and local regulations.

Key Safety and Handling Precautions

Prior to initiating any disposal procedure, it is imperative to don appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area to prevent the inhalation of dust particles.

In the event of accidental exposure, adhere to the following first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to an area with fresh air.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water.

In all instances of significant exposure or if symptoms persist, seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources.

PropertyValueSource
Molecular FormulaC7H14O6PubChem
Molecular Weight194.18 g/mol PubChem
AppearanceWhite Solid (Assumed based on related compounds)N/A
SolubilitySoluble in waterN/A

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance.

  • Waste Classification: Based on available data for myo-inositol, this compound is not classified as hazardous waste.[1] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to confirm this classification and ensure compliance with local and federal regulations. If the this compound is mixed with any hazardous materials, it must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Do not mix pure this compound waste with other waste streams, particularly solvents or hazardous materials.

    • Collect the solid waste in a designated, chemically compatible container that can be securely sealed.

    • The container must be clearly and accurately labeled with the full chemical name: "this compound".

  • Arranging for Disposal:

    • For non-hazardous solid waste, follow your institution's guidelines for disposal. This may include disposal in the regular laboratory trash.

    • If classified as hazardous waste by your EHS department due to contamination or local regulations, contact the appropriate personnel to arrange for a scheduled pickup. Provide them with all necessary information, including the chemical name and quantity.

  • Documentation: Complete all required waste disposal forms or manifests as mandated by your institution and local regulatory bodies. Meticulous record-keeping is essential for regulatory compliance.

Spill Management

In the event of a this compound spill, adhere to the following procedure:

  • Ensure Adequate Ventilation: Work in a well-ventilated area.

  • Wear Appropriate PPE: Don safety glasses, gloves, and a lab coat.

  • Contain the Spill: Use a chemical absorbent pad or other suitable inert material to collect the spilled solid. Avoid actions that could generate dust.

  • Clean the Area: Once the bulk of the material has been collected, decontaminate the area with soap and water.

  • Dispose of Cleanup Materials: The collected spill waste and cleaning materials should be placed in the labeled chemical waste container for proper disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SequoyitolDisposal start Start: this compound Waste is_contaminated Is the this compound contaminated with hazardous material? start->is_contaminated consult_ehs Consult Institutional EHS Guidelines is_contaminated->consult_ehs No treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes non_hazardous Treat as Non-Hazardous Solid Waste consult_ehs->non_hazardous ehs_pickup Arrange for EHS Waste Pickup treat_as_hazardous->ehs_pickup dispose_trash Dispose in Regular Lab Trash (per EHS guidance) non_hazardous->dispose_trash end End dispose_trash->end ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

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